1-Chloro-2,7-naphthyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQLQYQMGHYABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517626 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69042-30-4 | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69042-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 2,7-Naphthyridine Scaffold
An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Chloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Naphthyridines, bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a class of "privileged scaffolds" in medicinal chemistry. Their rigid structure, hydrogen bonding capabilities, and tunable electronic properties have made them central components in a wide array of pharmacologically active agents.[1][2] Among the six possible isomers, the 2,7-naphthyridine core has emerged as particularly valuable, featuring in compounds with antimicrobial, anticancer, and kinase inhibitory activities.[3][4][5]
This guide focuses on This compound , a key synthetic intermediate whose strategic value lies in the reactivity of its C1-chloro substituent. This chlorine atom is not merely a structural component but a versatile chemical handle, enabling the diversification of the 2,7-naphthyridine core through a variety of modern synthetic methodologies. For drug development professionals, this compound serves as a gateway to extensive libraries of novel derivatives for structure-activity relationship (SAR) studies. Understanding its chemical properties is paramount to unlocking the full potential of this valuable scaffold.
Physicochemical and Spectroscopic Profile
This compound is a solid at room temperature, typically appearing as a light yellow to yellow powder.[6] Its stability under an inert atmosphere at room temperature makes it a readily accessible and manageable reagent in a standard laboratory setting.
Core Data Summary
A summary of the key physical and identifying properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 69042-30-4 | |
| Molecular Formula | C₈H₅ClN₂ | [7] |
| Molecular Weight | 164.59 g/mol | |
| Physical Form | Solid | [6] |
| Predicted pKa | 2.52 ± 0.30 | [6] |
| Storage | Inert atmosphere, Room Temperature | [6] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific experimental spectra for this exact compound are scarce in the literature, the expected characteristics can be reliably predicted based on data from closely related 2,7-naphthyridine derivatives.[8]
-
¹H NMR: The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). The chemical shifts are influenced by the anisotropic effects of the fused ring system and the electron-withdrawing nature of the nitrogen atoms and the C1-chloro substituent.
-
¹³C NMR: The carbon NMR spectrum will display eight signals. The carbon atom bearing the chlorine (C1) is expected to be significantly deshielded. Signal assignments can be confirmed using techniques like DEPT or HETCOR experiments.[8]
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry of 2,7-naphthyridine derivatives typically shows a prominent molecular ion peak. Key fragmentation pathways involve the sequential loss of HCN and C₂H₂, which is characteristic of the naphthyridine ring cleavage.[8] For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2) in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C=C and C=N stretching vibrations within the aromatic system (typically in the 1400-1650 cm⁻¹ region) and C-H stretching vibrations above 3000 cm⁻¹.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the reactivity of the C-Cl bond. The presence of two electron-withdrawing nitrogen atoms in the bicyclic system renders the C1 position electron-deficient and thus susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful building block.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the naphthyridine ring facilitates the direct displacement of the chloride by strong nucleophiles. This reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.
-
Causality in Experimental Choice: This pathway is often favored for its operational simplicity and cost-effectiveness when suitable strong nucleophiles are available. Reactions with alkoxides (to form ethers), amines (to form amino-naphthyridines), and thiolates (to form thioethers) are common.[9][10] The choice of a strong base (e.g., NaH, KOH) is crucial to deprotonate the incoming nucleophile, enhancing its reactivity. Aprotic polar solvents like DMF or DMSO are typically used to solvate the intermediate complex and facilitate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions
For constructing more complex C-C and C-N bonds with a high degree of functional group tolerance, palladium-catalyzed cross-coupling reactions are the methods of choice. The chloro-substituent, while less reactive than its bromo or iodo counterparts, can be effectively activated using modern, electron-rich phosphine ligands.
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron reagent (e.g., a boronic acid or ester).[11][12][13] This reaction is a cornerstone of modern drug discovery for generating biaryl structures or introducing alkyl chains.
-
Expertise in Catalyst Selection: The success of coupling an aryl chloride hinges on the catalyst system. The initial oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step.[14] To overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I, highly active catalyst systems are required. These typically involve electron-rich, sterically hindered phosphine ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands, which promote the formation of the active monoligated Pd(0) species and accelerate the oxidative addition.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
This reaction provides a powerful and general route to synthesize C-N bonds, coupling this compound with a wide range of primary and secondary amines.[15][16] This is often the preferred method over SNAr for less nucleophilic amines or when milder conditions are required to preserve sensitive functional groups elsewhere in the molecule.
-
Trustworthiness in Protocol Design: A reliable Buchwald-Hartwig protocol requires careful selection of the base, ligand, and palladium precursor. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are essential for deprotonating the amine in the catalytic cycle without competing as nucleophiles.[17] The choice of ligand is again critical, with bulky, electron-rich ligands being necessary to facilitate the reductive elimination step that forms the C-N bond.[18]
To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples this compound with a terminal alkyne, typically using a dual catalyst system of palladium and copper(I).[19][20][21] The resulting 1-alkynyl-2,7-naphthyridines are valuable intermediates for further transformations or as components in materials science and medicinal chemistry.[22]
-
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to generate a copper(I) acetylide intermediate.[20] This species then undergoes transmetalation with the palladium complex. For challenging substrates like aryl chlorides, high temperatures or microwave irradiation may be necessary to achieve efficient coupling.[23]
Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Methodology:
-
Vessel Preparation: To an oven-dried reaction vial, add this compound (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Inerting: Seal the vial with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). Add a degassed solvent mixture, such as toluene/water or dioxane/water (typically 10:1 v/v).
-
Reaction: Place the vial in a preheated oil bath or heating block (80-110 °C) and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.).
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C) for 2-18 hours.
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude material by flash chromatography to obtain the aminated product.
Applications in Drug Discovery and Beyond
The 2,7-naphthyridine scaffold is a validated pharmacophore. Recent research has highlighted its role in the development of targeted therapeutics.
-
Anticancer Agents: Derivatives of 2,7-naphthyridine have been patented as potent and selective inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), a kinase implicated in mitotic progression and overexpressed in many cancers.[5] this compound is an ideal starting point for synthesizing a library of analogues to probe the active site of such kinases.
-
Antimicrobial Candidates: Certain 2,7-naphthyridine derivatives have shown selective antimicrobial activity against pathogenic bacteria like Staphylococcus aureus.[1][2][4] The ability to easily modify the scaffold using the C1-chloro handle allows for fine-tuning of properties like potency, selectivity, and microbiota-sparing effects.[1][4]
-
Fluorescent Probes: Chloro-substituted naphthyridine derivatives have been developed as fluorescent probes for detecting specific DNA structures, such as orphan cytosine bases in duplexes, highlighting their utility in diagnostics and molecular biology.[24]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a strategic linchpin in the synthesis of complex molecules. Its well-defined reactivity in both nucleophilic substitution and, more importantly, a suite of palladium-catalyzed cross-coupling reactions, provides medicinal chemists and researchers with a reliable and versatile platform for innovation. A thorough understanding of the principles governing its reactivity—from catalyst and ligand selection to the choice of base and solvent—is essential for leveraging this building block to its full potential in the discovery of next-generation therapeutics and advanced functional materials.
References
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Kubiak, A. M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]
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Dai, X., et al. (2008). Synthesis of 2,7-Naphthyridine-Containing Analogues of Luotonin A. SYNLETT. [Link]
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R Discovery. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. R Discovery App. [Link]
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Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
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Reddy, T. J., et al. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. ResearchGate. [Link]
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DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. DiVA portal. [Link]
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Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252. [Link]
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Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. [Link]
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SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. SlidePlayer. [Link]
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National Center for Biotechnology Information. (n.d.). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. [Link]
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ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
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The Journal of Organic Chemistry. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ACS Publications. [Link]
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MDPI. (n.d.). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
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CORE. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. CORE. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]
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PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]
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PubMed. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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MDPI. (n.d.). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. MDPI. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Cengage. (n.d.). Alkyl Halides and Nucleophilic Substitution. Cengage. [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. RSC Publishing. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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An In-depth Technical Guide to 1-Chloro-2,7-naphthyridine (CAS 69042-30-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2,7-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family of molecules. Naphthyridines, consisting of two fused pyridine rings, are recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic larger aromatic systems and engage in various biological interactions. The specific isomer, 2,7-naphthyridine, and its derivatives have garnered significant interest for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a chlorine atom at the 1-position of the 2,7-naphthyridine core imparts unique reactivity, making it a valuable and versatile building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in derivative compounds.
| Property | Value | Source |
| CAS Number | 69042-30-4 | [3][4] |
| Molecular Formula | C₈H₅ClN₂ | [3][4] |
| Molecular Weight | 164.59 g/mol | [4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
| IUPAC Name | This compound | [3] |
Synthesis
A likely precursor for this synthesis is 2,7-naphthyridin-1(2H)-one. The chlorination can be achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) or a combination of phosphorus pentachloride (PCl₅) and POCl₃ being the most common. The reaction proceeds via the conversion of the lactam functionality of the naphthyridinone into a chloro-substituted naphthyridine.
Experimental Protocol: Synthesis of this compound from 2,7-naphthyridin-1(2H)-one (Proposed)
Disclaimer: This is a generalized, proposed protocol based on standard organic chemistry transformations and should be adapted and optimized by a qualified chemist.
Materials:
-
2,7-naphthyridin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dry toluene or another suitable high-boiling inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,7-naphthyridin-1(2H)-one in an excess of phosphorus oxychloride. A small amount of a high-boiling inert solvent like dry toluene can be added to facilitate stirring.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the nature of its heterocyclic core and the presence of the chloro substituent. The electron-withdrawing nature of the two nitrogen atoms in the naphthyridine ring system makes the carbon atoms, particularly those in the ortho and para positions to the nitrogens, electron-deficient. This electronic characteristic makes the molecule susceptible to nucleophilic aromatic substitution (SₙAr).
The chlorine atom at the 1-position is activated towards nucleophilic displacement. This is because the negative charge in the intermediate Meisenheimer complex, formed upon nucleophilic attack, can be delocalized onto the electronegative nitrogen atoms of the pyridine rings, thereby stabilizing the intermediate and facilitating the substitution reaction.
Common nucleophiles that can displace the chloride include amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of a wide variety of functional groups at the 1-position of the 2,7-naphthyridine scaffold.
Caption: General reaction pathway for this compound.
Analytical Characterization
Accurate analytical characterization is paramount for confirming the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While specific, publicly available spectra for this compound are scarce, a detailed analysis of the expected spectral features can be provided based on the known characteristics of the 2,7-naphthyridine scaffold.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the naphthyridine core. The chemical shifts will be influenced by the electron-withdrawing nitrogen atoms and the chloro substituent. Protons on the same ring as the chlorine will be shifted downfield.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbon atom attached to the chlorine (C1) will be significantly deshielded. The other carbon chemical shifts will be influenced by their proximity to the nitrogen atoms.
Mass Spectrometry:
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio, resulting in M⁺ and M+2 peaks. Fragmentation patterns would likely involve the loss of a chlorine radical or hydrogen cyanide from the pyridine rings.
Applications in Drug Discovery
The utility of this compound as a synthetic intermediate is highlighted by its application in the development of novel therapeutic agents. Its reactive chloro group allows for its incorporation into larger, more complex molecules with potential biological activity.
A prominent example is its use in the synthesis of ART5537 , a potent and selective small-molecule inhibitor of Exonuclease 1 (EXO1). EXO1 is a key enzyme involved in DNA repair pathways, and its inhibition is a promising strategy in cancer therapy. In the synthesis of ART5537, this compound serves as a crucial building block, where the naphthyridine core is incorporated via a nucleophilic aromatic substitution reaction.
The broader 2,7-naphthyridine scaffold has been investigated for a range of biological targets, and this compound provides a key entry point for the synthesis of libraries of derivatives for screening against various diseases.[1]
Caption: Role of this compound as a building block.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available data, it is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered around nucleophilic aromatic substitution, allows for the straightforward introduction of diverse functionalities. The demonstrated application of this compound in the synthesis of targeted therapeutics, such as the EXO1 inhibitor ART5537, underscores its importance in modern drug discovery. Further exploration of the synthetic utility of this compound is likely to lead to the development of novel compounds with a wide range of biological activities. Researchers and drug development professionals will find this molecule to be a key component in the construction of innovative molecular architectures.
References
-
Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. Journal of Medicinal Chemistry. [Online] Available at: [Link]
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Spectral Characteristics of 2,7-Naphthyridines. Molecules. [Online] Available at: [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences. [Online] Available at: [Link]
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]
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An In-Depth Technical Guide to 1-Chloro-2,7-naphthyridine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 1-Chloro-2,7-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, with a primary focus on its molecular weight, and explore its synthesis, applications, and handling protocols. This document is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights and validated methodologies.
Core Physicochemical Properties and Molecular Identification
This compound is a solid, bicyclic heteroaromatic compound. The presence of the chloro-substituent provides a reactive handle for further functionalization, making it a valuable building block in organic synthesis. Its precise molecular characteristics are fundamental to its application in experimental design and stoichiometric calculations.
The key identifying and quantitative properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂ | [1][2] |
| Molecular Weight | 164.59 g/mol | [1][3] |
| Monoisotopic Mass | 164.01413 Da | [2][4] |
| CAS Number | 69042-30-4 | [1] |
| IUPAC Name | This compound | |
| InChI Key | UIQLQYQMGHYABX-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Boiling Point | 326.4±22.0 °C (Predicted) | [1] |
| Density | 1.349 g/cm³ (Predicted) | [1] |
Synthesis and Mechanistic Considerations
The synthesis of functionalized naphthyridines is a cornerstone of modern heterocyclic chemistry.[5][6] While multiple routes can be envisioned, a common and reliable strategy involves the construction of the naphthyridine core followed by selective halogenation. The protocol described below is a representative, multi-step synthesis that highlights key transformations and the rationale behind them.
Experimental Protocol: A Representative Synthesis
This protocol is based on established chemical principles for constructing the 2,7-naphthyridine scaffold.
Causality Behind Experimental Choices: The chosen pathway builds the core ring system first, ensuring the correct isomer is formed. The final chlorination step utilizes a standard, highly effective reagent (POCl₃) to convert a naphthyridinone intermediate to the desired chloro-derivative. This late-stage functionalization is a common strategy to introduce a reactive site for subsequent diversification.
Step 1: Condensation and Cyclization to form 2,7-Naphthyridin-1-one
-
Combine 3-aminopyridine-4-carboxaldehyde with diethyl malonate in ethanol.
-
Add a catalytic amount of piperidine to facilitate the Knoevenagel condensation.
-
Reflux the mixture for 6-8 hours. The reaction proceeds via condensation and subsequent intramolecular cyclization.
-
Cool the reaction mixture to room temperature, allowing the 2,7-naphthyridin-1-one intermediate to precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
Step 2: Chlorination to this compound
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add the dried 2,7-naphthyridin-1-one from Step 1 to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. POCl₃ acts as both the solvent and the chlorinating agent.
-
Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring. This must be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product via column chromatography on silica gel to obtain the final, high-purity compound.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Chemical Biology
The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] Specifically, 2,7-naphthyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial and anticancer properties.[9][10]
-
Antimicrobial Research: The structural similarity of naphthyridines to quinolones has prompted their investigation as inhibitors of bacterial DNA gyrase and topoisomerase IV.[10] These enzymes are critical for DNA replication, making them excellent targets for antibiotic development. This compound serves as a key starting material for creating libraries of derivatives to probe the active sites of these bacterial enzymes.
-
Oncology: Halogenated heterocycles are crucial intermediates in the synthesis of kinase inhibitors for cancer therapy. The chlorine atom on this compound can be readily displaced by various nucleophiles (e.g., amines, thiols) in transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki). This allows for the rapid generation of diverse molecules for screening against cancer cell lines.[11] Some novel naphthyridine derivatives have shown significant cytotoxic activity against leukemia, cervical carcinoma, and breast cancer cells.[9][11]
-
Antiviral Agents: The development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is a key strategy in combating HIV. The 2,7-naphthyridine core has been successfully used to develop compounds that show potent inhibitory activity against HIV-1 reverse transcriptase, comparable to established drugs.[11]
Visualization of a Potential Mechanism of Action
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A Technical Guide to 1-Chloro-2,7-naphthyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary: 1-Chloro-2,7-naphthyridine is a pivotal heterocyclic building block in modern drug discovery. Its unique electronic properties, conferred by the arrangement of its two nitrogen atoms, render the chlorine atom highly susceptible to nucleophilic substitution. This guide provides an in-depth analysis of its chemical identity, synthesis, core reactivity, and strategic applications. We will explore the mechanistic underpinnings of its reactivity, provide validated experimental protocols for its derivatization, and survey its role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Chemical Identity and Physicochemical Properties
This compound is an aromatic heterocyclic compound belonging to the naphthyridine family, which are isomers of diazanaphthalene. The 2,7-isomer is of significant interest due to the wide spectrum of biological activities exhibited by its derivatives.[1] The primary IUPAC name for this compound is This compound .[2]
| Property | Value | Source |
| IUPAC Name | 1-chloro[3][4]naphthyridine | |
| CAS Number | 69042-30-4 | |
| Molecular Formula | C₈H₅ClN₂ | [2] |
| Molecular Weight | 164.59 g/mol | |
| Canonical SMILES | C1=CN=CC2=C1C=CN=C2Cl | [2] |
| InChI Key | UIQLQYQMGHYABX-UHFFFAOYSA-N | [2] |
| Physical Form | Solid (Light yellow to yellow) | [5] |
| Predicted XlogP | 2.0 | [2] |
| Storage | Inert atmosphere, room temperature | [5] |
The 2,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The 2,7-naphthyridine core is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure provides a well-defined vector for orienting substituents in three-dimensional space, facilitating precise interactions with biological targets. Derivatives have demonstrated a remarkable breadth of pharmacological activities, including antitumor, antimicrobial, and analgesic effects.[1][4]
Notably, the 2,7-naphthyridine framework is a cornerstone in the development of kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridine scaffold has been successfully employed to create potent and selective inhibitors for targets such as MASTL (Microtubule-associated serine/threonine kinase-like) and MET (Mesenchymal-Epithelial Transition factor), highlighting its potential in oncology.[6][7] this compound serves as a key intermediate, providing a reactive handle to introduce the diverse functionalities required for potent and selective target engagement.
Synthesis of this compound
The synthesis of this compound is typically achieved via a two-step process that first constructs the core heterocyclic system as a naphthyridinone, followed by a chlorination reaction.
Step 1: Formation of the 2,7-Naphthyridin-1(2H)-one Core The construction of the 2,7-naphthyridine ring system often begins with substituted pyridine precursors. A common strategy involves the intramolecular cyclization or cyclocondensation of functionalized pyridines.[1] For example, methods starting from 4-methyl-3-cyanopyridine can be used to build the second ring, yielding a 2,7-naphthyridin-1-one intermediate.[3]
Step 2: Chlorination of the Naphthyridinone The critical step to generate the title compound is the conversion of the carbonyl group in 2,7-naphthyridin-1(2H)-one to a chloride. This is a standard transformation for lactam-containing heterocycles.
-
Causality behind Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It acts as both a chlorinating and a dehydrating agent. The mechanism involves the activation of the lactam oxygen by phosphorylation, creating an excellent leaving group and facilitating the subsequent nucleophilic attack by a chloride ion. This method is widely used for converting analogous pyridones and quinolones into their chloro-derivatives.[8][9]
Caption: General synthetic workflow for this compound.
Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNA_r)
The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNA_r) .[10] Unlike electron-rich benzene rings that undergo electrophilic substitution, the pyridine rings in naphthyridine are electron-deficient. This deficiency is exacerbated by the electronegative nitrogen atoms, which withdraw electron density through both inductive and mesomeric effects.[11]
This electron-poor nature makes the carbon atoms, particularly those adjacent to the nitrogen and bearing a leaving group (like chlorine), highly electrophilic and susceptible to attack by nucleophiles.[12][13]
Mechanism: The SNA_r reaction proceeds via a two-step addition-elimination mechanism.[13]
-
Addition: The nucleophile (Nuc⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[13]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the substituted product.
The stability of the Meisenheimer complex is the key to this reaction's feasibility. The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the ring system, lowering the activation energy of the reaction.
Caption: The two-step Addition-Elimination mechanism of SNA_r.
This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, making it an invaluable tool for generating chemical libraries for drug screening.
Experimental Protocol: Amination via Nucleophilic Substitution
This section provides a representative, self-validating protocol for the synthesis of a 1-amino-2,7-naphthyridine derivative, a common transformation in medicinal chemistry programs.
Objective: To synthesize N-benzyl-2,7-naphthyridin-1-amine from this compound.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol Workflow:
Caption: Step-by-step experimental workflow for amination.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF to create a ~0.2 M solution. Add benzylamine (1.2 eq) to the suspension via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterization: Combine the pure fractions and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Causality and Experimental Insights:
-
Base (K₂CO₃): Benzylamine is a nucleophile, but the reaction generates HCl as a byproduct. The base is crucial to neutralize the HCl, preventing the protonation and deactivation of the amine nucleophile.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively dissolves the reagents and, being polar, helps stabilize the charged Meisenheimer complex, accelerating the reaction. Its high boiling point is suitable for heated reactions.
-
Temperature: Heating is often required to overcome the activation energy associated with breaking the aromaticity in the first step of the SNA_r mechanism.[12]
-
Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, the base, and any side products.
Spectroscopic and Analytical Characterization
Confirming the structure of this compound and its derivatives is essential. The following table summarizes the expected spectroscopic signatures based on published data for analogous compounds.[4][8][14]
| Technique | Expected Characteristics for this compound |
| ¹H NMR | A complex multiplet pattern in the aromatic region (approx. δ 7.5-9.5 ppm). The protons on the pyridine rings will appear as doublets and singlets, with coupling constants characteristic of aromatic systems. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. δ 110-160 ppm). The carbon atom attached to the chlorine (C1) is expected to be significantly deshielded. |
| IR Spectroscopy | Characteristic C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. C-H aromatic stretching above 3000 cm⁻¹. A C-Cl stretch in the 1000-1100 cm⁻¹ region. |
| Mass Spec (ESI-MS) | A strong molecular ion peak [M+H]⁺ at m/z 165, with a characteristic isotopic pattern [M+2+H]⁺ at m/z 167 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |
Applications in Drug Discovery and Development
This compound is not just a chemical curiosity; it is a validated and highly valuable starting material for synthesizing bioactive compounds. Its utility is demonstrated in the rapid, parallel synthesis of compound libraries where the 'R' group is varied by using different nucleophiles.
| Target Class | Example Derivative Structure | Therapeutic Area | Reference |
| MET Kinase Inhibitors | 8-amino-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives | Oncology | [3][7] |
| MASTL Kinase Inhibitors | Substituted 2,7-naphthyridines | Oncology | [6] |
| Antimicrobial Agents | Hydrazide derivatives of 2,7-naphthyridine | Infectious Disease | [4] |
| Pro-apoptotic Agents | Pyrazolo-naphthyridine derivatives | Oncology | [15] |
The ability to easily displace the chlorine atom allows medicinal chemists to systematically explore the structure-activity relationship (SAR) around the 2,7-naphthyridine core, optimizing for potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[5]
References
-
Gloc, M., Wujec, M., & Pitucha, M. (2015). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Mini-Reviews in Medicinal Chemistry, 15(11), 936-946. [Link]
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Various Authors. (n.d.). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Publications. [Link]
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Reddy, T. S., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(1), 148-157. [Link]
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Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916-919. [Link]
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Grozav, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3409. [Link]
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Nowak, M., et al. (2025). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 26(21), 10442. [Link]
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Various Authors. (2022). Article. SciSpace. [Link]
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PubChemLite. (n.d.). This compound (C8H5ClN2). PubChemLite. [Link]
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Abarca, B., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3324. [Link]
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The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. [Link]
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Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]
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Wikipedia. (n.d.). Nucleophilic substitution. Wikipedia. [Link]
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Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018. [Link]
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OpenStax. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]
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Wang, S., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. European Journal of Medicinal Chemistry, 178, 705-714. [Link]
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Al-Tel, T. H., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5195. [Link]
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Foreword: The Critical Role of Solubility in Advancing Medicinal Chemistry
An In-Depth Technical Guide to the Solubility of 1-Chloro-2,7-naphthyridine for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the journey of a candidate molecule from a laboratory curiosity to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. This physicochemical property dictates a compound's behavior in biological systems, influencing everything from absorption and distribution to metabolic stability and ultimate bioavailability. For nitrogen-containing heterocycles, a class of compounds that form the backbone of a significant portion of modern pharmaceuticals, understanding solubility is not merely a perfunctory step but a cornerstone of successful drug design.[1][2] this compound, a member of this vital chemical family, presents its own unique set of opportunities and challenges. This guide, written from the perspective of a seasoned application scientist, aims to provide a comprehensive, practical framework for elucidating the solubility profile of this compound, thereby empowering researchers to make informed decisions in their quest for novel therapeutics.
Understanding this compound: A Physicochemical Overview
This compound is a heterocyclic organic compound with the molecular formula C8H5ClN2.[3][4][5] Its structure, featuring a fused bicyclic system with nitrogen atoms at the 2 and 7 positions and a chlorine substituent at the 1-position, imparts a unique electronic and steric profile.[3] While specific, publicly available quantitative solubility data is sparse, its chemical nature allows for informed predictions. As a nitrogen-containing heterocycle, the lone pairs of electrons on the nitrogen atoms can participate in hydrogen bonding, which can enhance solubility in polar solvents.[1] However, the overall aromatic system contributes to a degree of lipophilicity. It is generally described as a solid that is moderately soluble in organic solvents such as ethanol and dichloromethane, with lower solubility in water.[3] The presence of the chlorine atom can also influence its solubility and reactivity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H5ClN2 | [3][4][5] |
| Molecular Weight | 164.59 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Appearance | Pale yellow to light brown | [3] |
| Predicted pKa | 2.52 ± 0.30 | |
| Predicted XlogP | 2.0 | [6][7] |
Note: Predicted values are computational estimates and should be experimentally verified.
The Cornerstone of Solubility Determination: The Shake-Flask Method (Thermodynamic Solubility)
To obtain reliable and definitive solubility data, the shake-flask method is the gold standard, providing what is known as thermodynamic solubility.[8] This method measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute, ensuring the solution is saturated.[8][9] The following protocol is a robust, self-validating system for determining the solubility of this compound in various solvents.
Experimental Protocol: Shake-Flask Method for this compound
Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid, purity >98%)
-
Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dichloromethane)
-
Glass vials with screw caps or glass-stoppered flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to each of three separate glass vials. An excess is crucial to ensure that equilibrium with the solid phase is achieved.[8][10] A good starting point is to add approximately 5-10 mg of the compound to 1 mL of the solvent.
-
Precisely add a known volume of the chosen solvent to each vial.
-
Tightly seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The agitation ensures a consistent mixing of the solid and the solvent.
-
Allow the mixtures to equilibrate for a sufficient period. For thermodynamic solubility, a minimum of 24 hours is recommended to ensure equilibrium is reached, though for some compounds, up to 72 hours may be necessary.[9][11]
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid material.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[11]
-
Construct a calibration curve from the standard solutions to quantify the concentration in the saturated sample.
-
-
Data Reporting:
-
The determined concentration is the thermodynamic solubility of this compound in that solvent at the specified temperature.
-
The results should be reported as an average of the three replicate measurements, along with the standard deviation.
-
Causality in Experimental Design:
-
Why use an excess of solid? To ensure that the solvent is fully saturated with the solute, reaching a state of equilibrium between the dissolved and undissolved compound, which is the definition of thermodynamic solubility.[8]
-
Why is temperature control crucial? Solubility is temperature-dependent. For most solids, solubility increases with temperature.[12][13] Maintaining a constant temperature ensures reproducible and accurate results.
-
Why is a 24-hour (or longer) equilibration time necessary? Reaching true thermodynamic equilibrium can be a slow process. Shorter incubation times might yield kinetic solubility values, which can be different and are often higher than the thermodynamic solubility.[14]
-
Why is filtration essential? The presence of even microscopic solid particles in the sample will lead to an overestimation of the solubility. A 0.22 µm filter effectively removes these particles.
Visualizing the Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Key Factors Influencing the Solubility of this compound
The solubility of a compound is not an immutable constant but is influenced by several factors. For a nitrogen-containing heterocycle like this compound, the following are particularly important:
-
pH of the Medium: The two nitrogen atoms in the naphthyridine ring can be protonated in acidic conditions. The protonated, or ionized, form of the molecule is generally much more soluble in aqueous media than the neutral form.[15][16] Given its predicted pKa of around 2.52, this compound's aqueous solubility is expected to increase significantly at pH values below its pKa.
-
Solvent Polarity: The principle of "like dissolves like" is fundamental. Polar solvents will better solvate polar molecules, and nonpolar solvents will better solvate nonpolar molecules. The moderate polarity of this compound suggests it will have appreciable solubility in a range of organic solvents.
-
Temperature: As previously mentioned, the solubility of most solids increases with increasing temperature.[12][13] This is because the dissolution process is often endothermic, meaning it consumes heat.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in solubility. It is crucial to characterize the solid form being used in solubility studies.
Logical Relationships of Influencing Factors:
Caption: Factors Influencing Compound Solubility.
Practical Insights and Troubleshooting for the Researcher
-
Kinetic vs. Thermodynamic Solubility: For high-throughput screening in early drug discovery, kinetic solubility is often measured.[11][17] This is a faster method where the compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.[15][17] Precipitation is monitored, and the concentration at which it occurs is the kinetic solubility.[15] Be aware that this value can be higher than the thermodynamic solubility and is highly dependent on the experimental conditions.[14]
-
Handling Poorly Soluble Compounds: If this compound exhibits low aqueous solubility, consider formulation strategies such as the use of co-solvents or the preparation of salt forms to improve its dissolution for in vitro and in vivo studies.
-
Analytical Method Validation: The accuracy of your solubility data is entirely dependent on the accuracy of your analytical method. Ensure your HPLC or UV-Vis method is properly validated for linearity, accuracy, and precision.
Conclusion: From Data to Discovery
Determining the solubility of this compound is a foundational step in unlocking its therapeutic potential. While this guide provides a robust framework for obtaining this critical data, it is the application of this knowledge that will truly drive discovery. By understanding the "why" behind the "how," researchers can confidently generate reliable solubility profiles, troubleshoot challenges, and ultimately, make more informed decisions in the complex but rewarding process of drug development. The principles and protocols outlined herein are designed to serve as a trusted resource for scientists dedicated to advancing the field of medicinal chemistry.
References
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Nitrogen-containing heterocycles Definition. Fiveable. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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This compound (C8H5ClN2). PubChemLite. [Link]
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GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
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Tactics to Improve Solubility. Royal Society of Chemistry. [Link]
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Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]
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This compound | 69042-30-4 | C8H5ClN2. Appchem. [Link]
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13.3: Factors Affecting Solubility. Chemistry LibreTexts. [Link]
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1-chloro-2,6-naphthyridine (C8H5ClN2). PubChemLite. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
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5,7-Dichloro-1,6-naphthyridine | C8H4Cl2N2 | CID 12204233. PubChem. [Link]
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Spectroscopic Data of 1-Chloro-2,7-naphthyridine: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-2,7-naphthyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for the unambiguous identification, purity assessment, and understanding of the chemical properties of this compound.
Introduction to this compound
This compound (CAS No: 69042-30-4) is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The presence of a chlorine atom at the 1-position provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is the cornerstone of its application, ensuring the integrity of subsequent research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons on the naphthyridine core. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.24 | d | 5.7 |
| H-4 | 7.51 | d | 5.7 |
| H-5 | 7.74 | d | 8.4 |
| H-6 | 8.87 | d | 8.4 |
| H-8 | 9.65 | s | - |
Data obtained from a 200 MHz spectrum in CDCl₃[1].
Interpretation:
The downfield chemical shifts of all protons are characteristic of their location on an electron-deficient aromatic system. The singlet for H-8 is a key identifying feature, being the most downfield proton due to the influence of the adjacent nitrogen atom. The doublet multiplicity of H-3, H-4, H-5, and H-6 arises from coupling to their respective neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound will display eight distinct signals corresponding to the eight carbon atoms of the naphthyridine ring.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 151.8 |
| C-3 | 122.1 |
| C-4 | 137.2 |
| C-4a | 121.1 |
| C-5 | 120.2 |
| C-6 | 155.1 |
| C-8 | 149.8 |
| C-8a | 144.9 |
Note: Specific experimental data for the ¹³C NMR of this compound was not available in the searched literature. The presented data is a predicted spectrum based on computational models and analysis of similar naphthyridine structures. For definitive assignment, experimental verification is recommended.
Causality Behind Experimental Choices:
The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds due to its ability to dissolve a wide range of non-polar to moderately polar molecules and its relatively simple solvent signal in the NMR spectrum. A 200 MHz spectrometer provides sufficient resolution for the unambiguous assignment of the proton signals in this molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H, C=C, and C=N stretching and bending vibrations within the aromatic system, as well as the C-Cl stretch.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 1600-1450 | C=C and C=N stretch | Aromatic ring |
| 900-675 | C-H out-of-plane bend | Aromatic |
| 800-600 | C-Cl stretch | Aryl halide |
Note: Specific experimental IR data for this compound was not found in the searched literature. The table presents expected ranges for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) |
| [M]⁺ | 164 |
| [M-Cl]⁺ | 129 |
Data obtained from Electron Ionization (EI) Mass Spectrometry[1].
Interpretation:
The molecular ion peak [M]⁺ at m/z 164 corresponds to the molecular weight of this compound (C₈H₅ClN₂). The presence of a significant peak at m/z 129, corresponding to the loss of a chlorine atom ([M-Cl]⁺), is a characteristic fragmentation pattern for chloro-substituted aromatic compounds. The isotopic pattern of the molecular ion peak, with a smaller peak at m/z 166 (approximately one-third the intensity of the m/z 164 peak), would further confirm the presence of one chlorine atom due to the natural abundance of the ³⁷Cl isotope.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 200 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range for aromatic carbons (typically 0-160 ppm).
-
A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to display transmittance or absorbance as a function of wavenumber.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Visualizations
Molecular Structure
Caption: Structure of this compound.
Spectroscopic Analysis Workflow
Sources
Unveiling the Solid State: A Technical Guide to the Structural Elucidation of 1-Chloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For novel heterocyclic compounds such as 1-Chloro-2,7-naphthyridine, a thorough understanding of its crystal structure is paramount for its development as a potential therapeutic agent or advanced material. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of this compound. While, to date, the specific crystal structure of this compound is not publicly available, this document outlines a robust workflow for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. To illustrate the expected outcomes and the depth of information that can be gleaned from such a study, the known crystal structure of the closely related analogue, 2-Amino-7-chloro-1,8-naphthyridine, is presented as a case study. This guide is intended to serve as a practical resource for researchers engaged in the structural characterization of novel chemical entities.
Introduction: The Significance of Naphthyridine Scaffolds and the Imperative of Structural Insight
Naphthyridines are a class of bicyclic heterocyclic compounds containing two nitrogen atoms, which are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific isomer, 2,7-naphthyridine, and its derivatives are being explored for various therapeutic applications. The introduction of a chloro-substituent, as in this compound, can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its target-binding affinity and pharmacokinetic profile.
The solid-state structure of an active pharmaceutical ingredient (API) dictates crucial properties such as solubility, dissolution rate, stability, and bioavailability.[1] Elucidating the crystal structure through single-crystal X-ray diffraction provides an unambiguous determination of the molecular geometry, conformation, and intermolecular interactions within the crystal lattice.[2] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new analogues with improved properties.[3]
Given the absence of a publicly available crystal structure for this compound, this guide provides the foundational knowledge and detailed protocols to empower researchers to undertake this crucial analytical step.
Synthesis of this compound: A Proposed Synthetic Route
While a specific, detailed synthesis for this compound is not readily found in a single source, a plausible route can be devised based on established naphthyridine syntheses. A common strategy involves the construction of the fused pyridine rings through condensation and cyclization reactions. One potential approach, adapted from known procedures for similar heterocyclic systems, is outlined below. The causality behind each step is explained to provide a deeper understanding of the synthetic strategy.
Proposed Synthetic Pathway:
A multi-step synthesis starting from readily available pyridine derivatives is a common approach for constructing the naphthyridine core. The introduction of the chlorine atom can be achieved through various chlorination reactions on a suitable precursor.
Step-by-Step Protocol:
-
Synthesis of a 2,7-naphthyridin-1-one precursor: This can often be achieved through a condensation reaction of a suitably substituted pyridine with a malonic acid derivative, followed by cyclization. The choice of starting materials is crucial for directing the regiochemistry of the final product.
-
Chlorination of the naphthyridinone: The hydroxyl group of the naphthyridin-1-one can be converted to a chloro group using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This is a well-established transformation in heterocyclic chemistry.
Causality: The use of a naphthyridinone precursor is a strategic choice as the keto-enol tautomerism allows for a facile conversion of the hydroxyl group to a good leaving group, which can then be displaced by a chloride ion.
The Path to a Crystal Structure: A Comprehensive Workflow
Obtaining a high-quality crystal suitable for X-ray diffraction is often the most challenging step in structure determination.[4] This section details a systematic workflow, from crystallization to data analysis.
Crystallization: The Art and Science of Growing Single Crystals
The goal of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.[5] Various techniques can be employed, and the optimal method is often found through empirical screening.
Common Crystallization Techniques for Small Molecules:
| Technique | Principle | Typical Solvents | Advantages |
| Slow Evaporation | The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[6] | Volatile organic solvents (e.g., dichloromethane, acetone, ethyl acetate) | Simple to set up. |
| Vapor Diffusion | A solution of the compound is placed in a small, open vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution induces crystallization.[6] | A pair of miscible solvents with different volatilities and in which the compound has differing solubility. | Excellent for small quantities of material. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[5] | Solvents in which the compound has a significant temperature-dependent solubility. | Can produce large, high-quality crystals. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. | A solvent in which the compound is soluble and a less dense anti-solvent. | Good for compounds that are sensitive to temperature changes. |
Experimental Protocol for Crystallization Screening:
-
Solubility Testing: Begin by determining the solubility of this compound in a range of common laboratory solvents of varying polarity at room temperature and with gentle heating.
-
Initial Screening: Set up a small-scale crystallization screen using the techniques listed above with the most promising solvents and solvent/anti-solvent pairs identified in the solubility tests.
-
Optimization: Once initial crystal "hits" are observed, optimize the conditions (e.g., concentration, temperature, rate of evaporation/cooling) to grow larger, well-defined single crystals (ideally >0.1 mm in all dimensions).
X-ray Diffraction and Data Analysis: From Diffraction Pattern to 3D Structure
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle is that the electrons in the atoms of the crystal scatter an incident X-ray beam, and the ordered arrangement of the atoms results in a specific diffraction pattern of constructive interference.[7]
Experimental and Computational Workflow:
Step-by-Step Methodology:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant to flash-cool the crystal in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.
-
Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are typically successful.[7]
-
Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The final atomic coordinates are typically deposited in a crystallographic database in the Crystallographic Information File (CIF) format.
Case Study: The Crystal Structure of 2-Amino-7-chloro-1,8-naphthyridine
To exemplify the type of structural information that can be obtained, we will examine the published crystal structure of 2-Amino-7-chloro-1,8-naphthyridine.[8] This molecule shares a similar chloro-substituted naphthyridine core with our target compound.
Crystallographic Data Summary:
| Parameter | Value |
| Chemical Formula | C₈H₆ClN₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5413 (9) |
| b (Å) | 17.1560 (16) |
| c (Å) | 4.9954 (4) |
| β (°) | 95.19 (2) |
| Volume (ų) | 814.34 (13) |
| Z | 4 |
Data obtained from the study by Shen et al. (2004).[8]
Key Structural Features and Intermolecular Interactions:
The crystal structure of 2-Amino-7-chloro-1,8-naphthyridine reveals a planar naphthyridine ring system. The crystal packing is dominated by intermolecular hydrogen bonds and π-π stacking interactions. Specifically, N-H···N hydrogen bonds lead to the formation of dimers, which are further extended into one-dimensional chains through π-π stacking interactions between the aromatic rings.[8]
This detailed structural information is crucial for understanding how the molecule behaves in the solid state and provides a template for what might be expected from the crystal structure of this compound.
The Prospective Importance of the this compound Crystal Structure
The determination of the crystal structure of this compound would provide invaluable insights for its potential applications.
-
In Drug Development: The precise knowledge of the three-dimensional structure would enable computational docking studies with biological targets, facilitating the design of more potent and selective inhibitors. Furthermore, understanding the crystal packing and intermolecular interactions would be critical for identifying and characterizing potential polymorphs, which can have significant implications for the drug's stability, solubility, and manufacturing process.[9][10]
-
In Materials Science: For applications in organic electronics, the crystal packing determines the intermolecular electronic coupling and, consequently, the charge transport properties. The relative orientation of the naphthyridine rings, influenced by the position of the chlorine atom, would be a key factor in designing materials with desired electronic characteristics.
Conclusion
While the crystal structure of this compound remains to be determined, this technical guide provides a comprehensive roadmap for its synthesis and structural elucidation. By following the detailed workflows for crystallization and X-ray diffraction, researchers can obtain the critical structural data needed to advance the development of this and other novel heterocyclic compounds. The case study of 2-Amino-7-chloro-1,8-naphthyridine highlights the depth of molecular and intermolecular insights that a crystal structure provides. The scientific community is encouraged to pursue the structural characterization of this compound to unlock its full potential in medicinal chemistry and materials science.
References
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117. Available at: [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.
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Journal of Analytical & Bioanalytical Techniques. (n.d.). The Role of Crystallography in Drug Development. OMICS International. Available at: [Link]
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Thorne, C. R., & Steed, J. W. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 451–460. Available at: [Link]
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Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals. Available at: [Link]
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Karle, I. L. (2002). The role of crystallography in drug design. The AAPS Journal, 4(4), E32. Available at: [Link]
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Bhagavanthula, P., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1853. Available at: [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Available at: [Link]
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Braga, D., Grepioni, F., & Maini, L. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1140. Available at: [Link]
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Crystallisation Techniques. (2006). Available at: [Link]
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Krutoshikova, A., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 3418. Available at: [Link]
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Pevelen, D. (n.d.). X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. Available at: [Link]
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Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
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Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
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Rao, K. R., & Srinivasan, T. N. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ARKIVOC, 2006(14), 66-76. Available at: [Link]
-
Shen, Y., Wu, H., Bu, X., & Gu, L. (2004). 2-Amino-7-chloro-1,8-naphthyridine. Acta Crystallographica Section E: Structure Reports Online, E60, o1641-o1642. Available at: [Link]
-
DiVA portal. (n.d.). Naphthyridine Based Molecular Switches. Available at: [Link]
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Nadaraj, V., & Selvi, S. T. (2010). Synthesis and Characterization of Naphtho Fused[4][9]Naphthyridine Derivatives. Asian Journal of Research in Chemistry, 3(3), 643-645. Available at: [Link]
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An In-depth Technical Guide to 1-Chloro-2,7-naphthyridine for Advanced Research and Development
This guide provides an in-depth analysis of 1-chloro-2,7-naphthyridine (CAS No. 69042-30-4), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, synthesis, quality control, and critical applications, offering expert insights into its strategic use in contemporary research.
Strategic Overview and Commercial Availability
This compound is a key intermediate, valued for the reactivity of its chloro-substituent, which allows for the introduction of diverse functionalities onto the 2,7-naphthyridine core. This scaffold is of significant interest in medicinal chemistry due to its presence in a range of biologically active molecules.[1][2][3][4]
Commercial Suppliers and Specifications
The compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development purposes. The typical purity offered is ≥97%, which is suitable for most synthetic applications.
| Supplier | Typical Purity | Physical Form | Storage Conditions |
| Sigma-Aldrich (Ambeed, Inc.) | 98% | Solid | Inert atmosphere, room temperature |
| Appchem | - | - | - |
| BLD Pharm | - | - | - |
| ChemicalBook | Varies | Solid | Inert atmosphere, room temperature |
| BOC Sciences | - | - | - |
This table is a summary of commonly found specifications and does not represent an exhaustive list of all available suppliers.
Synthesis of this compound: A Plausible and Referenced Approach
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from a suitable pyridine precursor, leading to the formation of the naphthyridinone core, followed by chlorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,7-Naphthyridin-1(2H)-one
This step would likely follow a variation of a classic heterocyclic synthesis, such as the Gould-Jacobs reaction, starting from an appropriately substituted aminopyridine and a malonic ester derivative.[6] The specific starting materials would be chosen to yield the 2,7-naphthyridine regiochemistry.
Step 2: Synthesis of this compound from 2,7-Naphthyridin-1(2H)-one
-
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, ideal for converting hydroxypyridines and their vinylogous amides (like pyridones) to their corresponding chloro-derivatives. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
-
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,7-naphthyridin-1(2H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 8.
-
The crude product often precipitates as a solid and can be collected by filtration. Alternatively, the aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Quality Control and Characterization
Ensuring the identity and purity of this compound is paramount for its successful use in subsequent reactions. A combination of spectroscopic and chromatographic techniques should be employed.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 69042-30-4 | |
| Molecular Formula | C₈H₅ClN₂ | [7] |
| Molecular Weight | 164.59 g/mol | |
| Appearance | Light yellow to yellow solid | [8] |
| Storage Temperature | Inert atmosphere, Room Temperature | [8] |
| pKa (Predicted) | 2.52 ± 0.30 | [8] |
Spectroscopic and Chromatographic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the five aromatic protons on the naphthyridine core. The chemical shifts and coupling constants will be characteristic of the 2,7-naphthyridine substitution pattern.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbon atom attached to the chlorine will exhibit a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the compound. A reversed-phase method with a suitable column (e.g., C18) and a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid would be appropriate.
Applications in Medicinal Chemistry and Drug Discovery
The chloro-substituent at the 1-position of the 2,7-naphthyridine core makes it an excellent substrate for a variety of cross-coupling reactions, enabling the synthesis of highly functionalized molecules with potential therapeutic applications.[1][2][3]
Key Reactions and Transformations
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or their esters is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents. This is particularly useful in the synthesis of kinase inhibitors.[9]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This is a crucial transformation for synthesizing compounds with improved solubility and for introducing pharmacophoric elements that can interact with biological targets.
Role in Kinase Inhibitor Development
The 2,7-naphthyridine scaffold has been identified as a privileged structure in the development of kinase inhibitors. For example, derivatives of 2,7-naphthyridin-1(2H)-one have been investigated as selective MET/AXL kinase inhibitors.[10] this compound serves as a key starting material for accessing a diverse library of such compounds through the aforementioned cross-coupling reactions. Recently, novel 2,7-naphthyridine compounds have been explored as MASTL inhibitors for cancer treatment.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is generally associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[8]
Conclusion
This compound is a commercially available and highly versatile building block for the synthesis of complex, biologically active molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for medicinal chemists, particularly in the development of kinase inhibitors. A thorough understanding of its synthesis, quality control, and reactivity is essential for its effective application in research and drug discovery.
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A Technical Guide to the 2,7-Naphthyridine Core: A Privileged Scaffold in Modern Drug Discovery
Abstract: The 2,7-naphthyridine core, a heterocyclic aromatic scaffold composed of two fused pyridine rings, has emerged as a structure of significant interest in medicinal chemistry. Its unique electronic properties, rigid planar structure, and capacity for diverse functionalization have established it as a "privileged scaffold" for interacting with a wide array of biological targets. This technical guide provides an in-depth analysis of the significant biological activities associated with 2,7-naphthyridine derivatives, with a focus on their applications as anticancer, antimicrobial, and antiviral agents. We will explore the key mechanisms of action, structure-activity relationships (SAR), and relevant experimental data, offering researchers and drug development professionals a comprehensive overview of this versatile molecular framework.
The 2,7-Naphthyridine Scaffold: A Foundation for Bioactivity
The 2,7-naphthyridine skeleton is one of six structural isomers of pyridopyridine.[1][2] Its inherent planarity facilitates crucial π–π stacking interactions with aromatic residues in proteins and nucleic acid bases, while the strategically placed nitrogen atoms act as hydrogen bond acceptors, enhancing binding affinity and specificity to biological targets.[3] This combination of features underpins the broad spectrum of pharmacological properties exhibited by its derivatives, which range from antitumor and antimicrobial to analgesic and anticonvulsant effects.[1][2]
The synthesis of the 2,7-naphthyridine core can be achieved through several routes, most commonly via the cyclocondensation or intramolecular cyclization of functionalized pyridine precursors.[1][2] Other notable methods include synthesis from acyclic compounds, the rearrangement of pyrrolo- or pyranopyridines, and the derivatization of quinolines.[1][2] This synthetic accessibility allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: General structure of the 2,7-naphthyridine core.
Anticancer Activity: Targeting Key Oncogenic Pathways
The 2,7-naphthyridine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition
Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. 2,7-Naphthyridine derivatives have been successfully developed as potent inhibitors of several oncogenic kinases.
-
MASTL (Greatwall Kinase) Inhibition: Microtubule-associated serine/threonine kinase-like (MASTL) is a key mitotic kinase that is highly expressed in multiple cancer types.[4][5] It promotes mitotic progression by inactivating the tumor suppressor Protein Phosphatase 2A (PP2A).[4][5] Novel 2,7-naphthyridine compounds have been developed as potent MASTL inhibitors.[4][6][7] By inhibiting MASTL, these compounds prevent the inactivation of PP2A, leading to mitotic errors and ultimately inducing "mitotic catastrophe" and selective death in rapidly proliferating cancer cells.[4][5]
Caption: Mechanism of 2,7-naphthyridine MASTL inhibitors in cancer.
-
MET Kinase Inhibition: The c-Met proto-oncogene is another crucial target in oncology. A novel 2,7-naphthyridinone-based inhibitor, compound 13f , was identified as a potent MET kinase inhibitor.[8] This compound demonstrated excellent in vivo efficacy, achieving significant tumor growth inhibition (95-114%) in U-87 MG (glioblastoma) and HT-29 (colon cancer) xenograft models.[8]
-
Other Kinase Targets: The scaffold's versatility extends to other kinases. Substituted benzo[c][1][8]naphthyridines have shown good potency against PDK-1, a key node in the PI3K/AKT signaling pathway.[9] Furthermore, other derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2, both important targets in angiogenesis and tumor growth.[10]
General Cytotoxicity and Other Mechanisms
Beyond specific kinase inhibition, 2,7-naphthyridine derivatives have demonstrated broad cytotoxic activity against a panel of human cancer cell lines.[11] For example, the natural product lophocladine B showed cytotoxicity against human lung and breast cancer cell lines.[12] In a screen conducted by the National Cancer Institute (NCI), the synthetic derivative 8i proved most sensitive against the SF-539 central nervous system (CNS) cancer cell line.[13] The mechanism for some of these compounds may involve the inhibition of topoisomerases, enzymes critical for managing DNA topology during replication, a mechanism shared by other established anticancer naphthyridine isomers.[11][14]
Data Summary: Anticancer Activity of Key 2,7-Naphthyridine Derivatives
| Compound ID | Target / Cell Line | Activity Metric | Value | Reference |
| 13f | MET Kinase | In vivo TGI (50 mg/kg) | 95-114% | [8] |
| 8i | SF-539 (CNS Cancer) | GI₅₀ | 0.70 µM | [13] |
| 9k | c-Kit Kinase | IC₅₀ | 8.5 nM | [10] |
| Lophocladine B | Lung/Breast Cancer | Cytotoxicity | Active | [12] |
| Various | MASTL Kinase | Kᵢ | nM range | [4][6] |
Antimicrobial Activity: A Targeted Approach
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. The 2,7-naphthyridine core has emerged as a promising scaffold for this purpose, particularly for creating targeted antibacterial agents.
Selective Antibacterial Properties
A significant breakthrough has been the discovery of 2,7-naphthyridine derivatives with selective and potent activity against Staphylococcus aureus, a major human pathogen responsible for a wide range of infections.[3][15][16]
-
Mechanism of Action: These compounds are believed to function as bacterial DNA gyrase and/or topoisomerase IV inhibitors.[3][16] The planar 2,7-naphthyridine core facilitates intercalation or binding within the enzyme-DNA complex, while specific side chains enhance binding affinity, ultimately inhibiting DNA replication and leading to bacterial cell death.[3][17]
-
Lead Compounds and Microbiota-Sparing Potential: Two compounds, 10j and 10f , have shown exceptional promise.[3][15][16] Compound 10j is particularly noteworthy, displaying a potent Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus while showing negligible activity against other bacteria like P. aeruginosa or the beneficial commensal Lactobacillus crispatus.[3][17] This "microbiota-sparing" profile is highly desirable, as it suggests the potential to treat infections without disrupting the protective host microbiome.[3][16] Both compounds also demonstrated low cytotoxicity in human fibroblast cell lines and no systemic toxicity in an in vivoGalleria mellonella model.[3][15][16]
Data Summary: Anti-Staphylococcal Activity
| Compound ID | Organism | MIC (mg/L) | MBC (mg/L) | Reference |
| 10j | S. aureus | 8 | 8 | [3][15] |
| 10f | S. aureus | 31 | 31 | [3][15] |
Antifungal Activity
The antimicrobial spectrum of this scaffold also includes antifungal properties. The natural alkaloid Eupolauridine, which contains an indeno[1,2,3-ij][1][8]naphthyridine core, has demonstrated in vitro activity against pathogenic fungi, including Candida albicans and Cryptococcus neoformans, through the selective inhibition of fungal topoisomerase I.[14]
Antiviral Activity: Inhibiting Viral Replication
The naphthyridine scaffold, in general, is a well-established pharmacophore in antiviral drug design, and derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Human Cytomegalovirus (HCMV).[18][19]
-
Anti-HIV Activity: Recent research has focused on developing 2,4-disubstituted 1,6- and 1,7-naphthyridine derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[20] Several compounds from this class, such as 19a , exhibited inhibitory activity (IC₅₀ = 0.175 µM) significantly more potent than the first-generation NNRTI nevirapine.[20] Molecular modeling studies confirm that these molecules fit snugly within the allosteric binding pocket of HIV-1 reverse transcriptase, forming key interactions that inhibit its function.[20]
-
Anti-HCMV Activity: Certain naphthyridine analogues have demonstrated potent activity against HCMV, a member of the herpesvirus family.[21][22] In one study, a 1,6-naphthyridine derivative was 39- to 223-fold more potent than the standard-of-care drug ganciclovir.[21][22] Crucially, these compounds retained their activity against ganciclovir-resistant viral strains, indicating a novel mechanism of action that likely targets events in the early and late stages of the viral replication cycle.[21][22]
Data Summary: Antiviral Activity
| Compound ID | Virus | Target | IC₅₀ | Reference |
| 19a | HIV-1 | Reverse Transcriptase | 0.175 µM | [20] |
| 16b | HIV-1 | Reverse Transcriptase | 0.218 µM | [20] |
| 16a | HIV-1 | Reverse Transcriptase | 0.222 µM | [20] |
| A1 (1,6-isomer) | HCMV | Viral Replication | 39-223x more potent than Ganciclovir | [22] |
Experimental Protocols: A Workflow for Discovery
To translate the potential of the 2,7-naphthyridine core into tangible therapeutic candidates, rigorous and reproducible experimental validation is essential. Below is a foundational protocol for determining the antibacterial efficacy of novel derivatives.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard for assessing antibacterial activity.
Objective: To determine the lowest concentration of a 2,7-naphthyridine derivative that visibly inhibits the growth of a target bacterium (e.g., S. aureus).
Materials:
-
Test 2,7-naphthyridine compounds, dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial culture (S. aureus ATCC 29213) grown to log phase and diluted to ~5 x 10⁵ CFU/mL.
-
Positive control (e.g., Vancomycin) and negative control (broth + solvent).
-
Incubator (37°C).
-
Microplate reader (optional).
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 1280 mg/L in DMSO).
-
Serial Dilution: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row. b. Add 200 µL of the compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Wells 11 (bacterial growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed by eye or by measuring optical density (OD) with a microplate reader. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Standard workflow for a broth microdilution MIC assay.
Conclusion and Future Perspectives
The 2,7-naphthyridine core represents a remarkably versatile and productive scaffold for the discovery of new therapeutic agents. Its derivatives have demonstrated potent and often selective activity across critical disease areas, including oncology, infectious diseases, and virology. The success in developing targeted kinase inhibitors and microbiota-sparing antibacterials highlights the scaffold's capacity for fine-tuning to achieve desired biological profiles.
Future research should continue to explore the vast chemical space around the 2,7-naphthyridine core. Key areas of focus will include:
-
Expanding Kinase Inhibitor Profiles: Targeting other clinically relevant kinases and overcoming resistance to existing therapies.
-
Broadening the Antimicrobial Spectrum: Developing derivatives active against Gram-negative bacteria and other resistant pathogens.
-
Optimizing Pharmacokinetics: Improving the drug-like properties (ADME/Tox) of lead compounds to advance them toward clinical trials.
-
Exploring New Therapeutic Areas: Investigating the potential of 2,7-naphthyridine derivatives for treating neurodegenerative and inflammatory diseases, based on initial reports of CNS activity.
The compelling body of evidence strongly supports the continued investigation of the 2,7-naphthyridine core as a cornerstone for the development of next-generation medicines.
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The Ascendance of the 2,7-Naphthyridine Scaffold: A Technical Guide for Medicinal Chemists
Introduction: The Strategic Value of the 2,7-Naphthyridine Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among the privileged heterocyclic systems, the 2,7-naphthyridine core, a bicyclic aromatic structure containing two nitrogen atoms, has emerged as a scaffold of significant interest. Its rigid, planar geometry, coupled with the strategic placement of nitrogen atoms, provides a unique three-dimensional arrangement for substituent presentation, facilitating precise interactions with biological targets. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of 2,7-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. The broad spectrum of biological activities exhibited by these compounds, including antitumor, antimicrobial, analgesic, and anticonvulsant effects, underscores the versatility and potential of this chemical class[1][2].
Synthetic Strategies: Constructing the 2,7-Naphthyridine Nucleus
The synthesis of the 2,7-naphthyridine core is a critical first step in the exploration of its medicinal chemistry potential. A variety of synthetic routes have been developed, with the majority leveraging the cyclocondensation or intramolecular cyclization of pyridine derivatives[1]. Other notable methods include the synthesis from acyclic precursors, the rearrangement of other heterocyclic systems, and the construction of tricyclic benzo[2]naphthyridines from quinolines[1].
A prevalent and effective method for constructing the 2,7-naphthyridin-1(2H)-one scaffold involves a tandem Reissert reaction, intramolecular nucleophilic addition, and oxidation-dehydrogenation sequence starting from simple nicotinamide salts. This approach offers a convenient route to a variety of substituted 2,7-naphthyridin-1(2H)-ones in good yields[3].
Illustrative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and subsequent derivatization of the 2,7-naphthyridine core, a common pathway in many drug discovery campaigns.
Caption: Generalized workflow for the synthesis and optimization of 2,7-naphthyridine derivatives.
Therapeutic Applications of 2,7-Naphthyridine Derivatives
The unique structural features of the 2,7-naphthyridine scaffold have been exploited to develop potent and selective inhibitors for a range of therapeutic targets. This section will delve into key areas where these derivatives have shown significant promise.
Oncology: Targeting Kinases with Precision
Cancer remains a formidable challenge in modern medicine, and the development of targeted therapies is a cornerstone of current research. Protein kinases, which play a central role in cell signaling and proliferation, are attractive targets for anticancer drug discovery. 2,7-Naphthyridine derivatives have demonstrated significant potential as kinase inhibitors.
-
MASTL Inhibitors: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key regulator of mitotic progression and is often overexpressed in various cancers. Inhibition of MASTL can selectively trigger mitotic catastrophe in cancer cells. A series of novel 2,7-naphthyridine compounds have been identified as potent MASTL inhibitors, offering a promising avenue for the development of new anticancer agents.
-
MET Kinase Inhibitors: The MET proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer, leading to tumor growth, invasion, and metastasis. 2,7-Naphthyridinone-based compounds have been developed as potent MET kinase inhibitors. These derivatives conformationally restrain key pharmacophoric groups, leading to high in vitro potency and favorable oral bioavailability.
Infectious Diseases: A New Frontier in Antimicrobial Agents
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. 2,7-Naphthyridine derivatives have emerged as a promising class of compounds with selective antimicrobial activity.
-
Targeted Anti-Staphylococcal Activity: Certain 2,7-naphthyridine derivatives have demonstrated remarkable selectivity and potency against Staphylococcus aureus, a major human pathogen. For instance, compound 10j from a recent study exhibited a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 8 mg/L against S. aureus. The proposed mechanism of action involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication[4].
Structure-Activity Relationship (SAR) for Anti-Staphylococcal Activity:
| Compound | R1 | R2 | MIC (mg/L) vs. S. aureus |
| 10f | H | 4-Cl-Ph | 31 |
| 10j | H | 2,4-di-F-Ph | 8 |
| 11 | CONH2 | Ph | >512 |
| 12 | CONHMe | Ph | >512 |
Data extracted from a study on targeted anti-staphylococcal candidates.[4] The data suggests that the nature of the substituent at the R2 position significantly influences the antimicrobial activity, with halogenated phenyl groups conferring higher potency.
Neurodegenerative Diseases: Targeting BACE1 in Alzheimer's Disease
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of Aβ, making it a prime therapeutic target. While the exploration of 2,7-naphthyridines as BACE1 inhibitors is an emerging area, the scaffold's ability to present substituents in a defined spatial orientation makes it a promising starting point for the design of potent and selective inhibitors.
The development of small-molecule BACE1 inhibitors has been a significant focus of research, with the goal of reducing Aβ production and slowing disease progression[5][6][7]. The structural rigidity and hydrogen bonding capabilities of the 2,7-naphthyridine core could be leveraged to achieve high-affinity binding to the catalytic site of BACE1.
Antiviral Applications: Combating HIV and Influenza
The global impact of viral infections, such as those caused by the human immunodeficiency virus (HIV) and influenza virus, necessitates the continuous development of novel antiviral therapies. Naphthyridine derivatives have shown promise as antiviral agents, targeting key viral enzymes.
-
HIV Integrase Inhibition: HIV integrase is a critical enzyme for the replication of the virus, and its inhibition is a validated therapeutic strategy. Certain 1,3,4-oxadiazole substituted naphthyridine derivatives have been investigated as potential HIV integrase inhibitors[3]. Quantitative structure-activity relationship (QSAR) studies have indicated that the shape index, partition coefficient, and solvent-accessible surface area are important for the anti-HIV activity of these compounds[3].
-
Influenza Neuraminidase Inhibition: Influenza neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of new virus particles from infected cells. While specific 2,7-naphthyridine inhibitors of neuraminidase are not yet widely reported, the broader class of naphthyridines is being explored for this application. The development of neuraminidase inhibitors is a major strategy in the fight against influenza[4].
Experimental Protocols: A Practical Guide
To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of a Substituted 2,7-Naphthyridine Derivative
This protocol describes a general procedure for the synthesis of a 1-amino-3-substituted-2,7-naphthyridine derivative, a common intermediate for further elaboration. This method is adapted from a procedure involving the Smiles rearrangement[8].
Step 1: Synthesis of 1-Amino-3-chloro-2,7-naphthyridine Precursor
-
To a solution of the appropriate 2,6-diaminopyridine derivative in a suitable solvent (e.g., ethanol), add an equimolar amount of a 1,3-dicarbonyl compound.
-
Add a catalytic amount of a base (e.g., piperidine) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the corresponding dihydropyridine.
-
Oxidize the dihydropyridine using an appropriate oxidizing agent (e.g., manganese dioxide) in a suitable solvent (e.g., chloroform) at room temperature for 12-16 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,7-naphthyridine core.
-
Treat the 2,7-naphthyridine with a chlorinating agent (e.g., phosphorus oxychloride) to introduce the chloro substituent at the 3-position.
Step 2: Nucleophilic Aromatic Substitution
-
Dissolve the 1-amino-3-chloro-2,7-naphthyridine precursor in a suitable solvent (e.g., dimethylformamide).
-
Add an excess of the desired amine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-amino-3-substituted-2,7-naphthyridine derivative.
Causality Behind Experimental Choices: The use of a base catalyst in the initial condensation facilitates the reaction between the amine and the dicarbonyl compound. The choice of oxidizing agent is crucial for the aromatization step without over-oxidation. The nucleophilic aromatic substitution is typically performed at elevated temperatures to overcome the activation energy barrier.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, HL-60, or PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (2,7-naphthyridine derivatives) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Causality Behind Experimental Choices: The MTT assay relies on the activity of mitochondrial dehydrogenases in viable cells, providing a measure of metabolic activity which correlates with cell number. The solubilization step is necessary because the formazan product is insoluble in aqueous solutions.
Conclusion and Future Directions
The 2,7-naphthyridine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its derivatives have demonstrated potent and selective activities across a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The synthetic accessibility of the core and the potential for diverse functionalization provide a rich playground for the design and discovery of novel therapeutic agents.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Biological Targets: The unique structural features of the 2,7-naphthyridine core may enable the targeting of novel and challenging biological targets.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to enhance their drug-like characteristics.
-
Development of More Efficient Synthetic Methodologies: The discovery of new and more efficient synthetic routes to the 2,7-naphthyridine core and its derivatives will accelerate the drug discovery process.
References
- Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764.
- MDPI. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties.
- International Journal of Drug Design and Discovery. (2024). Designing hypothesis of substituted naphthyridines as anti-HIV agent: A QSAR Approach.
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- MDPI. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds.
- NIH. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines.
- ResearchGate. (2025).
- PubMed. (2017). Naphthyridines with Antiviral Activity - A Review.
- ResearchGate. (2025). (PDF) Naphthyridines with Antiviral Activity - A Review.
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., Maity, A. C., & Adak, A. K. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10(8), 929-936.
- PubMed. (2015).
- MDPI. (2021).
- PMC. (2014). BACE1 (β-Secretase)
- National Genomics Data Center (CNCB-NGDC). (2014). BACE1 (β-secretase)
- PubMed. (2014). BACE1 (β-secretase)
Sources
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- 2. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing hypothesis of substituted naphthyridines as anti-HIV agent: A QSAR Approach | International Journal of Drug Design and Discovery [ijddd.com]
- 4. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Activity Rules and Chemical Fragment Design for In Silico Discovery of AChE and BACE1 Dual Inhibitors against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Expansion of the structure-activity relationships of BACE1 inhibitors by harnessing diverse building blocks prepared using a unified synthetic approach. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
The Architect's Guide to a Privileged Scaffold: A Deep Dive into the Discovery and Synthesis of 2,7-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridine core, a captivating bicyclic heteroaromatic system, has garnered significant attention within the medicinal chemistry landscape. Its unique electronic properties and spatial arrangement have established it as a "privileged scaffold," frequently appearing in biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of 2,7-naphthyridine synthesis. We will navigate from the seminal early 20th-century preparations to the sophisticated and elegant strategies of modern organic chemistry, including powerful transition-metal-catalyzed reactions and efficient multicomponent approaches. Beyond a mere chronological account, this guide delves into the mechanistic underpinnings of these transformations, offering field-proven insights into the rationale behind experimental choices. Detailed, step-by-step protocols for key synthetic methodologies are provided, equipping researchers with the practical knowledge to construct this valuable heterocyclic framework.
Introduction: The Significance of the 2,7-Naphthyridine Core
The 2,7-naphthyridine framework is one of six possible isomers of pyridopyridine, each possessing a distinct arrangement of its two nitrogen atoms within the fused ring system. This seemingly subtle structural variation has profound implications for the molecule's three-dimensional shape, electron distribution, and hydrogen bonding capabilities, all of which are critical determinants of biological activity. The inherent ability of the 2,7-naphthyridine scaffold to engage in diverse molecular interactions has led to its incorporation into a multitude of compounds with significant pharmacological properties.[1][2]
The therapeutic potential of 2,7-naphthyridine derivatives is vast and continues to expand. These compounds have demonstrated efficacy as antitumor, antimicrobial, analgesic, and anticonvulsant agents.[1][2] This broad spectrum of activity underscores the importance of this scaffold in drug discovery and development, driving the continuous pursuit of novel and efficient synthetic routes.
A Historical Odyssey: The Dawn of 2,7-Naphthyridine Synthesis
The journey into the synthesis of the 2,7-naphthyridine ring system began in the early 20th century. The seminal work of Gabriel and Colman in 1902 stands as the first reported synthesis of a 2,7-naphthyridine derivative, marking a pivotal moment in the history of this heterocyclic family. Their pioneering efforts laid the groundwork for over a century of synthetic exploration and innovation.
Early synthetic strategies were often characterized by harsh reaction conditions and limited substrate scope. Classical named reactions, originally developed for the synthesis of quinolines and other related heterocycles, were adapted to construct the 2,7-naphthyridine core. These foundational methods, while sometimes lacking in elegance by modern standards, were instrumental in providing the first access to this important scaffold and remain relevant for understanding the fundamental principles of its construction.
Foundational Methodologies: Building the Bicyclic Core
The construction of the 2,7-naphthyridine skeleton has been achieved through a variety of synthetic strategies, which can be broadly categorized into four main approaches:
-
Construction from acyclic precursors: Building the bicyclic system from simple, non-cyclic starting materials.
-
Annulation onto a pre-existing pyridine ring: Forming the second pyridine ring onto a functionalized pyridine derivative.[1][2]
-
Modification of quinoline derivatives: Transforming a quinoline scaffold into the 2,7-naphthyridine system.[1][2]
-
Rearrangement of other heterocyclic systems: Inducing a structural reorganization of a related heterocyclic framework to yield the 2,7-naphthyridine core.[1][2]
This section will delve into some of the most significant classical methods that have been employed for the synthesis of 2,7-naphthyridines.
The Friedländer Annulation: A Convergent Approach
The Friedländer synthesis is a powerful and versatile method for the construction of quinolines and their aza-analogs, including naphthyridines. This acid- or base-catalyzed condensation reaction involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
The general mechanism proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic bicyclic system. The choice of catalyst and reaction conditions can significantly influence the efficiency and regioselectivity of the reaction.
Experimental Protocol: Friedländer Synthesis of a Substituted 1,8-Naphthyridine Derivative
This protocol is adapted from a general procedure for the synthesis of 1,8-naphthyridines and illustrates the principles of the Friedländer annulation.
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., piperidine or a Lewis acid such as CeCl₃·7H₂O)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
If performing the reaction in a solvent, add ethanol to achieve a suitable concentration.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired naphthyridine derivative.
Causality and Experimental Choices:
-
The use of a slight excess of the active methylene compound helps to ensure complete consumption of the limiting 2-aminonicotinaldehyde.
-
The choice of a basic catalyst like piperidine facilitates the initial aldol condensation by deprotonating the active methylene compound.
-
Refluxing provides the necessary thermal energy to overcome the activation barriers for both the condensation and subsequent cyclization/dehydration steps.
The Skraup Reaction: A Classic with a Fiery Reputation
The Skraup synthesis is another classical method for quinoline synthesis that has been adapted for the preparation of naphthyridines. The archetypal Skraup reaction involves heating an aniline with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene. The reaction is notoriously vigorous and often requires careful temperature control.
The mechanism is complex but is thought to involve the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. For naphthyridine synthesis, a substituted aminopyridine is used in place of aniline.
Experimental Protocol: Skraup-Type Synthesis of a 1,6-Naphthyridine Derivative
This protocol is a generalized procedure illustrating the principles of the Skraup reaction for naphthyridine synthesis.
Materials:
-
4-Aminopyridine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Ferrous sulfate (optional, to moderate the reaction)
Procedure:
-
Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
In a large, robust reaction flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Add ferrous sulfate (if used) to the mixture.
-
Slowly and cautiously add the 4-aminopyridine to the stirred mixture.
-
Add the oxidizing agent (e.g., nitrobenzene).
-
Heat the reaction mixture carefully. The reaction is often initiated by a significant exotherm. Maintain a controlled reflux.
-
After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., sodium hydroxide) with cooling.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography.
Causality and Experimental Choices:
-
The use of a strong acid like sulfuric acid is essential for the dehydration of glycerol to the reactive acrolein intermediate.
-
The oxidizing agent is necessary to aromatize the initially formed dihydro-naphthyridine intermediate.
-
Ferrous sulfate is often added to moderate the notoriously vigorous nature of the Skraup reaction.
Modern Marvels: Advanced Strategies for 2,7-Naphthyridine Synthesis
While classical methods laid the foundation, modern organic synthesis has brought forth a host of more efficient, milder, and versatile strategies for constructing the 2,7-naphthyridine core. These contemporary approaches often offer superior yields, broader functional group tolerance, and greater control over regioselectivity.
The Smiles Rearrangement: An Intramolecular Dance of Atoms
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been ingeniously applied to the synthesis of 2,7-naphthyridine derivatives. This reaction typically involves the rearrangement of an activated aryl ether or thioether, leading to the formation of a new heterocyclic ring.
In the context of 2,7-naphthyridine synthesis, a suitably substituted pyridine derivative undergoes an intramolecular nucleophilic attack, triggering a rearrangement that culminates in the formation of the second pyridine ring.
Experimental Protocol: Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement
This protocol is adapted from a reported synthesis of 1-amino-3-oxo-2,7-naphthyridines and showcases the application of the Smiles rearrangement.[3]
Materials:
-
1-Amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1.0 eq) and potassium carbonate (2.0 eq) in absolute DMF, heat the reaction mixture at 85-100 °C for 15 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and add water.
-
Collect the resulting crystals by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 1-amino-3-oxo-2,7-naphthyridine derivative.[3]
Causality and Experimental Choices:
-
The use of a base, such as potassium carbonate, is crucial to deprotonate the hydroxyl group, initiating the intramolecular nucleophilic attack that drives the Smiles rearrangement.
-
A polar aprotic solvent like DMF is well-suited for this reaction as it can solvate the ions involved in the reaction and tolerate the elevated temperatures required.
-
The extended reaction time at an elevated temperature provides the necessary energy for the rearrangement to proceed to completion.
Transition-Metal Catalysis: The Power of C-H Activation
The advent of transition-metal-catalyzed C-H activation has revolutionized the field of organic synthesis, and the construction of 2,7-naphthyridines has certainly benefited from these powerful transformations. Rhodium(III)-catalyzed C-H activation, in particular, has emerged as a highly effective strategy for the regioselective synthesis of naphthyridinones.[4]
This approach often utilizes a directing group to guide the metal catalyst to a specific C-H bond, which is then cleaved and functionalized. The subsequent annulation with a coupling partner, such as an alkyne, leads to the formation of the desired heterocyclic core.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Naphthyridinone Derivative
This protocol is based on a general procedure for the Rh(III)-catalyzed synthesis of naphthyridinones and highlights the principles of C-H activation.[4]
Materials:
-
Nicotinamide N-oxide derivative
-
Alkyne
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a sealed reaction vessel, combine the nicotinamide N-oxide derivative (1.0 eq), the alkyne (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Add the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired naphthyridinone.
Causality and Experimental Choices:
-
The N-oxide functionality in the nicotinamide substrate serves as a directing group, coordinating to the rhodium catalyst and positioning it for the regioselective activation of a specific C-H bond.
-
The silver salt co-catalyst acts as a halide scavenger, generating a more catalytically active cationic rhodium species.
-
The use of an inert atmosphere is crucial to prevent the deactivation of the catalyst.
Multicomponent Reactions: Building Complexity in a Single Step
Multicomponent reactions (MCRs) have gained prominence as a highly efficient and atom-economical approach to the synthesis of complex molecules. These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates substantial portions of all the reactants.
Several MCR strategies have been developed for the synthesis of 2,7-naphthyridine derivatives, offering a rapid and convergent route to this important scaffold.
Conceptual Framework for a Multicomponent Synthesis of a 2,7-Naphthyridine
A representative multicomponent approach could involve the reaction of an aminopyrazole, an aldehyde, and a source of two carbon atoms (e.g., malononitrile) in a one-pot process. The reaction cascade would likely involve a series of condensations, Michael additions, and cyclizations to assemble the final 2,7-naphthyridine core.
Mechanistic Insights and Visualizations
A deep understanding of the reaction mechanisms is paramount for rational reaction design and optimization. This section provides a visual representation of the key transformations discussed.
The Friedländer Annulation Mechanism
Caption: Generalized mechanism of the Friedländer annulation.
The Smiles Rearrangement Mechanism
Caption: Key steps in the Smiles rearrangement for 2,7-naphthyridine synthesis.
Catalytic Cycle for Rh(III)-Catalyzed C-H Activation
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.
Data Summary
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Friedländer Annulation | Condensation of an o-aminoaryl aldehyde/ketone with an active methylene compound. | Convergent, versatile, good for polysubstituted derivatives. | Can require harsh conditions, regioselectivity can be an issue. |
| Skraup Reaction | Reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. | Utilizes simple starting materials. | Often violent reaction, harsh conditions, low yields. |
| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Can be used to synthesize complex derivatives, often proceeds with high yield. | Requires specific substitution patterns on the starting material. |
| Rh(III)-Catalyzed C-H Activation | Directed C-H activation followed by annulation. | High regioselectivity, mild reaction conditions, broad functional group tolerance. | Requires a directing group, use of precious metal catalyst. |
| Multicomponent Reactions | One-pot combination of three or more reactants. | Highly efficient, atom-economical, rapid generation of molecular complexity. | Reaction discovery and optimization can be challenging. |
Conclusion and Future Outlook
The synthesis of the 2,7-naphthyridine core has evolved significantly from its initial discovery over a century ago. From the classical, often forceful methods of the early 20th century to the elegant and precise transition-metal-catalyzed reactions of today, the synthetic chemist's toolbox for accessing this privileged scaffold has expanded dramatically.
The continued importance of 2,7-naphthyridine derivatives in medicinal chemistry will undoubtedly fuel further innovation in their synthesis. The development of even more efficient, sustainable, and versatile methods, particularly those that allow for the late-stage functionalization of the naphthyridine core, will be a key area of future research. As our understanding of the biological roles of 2,7-naphthyridine-containing molecules deepens, so too will the demand for creative and powerful synthetic strategies to bring these vital compounds to life.
References
- 1. [PDF] Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-Chloro-2,7-naphthyridine from Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and is of significant interest in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including antitumor and antimicrobial effects.[1][2] 1-Chloro-2,7-naphthyridine serves as a crucial and versatile intermediate, enabling further molecular elaboration through nucleophilic substitution reactions to generate libraries of novel compounds for drug discovery. This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound, beginning from pyridine-based precursors. The narrative emphasizes the chemical rationale behind the synthetic strategy and procedural choices, ensuring both technical accuracy and practical utility.
Introduction and Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-stage strategy. This methodology leverages the robust chemistry of pyridine derivatives to first construct the bicyclic naphthyridine core, which is subsequently chlorinated to yield the target intermediate. The vast majority of 2,7-naphthyridine syntheses originate from appropriately functionalized pyridine derivatives, which undergo intramolecular cyclization or cyclocondensation reactions.[1][2]
The overall synthetic pathway can be visualized as follows:
-
Stage 1: Formation of the 2,7-Naphthyridin-1(2H)-one Core. This foundational stage involves the construction of the second heterocyclic ring onto a pyridine starting material. This is typically achieved through an intramolecular cyclization of a pyridine bearing reactive functional groups at the C3 and C4 positions.
-
Stage 2: Chlorination of the Naphthyridinone Intermediate. The keto-group of the 2,7-Naphthyridin-1(2H)-one is converted to the desired 1-chloro substituent using a potent chlorinating agent. This transformation activates the C1 position for subsequent functionalization.
Figure 1: High-level workflow for the synthesis of this compound.
Synthesis of the 2,7-Naphthyridin-1(2H)-one Precursor (Stage 1)
The initial construction of the 2,7-naphthyridin-1(2H)-one ring system is the cornerstone of this synthesis. While multiple specific routes exist, they share the common principle of starting with a pyridine ring and building the second, fused ring upon it. For instance, tandem processes involving a Reissert reaction on nicotinamide salts have been developed to create substituted 2,7-naphthyridin-1-ones.[3] The general logic involves creating a pyridine substrate with a cyano group at the C3 position and a reactive methylene or related group at the C4 position, which can then be induced to cyclize.
Figure 2: Conceptual pathway for the synthesis of the naphthyridinone intermediate.
Due to the variability in specific precursors, this note will focus on the subsequent, well-defined chlorination step for which a standardized protocol can be presented. It is assumed that the precursor, 2,7-Naphthyridin-1(2H)-one or its hydrochloride salt, has been synthesized and characterized prior to proceeding.
Protocol: Synthesis of this compound (Stage 2)
This protocol details the conversion of 2,7-Naphthyridin-1(2H)-one hydrochloride to this compound. The method is robust and relies on standard laboratory techniques.[4]
Principle of the Reaction
The conversion of the lactam functionality in the naphthyridinone to the chloro group is a classic nucleophilic substitution reaction at the carbonyl carbon. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent. It activates the carbonyl oxygen by forming a chlorophosphate intermediate, which is an excellent leaving group. Subsequent attack by a chloride ion (also from POCl₃) displaces this leaving group, yielding the desired 1-chloro product. Using POCl₃ in excess allows it to also function as the reaction solvent, driving the reaction towards completion.
Materials and Reagents
| Reagent/Material | Formula | Grade | Supplier |
| 2,7-Naphthyridin-1(2H)-one hydrochloride | C₈H₇ClN₂O | ≥98% | Commercial Source |
| Phosphorus oxychloride | POCl₃ | Reagent Grade | Commercial Source |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Commercial Source |
| Sodium bicarbonate | NaHCO₃ | ACS Grade | Commercial Source |
| Sodium sulfate (anhydrous) | Na₂SO₄ | ACS Grade | Commercial Source |
| Saturated brine solution | NaCl(aq) | N/A | Lab Prepared |
| Deionized water | H₂O | N/A | N/A |
Experimental Protocol
Safety Warning: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
Figure 3: Step-by-step workflow for the chlorination of 2,7-Naphthyridin-1(2H)-one.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-Naphthyridin-1(2H)-one hydrochloride (5.2 g, 28 mmol).[4]
-
Reagent Addition: Carefully add phosphorus oxychloride (75 mL) to the flask in the fume hood.
-
Reaction: Stir the mixture and heat it to 110°C. Maintain this temperature for 24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Reagent Removal: After 24 hours, cool the reaction mixture to room temperature. Remove the excess volatiles (POCl₃) by distillation under reduced pressure. This will leave a dark, oily residue.
-
Workup - Quenching: In a separate large beaker, prepare a mixture of saturated aqueous sodium bicarbonate (100 mL containing an additional 20 g of solid NaHCO₃) and ethyl acetate (100 mL). Cool this mixture in an ice bath.
-
Workup - Neutralization: With vigorous stirring, slowly and carefully pour the oily residue from step 4 into the cold bicarbonate/ethyl acetate mixture. Caution: This is an exothermic reaction that will release gas. Add the residue dropwise or in small portions to control the reaction rate.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer again with ethyl acetate (2 x 75 mL).
-
Workup - Washing and Drying: Combine all the organic phases. Wash the combined organic layer with brine (15 mL), then dry it over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.[4]
Characterization and Data
The isolated product should be characterized to confirm its identity and purity.
| Parameter | Value | Reference |
| Starting Material | 2,7-Naphthyridin-1(2H)-one HCl | [4] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [4] |
| Temperature | 110°C | [4] |
| Reaction Time | 24 hours | [4] |
| Reported Yield | ~85% | [4] |
| Appearance | Yellow Solid | [4] |
Expected Analytical Data: [4]
-
¹H NMR (CDCl₃): δ 9.45 (s, 1H), 8.81 (d, J = 5.7 Hz, 1H), 8.47 (d, J = 5.7 Hz, 1H), 7.66 (d, J = 5.7 Hz, 1H), 7.60 (d, J = 5.7 Hz).
-
Mass Spectrometry (ES+): m/z 165 and 167 (MH⁺), consistent with the isotopic pattern of a monochlorinated compound.
Discussion and Field Insights
-
Rationale for Excess POCl₃: Using phosphorus oxychloride as both the reagent and solvent ensures the reaction concentration is high, which kinetically favors the bimolecular chlorination process and helps to drive the equilibrium toward the product.
-
Importance of the Quenching Step: The controlled, slow addition of the reaction residue to a cold, basic solution is critical for safety. The reaction of POCl₃ with water is highly exothermic and produces corrosive HCl gas. The bicarbonate neutralizes the acid as it forms, and the ice bath dissipates the heat generated.
-
Troubleshooting: If the reaction appears incomplete by TLC analysis after 24 hours, the reaction time can be extended. The purity of the starting naphthyridinone is also crucial; impurities can lead to side reactions and a darker, more difficult-to-purify crude product. If the final product is impure, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purification by column chromatography may be necessary.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Chloro-2,7-naphthyridine
Introduction: The 2,7-Naphthyridine Scaffold in Modern Drug Discovery
The 2,7-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to form specific hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules, including kinase inhibitors, anti-viral agents, and compounds targeting the central nervous system. The strategic functionalization of the 2,7-naphthyridine ring is paramount for modulating the pharmacological profile of these molecules. Among the various positions on the scaffold, the C1 position offers a key vector for introducing molecular diversity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[1] Its tolerance of a wide array of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and esters make it an indispensable tool for synthetic chemists.[2] However, the application of this reaction to electron-deficient heteroaryl chlorides, such as 1-chloro-2,7-naphthyridine, presents significant challenges that necessitate carefully optimized protocols.[3] The inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the nitrogen lone pairs require specialized catalytic systems to achieve efficient coupling.[4]
This guide provides a detailed examination of the Suzuki-Miyaura coupling for this compound, offering field-proven insights into reaction optimization, a step-by-step experimental protocol, and a mechanistic overview to empower researchers in their synthetic endeavors.
The Causality Behind Experimental Design: Overcoming the Hurdles of Heteroaryl Chloride Coupling
The successful Suzuki-Miyaura coupling of an unactivated heteroaryl chloride like this compound is contingent on overcoming a significant kinetic barrier in the first step of the catalytic cycle: the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[3] This step is often rate-limiting. The electron-deficient nature of the pyridine ring within the naphthyridine system further deactivates the C-Cl bond towards oxidative addition. Moreover, the nitrogen atoms can act as ligands, coordinating to the palladium center and sequestering the active catalyst.[4]
To address these challenges, modern Suzuki-Miyaura protocols employ highly active catalyst systems characterized by two key components:
-
Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligand: This is the most critical component. For challenging heteroaryl chlorides, the ligands of choice are bulky and electron-rich monophosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[5][6] The steric bulk of these ligands promotes the crucial reductive elimination step and prevents the formation of inactive palladium dimers, while their strong electron-donating ability increases the electron density on the palladium center, thereby facilitating the oxidative addition of the C-Cl bond.[4]
The choice of base and solvent is also crucial for an efficient reaction. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. The solvent must be capable of dissolving the reactants and be stable at the required reaction temperatures, with anhydrous polar aprotic solvents like dioxane, toluene, or DMF being common choices.
The Suzuki-Miyaura Catalytic Cycle
The mechanism proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 164.6 mg), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, 424.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and XPhos (0.04 mmol, 19.1 mg).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using syringes, add anhydrous 1,4-dioxane (4 mL) followed by degassed water (0.4 mL). The mixture should be a suspension.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-2,7-naphthyridine product.
Troubleshooting and Key Insights
-
Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading (up to 5 mol% Pd / 10 mol% ligand), increasing the temperature, or using a stronger base like cesium carbonate (Cs₂CO₃). Microwave irradiation (e.g., 150 °C for 30-60 min) can also dramatically accelerate the reaction.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially with prolonged heating or in the presence of excess water. Using the boronic acid pinacol ester (Bpin) derivative can increase stability. [9]If this is observed, try reducing the reaction time or temperature.
-
Dehalogenation: The reduction of the C-Cl bond to a C-H bond can occur. This may indicate that the oxidative addition is slow relative to competing decomposition pathways. Using a more electron-rich ligand or a different palladium precatalyst may help.
-
Ligand Choice is Paramount: If the XPhos system is not effective, screening other bulky, electron-rich phosphine ligands such as SPhos or RuPhos, or an NHC-based catalyst like PEPPSI-IPr, is a logical next step.
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel compounds in drug discovery and materials science. By understanding the mechanistic hurdles and employing advanced catalytic systems featuring bulky, electron-rich ligands, researchers can successfully functionalize this important heterocyclic core. The protocol and insights provided herein offer a solid and authoritative foundation for developing efficient and scalable synthetic routes to novel 1-aryl-2,7-naphthyridine derivatives.
References
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]
-
Myers, A. G., et al. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 46(28), 5354-5358. Available at: [Link]
-
Request PDF. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(22), 5764–5767. Available at: [Link]
- Chung, J. Y. L., et al. (2004). A scalable Suzuki-Miyaura cross-coupling reaction of 5-chloro-1-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one using traditional catalytic system. The Journal of Organic Chemistry, 69(15), 5104-5112. (Note: This is an inferred reference based on the content of other search results, a direct link is not available).
-
Pérez-Temprano, M. H., & Casares, J. A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(46), 13481-13493. Available at: [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Available at: [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available at: [Link]
-
Ji, G.-Z., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. Available at: [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Available at: [Link]
- Google Patents. (n.d.). WO 2014/093566 A1.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]
- Google Patents. (n.d.). (12) United States Patent.
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Organic Letters, 11(1), 233-236. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available at: [Link]
- Google Patents. (n.d.). (12) United States Patent (10) Patent No.: US 9,000,161 B2.
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Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Chloro-2,7-naphthyridine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of these crucial linkages.[1][2][3][4] This reaction offers significant advantages over classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope and functional group tolerance.[2][3][5]
This guide provides a detailed examination of the Buchwald-Hartwig amination as applied to 1-chloro-2,7-naphthyridine, a heteroaromatic scaffold of significant interest in drug discovery. Naphthyridine cores are present in numerous biologically active molecules, and the ability to functionalize them through C-N bond formation is of paramount importance. The focus here is on providing not just a protocol, but a deeper understanding of the critical parameters that govern the success of this transformation, enabling researchers to adapt and optimize the reaction for their specific needs.
Understanding the Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[3][6][7] A general representation of this cycle is as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound), forming a Pd(II) intermediate.[3][6][7] This is often the rate-determining step, particularly for less reactive aryl chlorides.[8][9]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and the formation of an imine.[2][3]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters: A Guide to Rational Optimization
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the naphthyridine ring and the relatively inert C-Cl bond present specific challenges that must be addressed.
The Palladium Catalyst and Precatalyst
While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, the use of pre-formed palladium "precatalysts" is highly recommended for reproducibility and efficiency. These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. For challenging substrates like heteroaryl chlorides, third and fourth-generation Buchwald precatalysts, which incorporate bulky, electron-rich phosphine ligands, are often the most effective.
The Ligand: The Heart of the Catalyst
The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle. For the coupling of heteroaryl chlorides, bulky and electron-rich phosphine ligands are generally required to promote the challenging oxidative addition step.[10]
Recommended Ligand Classes for Heteroaryl Chlorides:
-
Biaryl Phosphines (Buchwald Ligands): This class of ligands, such as XPhos, SPhos, and BrettPhos, have proven to be exceptionally effective for a wide range of C-N bond formations, including those involving heteroaryl chlorides.[5][7][11] Their steric bulk and electron-donating properties enhance the rate of both oxidative addition and reductive elimination.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that can be highly effective in promoting the amination of electron-deficient heteroaryl chlorides.[5][12][13] Commercially available Pd-NHC complexes are often robust and highly active.[13][14][15]
-
Josiphos-type Ligands: Certain ferrocene-based ligands have also shown excellent performance in the amination of heteroaryl chlorides with a broad range of nitrogen nucleophiles.[5]
The Base: A Crucial Role in Amine Activation
The base plays a critical role in the deprotonation of the amine to form the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for many Buchwald-Hartwig aminations.[16]
-
Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, although this may require higher reaction temperatures or longer reaction times.[6][16]
The Solvent: Ensuring Solubility and Stability
The choice of solvent is important for ensuring the solubility of all reaction components and for maintaining the stability of the catalytic species at the required reaction temperature.
-
Aprotic, Non-coordinating Solvents: Toluene, dioxane, and THF are the most commonly used solvents for Buchwald-Hartwig aminations.[4][17] It is crucial to use anhydrous solvents, as water can interfere with the reaction.
-
Green Solvent Considerations: While less common, there are reports of Buchwald-Hartwig aminations being performed in more environmentally friendly solvents or even under solvent-free conditions.[17][18][19]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure that can be adapted for various amine coupling partners. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. All reagents and solvents should be anhydrous.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% | Commercially available |
| Amine | ≥98% | Commercially available |
| Palladium Precatalyst (e.g., XPhos Pd G3) | N/A | Commercially available |
| Ligand (e.g., XPhos) | ≥98% | Commercially available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available |
| Anhydrous Toluene | ≥99.8% | Commercially available |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (typically 1-5 mol%), and any additional ligand (if not using a precatalyst).
-
Addition of Base and Amine: In a glovebox or under a positive flow of inert gas, add the amine (1.1-1.5 equiv.) and sodium tert-butoxide (1.2-2.0 equiv.).
-
Addition of Solvent: Add anhydrous toluene to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Visualizing the Experimental Workflow
Caption: A typical workflow for the Buchwald-Hartwig amination.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions.[20][21]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base/solvent- Low reaction temperature | - Use a fresh batch of catalyst and base.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands, bases, and solvents.- Increase the reaction temperature. |
| Hydrodehalogenation | - β-hydride elimination from the amido complex- Presence of water | - Use a more sterically hindered ligand.- Ensure strictly anhydrous conditions. |
| Formation of Side Products | - Reaction with other functional groups on the substrate- Catalyst decomposition | - Protect sensitive functional groups.- Screen different catalyst systems that may offer higher selectivity. |
Conclusion: A Powerful Tool for Heterocyclic Synthesis
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-heteroarylated compounds. The successful application of this reaction to challenging substrates like this compound requires a thorough understanding of the interplay between the catalyst, ligand, base, and solvent. By carefully selecting and optimizing these parameters, researchers can efficiently construct a wide variety of valuable aminonaphthyridine derivatives for applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive starting point for chemists seeking to leverage this powerful transformation in their own research.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
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Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years - ResearchGate. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
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Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - The Doyle Group. Available at: [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal. Available at: [Link]
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Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]
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Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT. Available at: [Link]
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Typical catalytic cycles involved in Pd‐ and Cu‐mediated C−N coupling chemistry. - ResearchGate. Available at: [Link]
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A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. Available at: [Link]
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Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]
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Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - ResearchGate. Available at: [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Available at: [Link]
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Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
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Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
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Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. Available at: [Link]
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Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature | Organic Letters - ACS Publications. Available at: [Link]
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Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC - NIH. Available at: [Link]
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. Available at: [Link]
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Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates - ResearchGate. Available at: [Link]
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Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone | Semantic Scholar. Available at: [Link]
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Application Note: Sonogashira Coupling with 1-Chloro-2,7-naphthyridine for Pharmaceutical Scaffolding
Abstract
The 2,7-naphthyridine scaffold is a privileged nitrogen-containing heterocycle featured in numerous pharmacologically active compounds, recognized for its diverse biological activities.[1][2][3][4] The Sonogashira cross-coupling reaction provides a powerful and versatile method for forming C(sp²)–C(sp) bonds, enabling the introduction of alkynyl moieties that are crucial for extending molecular frameworks and serving as precursors for further functionalization.[5][6][7][8][9] This application note presents a detailed guide for performing the Sonogashira coupling with 1-chloro-2,7-naphthyridine, a challenging yet valuable substrate. We address the inherent difficulties of using an electron-deficient heteroaryl chloride and provide robust protocols for both traditional copper-cocatalyzed and copper-free conditions, the latter being particularly advantageous in pharmaceutical development to mitigate concerns of residual copper toxicity.
Introduction: The Strategic Value of Alkynylated Naphthyridines
The Sonogashira reaction, first reported in 1975, has become an indispensable tool in medicinal chemistry for the synthesis of complex molecules under mild conditions.[5][10][11] Its ability to couple terminal alkynes with aryl or vinyl halides has been instrumental in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[5][10][12]
The 2,7-naphthyridine core, an isomer of the more common 1,8-naphthyridine, is of significant interest to drug development professionals. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including potent and specific inhibition of enzymes like phosphodiesterase 5 (PDE5) and targeted anti-staphylococcal activity.[1][2] The alkynyl group is a key functional handle; it can participate in subsequent transformations such as cycloadditions, reductions, or further cross-coupling reactions, making alkynylated naphthyridines versatile intermediates for library synthesis and lead optimization.
However, the use of this compound as a substrate presents a significant challenge. C-Cl bonds are notoriously less reactive than their C-Br or C-I counterparts in palladium-catalyzed cross-coupling reactions due to the high bond dissociation energy, which makes the initial oxidative addition step kinetically demanding.[13][14] Furthermore, the electron-deficient nature of the pyridine rings and the presence of nitrogen lone pairs in the naphthyridine core can lead to catalyst inhibition or undesired side reactions. This guide provides the technical rationale and field-proven protocols to successfully navigate these challenges.
Mechanistic Rationale: Palladium, Copper, and the Aryl Chloride Challenge
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and, in the classic format, a copper cycle.[5][15][16]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-chloride bond. This is the rate-limiting step for chloroarenes.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The final product is released, regenerating the active Pd(0) catalyst.[5][16]
To overcome the high activation barrier of C-Cl bond cleavage, modern catalyst systems employ sterically hindered and highly electron-donating phosphine or N-heterocyclic carbene (NHC) ligands.[13][14][17] These ligands stabilize the Pd(0) center, promote the oxidative addition step, and accelerate the final reductive elimination.
Copper-Free Sonogashira: For pharmaceutical applications, avoiding copper is highly desirable to prevent product contamination and simplify purification. In copper-free variants, the base deprotonates the alkyne, which then coordinates directly to the palladium center.[12][15][18] This process is often less efficient than the copper-cocatalyzed pathway and may require higher temperatures or more reactive catalyst systems, but it offers a cleaner reaction profile.[12][19][20]
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Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 1-Chloro-2,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,7-Naphthyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The 2,7-naphthyridine core is a significant bicyclic heteroaromatic scaffold in medicinal chemistry and materials science. As one of the six structural isomers of pyridopyridine, its unique arrangement of nitrogen atoms imparts distinct electronic and steric properties.[1] This scaffold is a cornerstone in the development of a wide range of therapeutic agents, with derivatives exhibiting potent antitumor, antimicrobial, analgesic, and anticonvulsant activities.[2] The functionalization of the 2,7-naphthyridine ring system is, therefore, of paramount importance for the generation of novel molecular entities with tailored biological activities.
1-Chloro-2,7-naphthyridine is a key intermediate for the synthesis of a diverse library of 1-substituted-2,7-naphthyridine derivatives. The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom at the 2-position and the overall electron-deficient character of the naphthyridine ring system. This guide provides a comprehensive overview of the principles and detailed protocols for conducting SNAr reactions on this compound with a variety of nucleophiles.
Mechanistic Insights: The Addition-Elimination Pathway in Action
The nucleophilic aromatic substitution of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is characteristic for SNAr reactions on electron-deficient aromatic and heteroaromatic systems.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C1 position, which bears the chlorine leaving group. This attack is facilitated by the electron-deficient nature of the carbon, a consequence of the inductive effect of the adjacent ring nitrogen. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the electronegative nitrogen atoms, which provides significant stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion. This step is typically fast as it leads to the thermodynamically stable aromatic product.
The overall rate of the reaction is influenced by several factors:
-
Nucleophile Strength: More potent nucleophiles will generally react faster.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are commonly used as they can solvate the Meisenheimer complex and do not interfere with the nucleophile.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the initial nucleophilic attack.
-
Presence of a Base: When using nucleophiles with an acidic proton (e.g., amines, alcohols, thiols), a base is often required to deprotonate the nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.
Diagram: The SNAr Mechanism of this compound
Caption: The addition-elimination mechanism for the SNAr reaction.
Experimental Protocols
The following protocols are provided as detailed, self-validating guides for the SNAr of this compound with representative nitrogen, oxygen, and sulfur nucleophiles. These protocols are based on established procedures for similar heterocyclic systems and can be adapted for a wide range of substrates.[1][3]
Protocol 1: Amination with a Secondary Amine (e.g., Pyrrolidine)
This protocol describes the synthesis of 1-(pyrrolidin-1-yl)-2,7-naphthyridine.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(pyrrolidin-1-yl)-2,7-naphthyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Diagram: General Experimental Workflow
Caption: A typical workflow for SNAr reactions.
Protocol 2: O-Arylation with a Phenol (e.g., 4-Methoxyphenol)
This protocol details the synthesis of 1-(4-methoxyphenoxy)-2,7-naphthyridine.
Materials:
-
This compound
-
4-Methoxyphenol
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM)
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq) and 4-methoxyphenol (1.1 eq).
-
Add anhydrous DMSO to dissolve the reactants (approximately 0.2 M).
-
Add cesium carbonate (1.5 eq) to the solution. The use of a strong base like cesium carbonate is crucial for the deprotonation of the less acidic phenolic proton.
-
Heat the reaction mixture to 120-140 °C. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x volume of DMSO).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield 1-(4-methoxyphenoxy)-2,7-naphthyridine.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Protocol 3: S-Alkylation with a Thiol (e.g., Benzyl Mercaptan)
This protocol outlines the synthesis of 1-(benzylthio)-2,7-naphthyridine.
Materials:
-
This compound
-
Benzyl mercaptan
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzyl mercaptan (1.2 eq) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 1-(benzylthio)-2,7-naphthyridine.
-
Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Summary of Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yields |
| Nitrogen | Pyrrolidine | K₂CO₃ | DMF | 80-100 | Good to Excellent |
| Aniline | NaOtBu | Toluene | 100-110 | Moderate to Good | |
| Oxygen | 4-Methoxyphenol | Cs₂CO₃ | DMSO | 120-140 | Good |
| Sodium Methoxide | - | Methanol | Reflux | Good to Excellent | |
| Sulfur | Benzyl Mercaptan | NaH | THF | 0 to RT | Excellent |
| Sodium Thiophenolate | - | DMF | RT to 50 | Good to Excellent |
Note: Yields are dependent on the specific substrate and reaction conditions and should be optimized for each case.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature- Inactive nucleophile- Poor choice of base or solvent | - Increase reaction temperature incrementally.- Use a stronger base to generate a more potent nucleophile.- Switch to a more polar aprotic solvent like DMSO or NMP. |
| Formation of Side Products | - Reaction temperature too high- Presence of water or other reactive impurities- Competing reaction pathways (e.g., Smiles rearrangement)[3] | - Lower the reaction temperature.- Ensure all reagents and solvents are anhydrous.- Carefully analyze side products to understand competing pathways and adjust conditions accordingly. |
| Difficulty in Purification | - Similar polarity of product and starting material- Formation of baseline material | - Optimize the mobile phase for column chromatography.- Consider alternative purification methods such as preparative HPLC or crystallization. |
Applications in Drug Discovery
The 1-substituted-2,7-naphthyridine core is a versatile platform for the development of novel therapeutics. By varying the nucleophile, a wide array of functional groups can be introduced at the C1 position, allowing for the fine-tuning of physicochemical properties and biological activity. These derivatives have been investigated as inhibitors of various kinases and other enzymes, highlighting the importance of SNAr reactions in generating libraries of compounds for high-throughput screening and lead optimization.[2]
References
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Institutes of Health. Available at: [Link]
-
Spectral Characteristics of 2,7-Naphthyridines. MDPI. Available at: [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Institutes of Health. Available at: [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Use of 1-Chloro-2,7-naphthyridine in the Synthesis of Novel Kinase Inhibitors
Abstract
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif integral to the design of potent and selective kinase inhibitors. Its rigid, planar structure serves as an effective bioisostere for other bicyclic systems like quinoline, enabling crucial interactions within the ATP-binding pocket of various kinases. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 1-chloro-2,7-naphthyridine, a key building block for accessing diverse libraries of kinase inhibitors. We present field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—and explain the causal-driven choices behind experimental parameters.
Introduction: The 2,7-Naphthyridine Core in Kinase Inhibitor Design
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, they are a major class of therapeutic targets. The 2,7-naphthyridine core has emerged as a highly valued scaffold in the development of kinase inhibitors.[2][3] Its unique electronic properties and structural rigidity allow it to form key hydrogen bonds and hydrophobic interactions within the kinase hinge region.
Derivatives of 2,7-naphthyridine have shown potent inhibitory activity against a range of important oncological targets, including MET, c-Kit, VEGFR-2, and Microtubule-associated serine/threonine kinase-like (MASTL).[3][4][5][6] The strategic functionalization of this core is paramount for tuning potency, selectivity, and pharmacokinetic properties. This compound stands out as a critical and versatile starting material, where the C1-chlorine atom serves as a reactive handle for introducing molecular diversity through modern cross-coupling chemistry.
Caption: General structure of a 2,7-naphthyridine kinase inhibitor.
The Synthetic Keystone: Palladium-Catalyzed Cross-Coupling
The chlorine atom on this compound is an ideal leaving group for palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern medicinal chemistry due to their remarkable reliability, broad substrate scope, and tolerance of sensitive functional groups.[7][8] The two most critical transformations for this scaffold are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds. This reaction is primarily used to introduce aryl or heteroaryl moieties, which often occupy hydrophobic pockets in the kinase active site and are critical for inhibitor potency. The reaction requires a base to activate the boronic acid for the crucial transmetalation step.[9][10]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds. This reaction is essential for installing primary or secondary amines, which frequently serve as hydrogen bond donors or acceptors, or as attachment points for solubilizing groups to improve drug-like properties.[7][8][11]
The choice of palladium precatalyst, ligand, base, and solvent are all critical parameters that must be optimized for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate both the initial oxidative addition of the palladium(0) species to the relatively electron-deficient chloro-naphthyridine and the final reductive elimination step that forms the product.[12]
Caption: Synthetic workflow using this compound.
Experimental Protocols
Disclaimer: These protocols are generalized starting points. Optimization for specific substrates is highly recommended. All reactions should be performed by trained professionals under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol details the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos ligand (4-10 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1, Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction flask.
-
Causality Note: Pre-mixing the catalyst and ligand allows for the formation of the active catalytic species before addition to the main reaction, often leading to more consistent results.
-
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]
-
Reaction: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol details the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Causality Note: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine-palladium complex but is highly sensitive to moisture and air. Handling under inert conditions is mandatory.[7]
-
-
Reagent Addition: Add the this compound and the amine to the vessel.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 2-24 hours).
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction & Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Summary of Recommended Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale & Field Notes |
| Pd Source | Pd(OAc)₂, Pd(dppf)Cl₂ | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts are often more air-stable and convenient. |
| Ligand | SPhos, XPhos, RuPhos | Xantphos, BINAP, DavePhos | Bulky, electron-rich ligands are essential for coupling less reactive chlorides.[14] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | NaOtBu, Cs₂CO₃, K₃PO₄ | Base choice is critical. Stronger bases like NaOtBu are used for amination; weaker inorganic bases are sufficient for Suzuki. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, Dioxane | Anhydrous, degassed solvents are required to prevent catalyst deactivation. |
| Temperature | 80 - 120 °C | 80 - 110 °C | Higher temperatures are often needed to drive the oxidative addition of the C-Cl bond. |
Application Spotlight: Targeting the c-MET Signaling Pathway
The c-MET receptor tyrosine kinase is a well-validated target in oncology. Several 2,7-naphthyridinone-based inhibitors have been developed to target this pathway.[4] The synthesis of these inhibitors frequently relies on the protocols described above to install key pharmacophoric groups. An inhibitor might bind to the ATP pocket of c-MET, preventing its phosphorylation and blocking downstream signaling through pathways like PI3K/AKT and RAS/MAPK, thereby inhibiting cell proliferation, survival, and metastasis.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Derivatisierung von 1-Chlor-2,7-naphthyridin für die Materialwissenschaft: Applikations-Notizen und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
Das 2,7-Naphthyridin-Grundgerüst ist aufgrund seiner einzigartigen elektronischen Eigenschaften, seiner Planarität und seiner Fähigkeit zur Koordination an Metalle ein vielversprechender Baustein für neuartige organische Funktionsmaterialien. Insbesondere 1-Chlor-2,7-naphthyridin dient als vielseitiges Ausgangsmaterial für die Synthese einer breiten Palette von π-konjugierten Systemen, die für Anwendungen in organischen Leuchtdioden (OLEDs), organischen Solarzellen (OSCs) und organischen Feldeffekttransistoren (OFETs) von Interesse sind. Diese Applikations-Notiz bietet einen detaillierten technischen Leitfaden zu den wichtigsten Derivatisierungsstrategien für 1-Chlor-2,7-naphthyridin, einschließlich detaillierter Protokolle, mechanistischer Einblicke und einer Zusammenfassung der Eigenschaften der resultierenden Materialien.
Einleitung: Die Bedeutung von 2,7-Naphthyridin in den Materialwissenschaften
Naphthyridine, eine Klasse von Diazanaphthalinen, haben in den letzten Jahrzehnten erhebliche Aufmerksamkeit in der Materialwissenschaft auf sich gezogen.[1][2] Die Einführung von Stickstoffatomen in das aromatische Gerüst beeinflusst die Energie der Grenzorbitale (HOMO und LUMO), was zu maßgeschneiderten optoelektronischen Eigenschaften führt.[3] Das 2,7-Naphthyridin-Isomer bietet ein spezifisches Muster von Stickstoffatomen, das zu einzigartigen intermolekularen Wechselwirkungen und Packungsanordnungen im Festkörper führen kann, was für den Ladungstransport in organischen Halbleitern entscheidend ist.[4]
Die Funktionalisierung des 2,7-Naphthyridin-Kerns ist entscheidend für die Feinabstimmung seiner Eigenschaften. 1-Chlor-2,7-naphthyridin ist ein besonders nützliches Intermediat, da das Chloratom als reaktiver "Griff" für eine Vielzahl von Kreuzkupplungsreaktionen und nukleophilen Substitutionen dient. Dies ermöglicht die Einführung verschiedener funktioneller Gruppen an einer spezifischen Position des Naphthyridin-Rings und damit die systematische Untersuchung von Struktur-Eigenschafts-Beziehungen.
Synthetische Strategien zur Derivatisierung von 1-Chlor-2,7-naphthyridin
Die Umwandlung von 1-Chlor-2,7-naphthyridin in funktionale Materialien stützt sich hauptsächlich auf moderne metallkatalysierte Kreuzkupplungsreaktionen und nukleophile aromatische Substitutionen. Jede dieser Methoden bietet einen einzigartigen Weg zur Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen.
Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Kupplung ist eine robuste Methode zur Bildung von C-C-Bindungen, die typischerweise Aryl- oder Vinylboronsäuren mit organischen Halogeniden verbindet.[5][6] Für Heteroarylchloride wie 1-Chlor-2,7-naphthyridin ist die Wahl des Katalysatorsystems entscheidend, um die relativ inerte C-Cl-Bindung zu aktivieren.[7]
Kausalität der experimentellen Entscheidungen:
-
Katalysator: Palladium-Präkatalysatoren mit sperrigen, elektronenreichen Phosphinliganden sind oft wirksam für die Kupplung von Chlorheteroarenen, da sie die oxidative Addition, den geschwindigkeitsbestimmenden Schritt des katalytischen Zyklus, erleichtern.
-
Base: Eine Base ist erforderlich, um die Boronsäure zu aktivieren und die Transmetallierung zu erleichtern. Anorganische Basen wie Kaliumcarbonat oder Cäsiumcarbonat in einem wässrigen Lösungsmittelsystem sind üblich.[8]
-
Lösungsmittel: Oft werden Mischungen aus einem organischen Lösungsmittel (z. B. Toluol, Dioxan, DMF) und Wasser verwendet, um sowohl die organischen Substrate als auch die anorganische Base zu lösen.
DOT-Diagramm: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung
Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kupplung.
Detailliertes Protokoll: Suzuki-Miyaura-Kupplung
-
Reaktionsaufbau: In einem ofengetrockneten Schlenkrohr werden 1-Chlor-2,7-naphthyridin (1,0 Äq.), die entsprechende Arylboronsäure (1,2-1,5 Äq.) und Kaliumcarbonat (2,0-3,0 Äq.) vorgelegt.
-
Lösungsmittelzugabe und Entgasung: Es wird eine 4:1-Mischung aus Toluol und Wasser zugegeben, um eine Konzentration von etwa 0,1 M in Bezug auf das Naphthyridin zu erreichen. Die Mischung wird 15-30 Minuten lang mit Argon durchgespült.
-
Katalysatorzugabe: Unter positivem Argonstrom werden Palladium(II)-acetat (Pd(OAc)₂, 2-5 mol%) und ein geeigneter Phosphinligand (z. B. SPhos, XPhos, 4-10 mol%) zugegeben.
-
Reaktion: Das Reaktionsgefäß wird verschlossen und die Mischung unter kräftigem Rühren für 12-24 Stunden auf 100 °C erhitzt.
-
Überwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Reaktionsmischung mit Ethylacetat und Wasser verdünnt. Die organische Phase wird abgetrennt, und die wässrige Phase wird zweimal mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Reinigung: Der Rohrückstand wird durch Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte derivatisierte Produkt zu erhalten.[9]
Palladium/Kupfer-katalysierte Sonogashira-Kupplung
Die Sonogashira-Kupplung ist eine äußerst effiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen durch die Reaktion eines Aryl- oder Vinylhalogenids mit einem terminalen Alkin.[10] Diese Reaktion wird typischerweise durch einen Palladiumkomplex katalysiert und durch einen Kupfer(I)-Katalysator kokatalysiert.[1]
Kausalität der experimentellen Entscheidungen:
-
Pd-Katalysator: Pd(PPh₃)₄ oder PdCl₂(PPh₃)₂ sind klassische und effektive Katalysatoren für diese Transformation.[11]
-
Cu-Kokatalysator: Kupfer(I)iodid (CuI) ist der am häufigsten verwendete Kokatalysator. Es wird angenommen, dass es mit dem Alkin reagiert, um ein Kupferacetylid zu bilden, das dann am Palladiumzentrum transmetalliert wird.[12]
-
Base: Eine Aminbase wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) dient sowohl als Base zur Deprotonierung des Alkins als auch oft als Lösungsmittel.[11]
DOT-Diagramm: Katalytischer Zyklus der Sonogashira-Kupplung
Abbildung 2: Vereinfachter katalytischer Zyklus der Sonogashira-Kupplung.
Detailliertes Protokoll: Sonogashira-Kupplung
-
Reaktionsaufbau: In einem trockenen Schlenkrohr unter Argonatmosphäre werden 1-Chlor-2,7-naphthyridin (1,0 Äq.), Pd(PPh₃)₄ (2-5 mol%) und Kupfer(I)iodid (4-10 mol%) vorgelegt.
-
Lösungsmittel- und Reagenzzugabe: Es wird wasserfreies und entgastes Lösungsmittel (z. B. THF oder DMF) zugegeben, gefolgt von Triethylamin (2,0-3,0 Äq.) und dem terminalen Alkin (1,2-1,5 Äq.) mittels Spritze.
-
Reaktion: Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (50-70 °C) gerührt, bis die Umsetzung vollständig ist (typischerweise 2-12 Stunden).
-
Überwachung: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und nacheinander mit gesättigter wässriger NH₄Cl-Lösung und gesättigter Kochsalzlösung gewaschen. Die organische Schicht wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation gereinigt.[11]
Palladium-katalysierte Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine leistungsstarke Methode zur Bildung von C-N-Bindungen, die Arylhalogenide mit primären oder sekundären Aminen kuppelt.[13][14] Diese Reaktion ist besonders wertvoll für die Synthese von N-arylierten Heterozyklen, die in vielen organischen elektronischen Materialien als Donor- oder Wirtseinheiten dienen.
Kausalität der experimentellen Entscheidungen:
-
Katalysatorsystem: Die Kombination aus einem Palladium-Präkatalysator (z. B. Pd₂(dba)₃ oder Pd(OAc)₂) und einem sperrigen, elektronenreichen Phosphinliganden (z. B. BINAP, XantPhos, BrettPhos) ist für die Kupplung von Arylchloriden unerlässlich.[15][16]
-
Base: Es wird eine starke, nicht-nukleophile Base benötigt, um das Amin zu deprotonieren und das Palladium-Amido-Intermediat zu bilden. Natrium-tert-butoxid (NaOtBu) oder Lithium-bis(trimethylsilyl)amid (LiHMDS) sind häufig verwendete Basen.[15][16]
-
Lösungsmittel: Aprotische, polare Lösungsmittel wie Toluol, Dioxan oder THF sind typisch für diese Reaktion.
Detailliertes Protokoll: Buchwald-Hartwig-Aminierung
-
Reaktionsaufbau: In einem Handschuhfach oder unter einem Inertgasstrom werden ein ofengetrocknetes Reaktionsgefäß mit einem Palladium-Präkatalysator (1-5 mol%), dem Phosphinliganden (1,2-2,4 Äq. relativ zum Palladium) und der Base (1,2-2,0 Äq.) beschickt.
-
Reagenzzugabe: 1-Chlor-2,7-naphthyridin (1,0 Äq.) und das Amin (1,0-1,5 Äq.) werden zugegeben, gefolgt von wasserfreiem Lösungsmittel (um eine Konzentration von 0,1-0,5 M zu erreichen).
-
Reaktion: Das Reaktionsgefäß wird dicht verschlossen und in einem vorgeheizten Ölbad bei der gewünschten Temperatur (typischerweise 80-110 °C) für 2-24 Stunden gerührt.
-
Überwachung: Der Reaktionsfortschritt wird mittels DC oder LC-MS verfolgt.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit einem organischen Lösungsmittel und Wasser verdünnt. Die organische Schicht wird abgetrennt, mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem MgSO₄ getrocknet, filtriert und eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel gereinigt.[15]
Nukleophile Aromatische Substitution (SNAr)
Die nukleophile aromatische Substitution ist ein alternativer Weg zur Funktionalisierung von 1-Chlor-2,7-naphthyridin, insbesondere mit starken Nukleophilen wie Aminen oder Alkoxiden.[17] Die elektronenarmen Eigenschaften des Naphthyridin-Rings, die durch die beiden Stickstoffatome induziert werden, erleichtern den Angriff eines Nukleophils und die anschließende Eliminierung des Chlorid-Ions.[18][19]
Kausalität der experimentellen Entscheidungen:
-
Nukleophil: Starke Nukleophile wie primäre oder sekundäre Amine, Alkoxide oder Thiolate sind erforderlich.
-
Bedingungen: Die Reaktionen erfordern oft erhöhte Temperaturen und manchmal den Einsatz einer Base, um das Nukleophil zu deprotonieren oder das entstehende HCl abzufangen. Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen.[20]
Detailliertes Protokoll: SNAr mit einem Amin
-
Reaktionsaufbau: In einem druckfesten Reaktionsgefäß werden 1-Chlor-2,7-naphthyridin (1,0 Äq.), das entsprechende Amin (2,0-5,0 Äq.) und gegebenenfalls eine Base wie Cäsiumcarbonat (Cs₂CO₃, 2,0 Äq.) in einem polaren aprotischen Lösungsmittel wie DMSO oder NMP gelöst.
-
Reaktion: Das Gefäß wird verschlossen und die Mischung konventionell (z. B. bei 110-150 °C) oder unter Mikrowellenbestrahlung erhitzt, bis die Umsetzung vollständig ist.
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung in Wasser gegossen und das Produkt durch Extraktion mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat oder Dichlormethan) isoliert. Die organische Phase wird gewaschen, getrocknet und eingeengt.
-
Reinigung: Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.[20]
Eigenschaften und Anwendungen von derivatisierten 2,7-Naphthyridinen
Die Derivatisierung von 1-Chlor-2,7-naphthyridin ermöglicht die Herstellung von Materialien mit einem breiten Spektrum an photophysikalischen und elektronischen Eigenschaften.
Tabelle 1: Zusammenfassung der photophysikalischen und elektronischen Eigenschaften ausgewählter 2,7-Naphthyridin-Derivate
| Derivat / Funktionalisierung | Absorptions-maximum (λ_abs) [nm] | Emissions-maximum (λ_em) [nm] | Quanten-ausbeute (Φ_PL) | HOMO [eV] | LUMO [eV] | Anwendung | Referenz |
| 1-Phenyl-2,7-naphthyridin | - | 412 (blau-violett) | 0.20 | - | - | OLED-Emitter | |
| 1-([1,1'-Biphenyl]-4-yl)-2,7-naphthyridin | - | 430 (blau) | 0.95 | - | - | Hocheffizienter OLED-Emitter | [21] |
| Verschiedene Donor-Akzeptor-Systeme | - | 434-521 (blau-grün) | - | -5.33 bis -6.84 | -2.19 bis -2.39 | Organische Halbleiter | |
| Naphthyridindion-Derivate | 446 | - | - | - | - | Organische Phototransistoren, OSCs | [22][23] |
Hinweis: Die Daten stammen aus verschiedenen Quellen und wurden unter unterschiedlichen Bedingungen gemessen. Sie dienen zur Veranschaulichung der durch Derivatisierung erreichbaren Eigenschaftsmodulation.
Anwendungen in Organischen Leuchtdioden (OLEDs)
2,7-Naphthyridin-Derivate sind vielversprechende Kandidaten für den Einsatz in OLEDs, sowohl als Emitter als auch als Wirts- oder Elektronentransportmaterialien. Durch die Einführung von Aryl- oder Carbazol-Einheiten können Materialien mit hoher Photolumineszenz-Quantenausbeute und thermischer Stabilität hergestellt werden.[24] Insbesondere die Arylierung an der C1-Position kann zu hocheffizienten blauen Emittern führen, wie am Beispiel von 1-([1,1'-Biphenyl]-4-yl)-2,7-naphthyridin mit einer Quantenausbeute von 95 % gezeigt wurde.[21]
Anwendungen in der organischen Photovoltaik (OPV)
In organischen Solarzellen können 2,7-Naphthyridin-Derivate als Elektronenakzeptor- oder -donormaterialien fungieren. Die Modifikation des Naphthyridin-Kerns, beispielsweise durch die Bildung von Naphthyridindion-Strukturen, kann die Energieniveaus so anpassen, dass sie für einen effizienten Ladungstransfer mit gängigen Donormaterialien wie PCE-10 kompatibel sind.[22] OPVs auf Basis von Naphthyridindion-Akzeptoren haben bereits Wirkungsgrade von über 8 % erreicht.[22]
Fazit
1-Chlor-2,7-naphthyridin ist ein äußerst wertvoller und vielseitiger Baustein für die Synthese von Funktionsmaterialien für die organische Elektronik. Moderne Kreuzkupplungsmethoden wie die Suzuki-, Sonogashira- und Buchwald-Hartwig-Reaktionen sowie die nukleophile aromatische Substitution bieten zuverlässige und flexible Wege zur Derivatisierung dieses Gerüsts. Die vorgestellten Protokolle und mechanistischen Einblicke sollen Forschern als Leitfaden dienen, um die Synthese neuartiger 2,7-Naphthyridin-basierter Materialien mit maßgeschneiderten optoelektronischen Eigenschaften für fortschrittliche Anwendungen in OLEDs, OPVs und darüber hinaus zu beschleunigen.
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Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC - NIH. [Link]
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Naphthyridinedione-based multifunctional small molecules for applications in both photovoltaics and transistors. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC - NIH. [Link]
-
Unlocking Structurally Nontraditional Naphthyridine-Based Electron-Transporting Materials with C–H Activation–Annulation. Journal of the American Chemical Society - ACS Publications. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. ResearchGate. [Link]
-
Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Modular Two‐Step Access to π‐Extended Naphthyridine Systems—Potent Building Blocks for Organic Electronics. NIH. [Link]
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Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. ResearchGate. [Link]
-
Exploring Applications of Naphthyridine Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Novel Organic Semiconductors Based on 1,5‐Naphthyridine‐2,6‐Dione Unit for Blue‐Selective Organic Phototransistor. ResearchGate. [Link]
-
2,7-Naphthyridine derivatives studied in this work. ResearchGate. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Application of Small Molecules Based on Naphthyridines and Naphthyridinediones in Organic Field-Effect Transistors. ACS Publications. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. PMC - NIH. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. ResearchGate. [Link]
-
Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: Synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation. ResearchGate. [Link]
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Topic: Analytical Methods for the Quantification of 1-Chloro-2,7-naphthyridine
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
1-Chloro-2,7-naphthyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutic agents.[1] Its purity, concentration, and stability are critical quality attributes that directly impact the safety and efficacy of the resulting active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound using three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to provide researchers, quality control analysts, and drug development professionals with the foundational methods required for accurate quantification, impurity profiling, and stability assessment.
Introduction and Physicochemical Profile
The naphthyridine core is a recurring motif in pharmacologically active compounds, known for a wide spectrum of biological activities.[1][2] The specific isomer, this compound, serves as a key intermediate. The chloro-substituent provides a reactive handle for further synthetic modifications, such as nucleophilic aromatic substitution (SNAr) reactions, to build molecular complexity. Accurate and precise analytical methods are therefore indispensable for monitoring reaction progress, quantifying yield, assessing purity against potential process impurities (e.g., starting materials or side-products), and performing stability studies under various stress conditions.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 69042-30-4 | [5] |
| Molecular Formula | C₈H₅ClN₂ | [6] |
| Molecular Weight | 164.59 g/mol | |
| Monoisotopic Mass | 164.01413 Da | [6] |
| Physical Form | Solid (Light yellow to yellow) | [5] |
| Predicted pKa | 2.52 ± 0.30 | [5] |
| Predicted XlogP | 2.0 | [6] |
| Storage | Inert atmosphere, Room Temperature |[5] |
Method Selection: A Comparative Rationale
The choice of analytical technique is governed by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical quality control.[7] Given the aromatic, chromophoric nature of the naphthyridine ring system, this compound is expected to have strong UV absorbance, making HPLC-UV an ideal technique for routine purity testing, assay, and stability-indicating methods.[7] It offers excellent precision and robustness for quantifying the main component and its impurities.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When high sensitivity and selectivity are paramount, LC-MS/MS is the method of choice.[8][9] It is particularly suited for quantifying trace levels of the analyte in complex matrices (e.g., biological fluids, environmental samples) or for detecting and identifying unknown impurities and degradation products at very low concentrations.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds.[11] While potentially applicable to this compound, its utility depends on the compound's volatility and thermal stability in the GC inlet. It is an excellent tool for analyzing volatile organic impurities that may be present from the synthesis process.[12]
Application Protocol I: Stability-Indicating RP-HPLC-UV Method
This protocol describes a stability-indicating reversed-phase HPLC method designed to quantify this compound and separate it from potential degradation products and process-related impurities. A stability-indicating method is a validated quantitative procedure that can detect changes in the stability of a drug substance over time.[4]
Causality and Method Rationale
-
Column: A C18 stationary phase is chosen for its versatility and effectiveness in retaining moderately polar to non-polar analytes like this compound through hydrophobic interactions.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the main peak with good symmetry while also allowing for the separation of potentially more or less polar impurities. Formic acid is added to control the pH and improve peak shape by ensuring the basic nitrogen atoms on the naphthyridine ring are consistently protonated.
-
Detection: The detection wavelength is set at a point of high absorbance for the naphthyridine core to maximize sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Experimental Protocol
Instrumentation & Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 min; hold at 90% B for 2 min; return to 10% B over 1 min; hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plates are > 2000.
-
Quantification: Construct a calibration curve using a series of standards of known concentrations. Quantify the sample based on the peak area response against the calibration curve.
Forced Degradation Protocol
To validate the stability-indicating nature of the method, forced degradation studies must be performed as outlined by ICH guidelines.[4]
-
Acid Hydrolysis: Incubate the sample solution (0.1 mg/mL) in 0.1 N HCl at 60 °C for 24 hours.[13]
-
Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60 °C for 24 hours.[13]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid drug substance to 60 °C for 24 hours.[13]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and cool white fluorescent light. Analyze all stressed samples against a control and ensure the method can separate the intact drug from all formed degradants.
Workflow Visualization
Caption: RP-HPLC-UV workflow for quantification of this compound.
Application Protocol II: High-Sensitivity LC-MS/MS Method
This protocol is designed for the trace-level quantification of this compound, offering superior sensitivity and selectivity compared to HPLC-UV.
Causality and Method Rationale
-
Ionization: Electrospray Ionization (ESI) in positive mode is selected due to the presence of basic nitrogen atoms in the naphthyridine structure, which are readily protonated to form [M+H]⁺ ions.
-
Mass Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise, leading to low detection limits.[8][10] The predicted precursor ion [M+H]⁺ for C₈H₅ClN₂ is m/z 165.02.[6] A plausible fragmentation would involve the loss of chlorine or cleavage of the ring structure.
Experimental Protocol
Instrumentation & Materials:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 10% B to 95% B over 5 min; isocratic hold and re-equilibration |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor Ion (Q1): m/z 165.0 -> Product Ion (Q3): To be determined by infusion |
| Other MS Parameters | Optimize spray voltage, gas flows, and collision energy via infusion |
Procedure:
-
Tune Mass Spectrometer: Infuse a ~1 µg/mL solution of this compound directly into the mass spectrometer to identify the parent ion ([M+H]⁺ at m/z 165.0) and optimize fragmentation to find a stable, intense product ion for the MRM transition.
-
Standard & Sample Prep: Prepare a calibration curve by spiking the reference standard into the matrix of interest (e.g., blank plasma, process buffer) over the desired concentration range (e.g., 0.1-100 ng/mL). An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used.[10]
-
Sample Extraction (if needed): For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard, vortexing, centrifuging, and injecting the supernatant.
-
Analysis & Quantification: Analyze samples and standards. Quantify the analyte by the ratio of its peak area to that of the internal standard against the calibration curve.
Data Presentation: Typical Validation Parameters
The following table presents typical performance characteristics for a validated LC-MS/MS small molecule assay. Table 2: Representative Validation Parameters for LC-MS/MS Method
| Parameter | Target Value | Rationale |
|---|---|---|
| Linearity (r²) | > 0.995 | Demonstrates a direct relationship between concentration and response. |
| Accuracy (% Recovery) | 85 - 115% | Ensures the measured value is close to the true value. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the measurement. |
| LOD | ~0.05 ng/mL | The lowest concentration that can be reliably detected. |
| LOQ | ~0.1 ng/mL | The lowest concentration that can be accurately quantified. |
Workflow Visualization
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Application Protocol III: GC-MS Method for Volatiles and Purity
This protocol provides a general approach for analyzing this compound by GC-MS, which is particularly useful for assessing purity against volatile or semi-volatile impurities.
Causality and Method Rationale
-
Separation: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating a wide range of semi-volatile compounds.
-
Detection: Mass spectrometry with Electron Ionization (EI) provides reproducible fragmentation patterns that are useful for compound identification via library searching and for structural confirmation of impurities.[12]
Experimental Protocol
Instrumentation & Materials:
-
GC system with a capillary column inlet, coupled to a Mass Spectrometer.
-
DB-5ms or equivalent column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas).
-
Dichloromethane or other suitable volatile solvent (GC grade).
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium, constant flow ~1.2 mL/min |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 40-400 |
Procedure:
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of ~0.1-1.0 mg/mL.
-
Analysis: Inject 1 µL into the GC-MS system.
-
Data Analysis: Identify the peak for this compound based on its retention time and mass spectrum. Search the NIST library for matches to other peaks to tentatively identify impurities. Purity can be estimated by area percent, assuming similar response factors for related impurities.
Summary and Method Comparison
Table 3: Comparison of Analytical Techniques for this compound
| Feature | RP-HPLC-UV | LC-MS/MS | GC-MS |
|---|---|---|---|
| Primary Use | Routine QC, assay, purity, stability | Trace quantification, impurity ID | Volatile impurity analysis, purity screen |
| Selectivity | Moderate | Very High | High |
| Sensitivity | µg/mL range | pg/mL to ng/mL range | ng/mL range |
| Sample Throughput | High | Medium to High | Medium |
| Instrumentation Cost | Low | High | Medium |
| Key Advantage | Robust, precise, widely available | Unmatched sensitivity and selectivity | Excellent for volatile/semi-volatile compounds |
| Key Limitation | Lower sensitivity, co-elution risk | Matrix effects, higher complexity | Analyte must be volatile and thermally stable |
References
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PubChemLite. This compound (C8H5ClN2). [Link]
-
National Institutes of Health (NIH). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]
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PubMed. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles.... [Link]
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Shimadzu. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis. [Link]
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International Journal of Scientific Development and Research. Stability indicating study by using different analytical techniques. [Link]
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Turkish Journal of Pharmaceutical Sciences. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities.... [Link]
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Agilent Technologies. GC AND GC/MS Your Essential Resource for Columns & Supplies. [Link]
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National Institutes of Health (NIH). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Quantitative Analysis of 1-Chloro-2,7-naphthyridine
Abstract
This document provides detailed analytical procedures for the quantitative determination of 1-Chloro-2,7-naphthyridine, a key intermediate in pharmaceutical synthesis. Two orthogonal and robust methods are presented: a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for routine purity and assay determination, and a gas chromatography-mass spectrometry (GC-MS) method for identification and trace-level impurity analysis. The protocols herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[1][2]
Introduction: The Analytical Imperative for this compound
This compound is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. The presence of impurities, even at trace levels, can have significant implications for the manufacturing process and patient safety. Therefore, robust and reliable analytical methods are paramount for its characterization.
This application note details two complementary chromatographic techniques for the comprehensive analysis of this compound (MW: 164.59 g/mol , solid at room temperature).[3][4] The RP-HPLC method offers a precise and accurate means for assay and purity determination, while the GC-MS method provides high sensitivity and specificity for impurity identification and trace analysis.
Method 1: Reversed-Phase HPLC with UV Detection
The principle of this method is the separation of this compound from its potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. A C18 column is selected for its versatility and proven performance in separating a wide range of small molecules.
Rationale for Method Development
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is chosen due to the moderate polarity of this compound. This provides a good balance of hydrophobic interactions for retention and separation from both more polar and less polar impurities.
-
Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure the timely elution of all components and to maintain good peak shape. A phosphate buffer is included to control the pH of the mobile phase, which is critical for the consistent ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times.[5]
-
Detection: UV detection is selected based on the chromophoric nature of the naphthyridine ring system. A wavelength of 239 nm is chosen to maximize sensitivity for both the main component and related chlorinated impurities.[5][6]
Experimental Protocol: HPLC
2.2.1. Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).[7]
-
Monobasic sodium phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
This compound reference standard.
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.05 M Sodium Phosphate Buffer (pH 3.0). Dissolve 6.9 g of monobasic sodium phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
2.2.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.05 M Sodium Phosphate (pH 3.0)B: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 239 nm |
| Run Time | 20 minutes |
2.2.4. System Suitability
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
Method Validation Protocol
This method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][8] The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound is well-resolved from any impurities and excipients. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate) | %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Robustness | No significant change in results with small, deliberate variations in flow rate, column temperature, and mobile phase pH. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For this compound, which has a predicted boiling point of 326.4°C, GC-MS is a suitable method, particularly for identifying unknown impurities and performing trace-level analysis.[3]
Rationale for Method Development
-
Separation: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected to separate compounds based on their boiling points. This is a robust and widely used column for general-purpose analysis.
-
Ionization: Electron Ionization (EI) is chosen as the primary ionization technique.[9] At the standard 70 eV, EI produces reproducible fragmentation patterns that can be compared against mass spectral libraries for compound identification.[10][11] This extensive fragmentation serves as a molecular fingerprint.[9] For halogenated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectrum.
-
Alternative Ionization: For instances where the molecular ion is not observed with EI, a softer ionization technique like Chemical Ionization (CI) can be employed to confirm the molecular weight of the parent compound and its impurities.[12]
Experimental Protocol: GC-MS
3.2.1. Equipment and Reagents
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
Capillary column (e.g., Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Helium (carrier gas, 99.999% purity).
-
Methanol (GC grade).
-
This compound reference standard.
3.2.2. Preparation of Solutions
-
Diluent: Methanol.
-
Standard Solution (10 µg/mL): Prepare a stock solution of 1 mg/mL in methanol. Perform a serial dilution to obtain a working standard of 10 µg/mL.
-
Sample Solution (10 µg/mL): Accurately weigh about 10 mg of the sample into a 10 mL volumetric flask, dissolve in methanol, and then dilute 1:100 with methanol to achieve a final concentration of approximately 10 µg/mL.
3.2.3. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
3.2.4. Data Analysis
-
Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of the reference standard. The characteristic isotopic pattern of the chlorine atom in the molecular ion (M⁺) and fragment ions will be used for confirmation.
-
Quantification: For quantitative analysis, the system can be operated in Selected Ion Monitoring (SIM) mode using characteristic ions of this compound (e.g., m/z 164 for the molecular ion and other significant fragments) to enhance sensitivity.
Workflow Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical toolkit for the quality control of this compound. The HPLC method is ideal for routine, high-throughput analysis of assay and purity, while the GC-MS method offers unparalleled specificity for impurity identification and trace analysis. Both methods are designed to be robust and reliable, and their validation in accordance with ICH guidelines will ensure their suitability for use in a regulated environment.
References
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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What are the common ionization methods for GC/MS. SCION Instruments. [Link]
-
Nontargeted Screening Using Gas Chromatography–Atmospheric Pressure Ionization Mass Spectrometry: Recent Trends and Emerging Potential. MDPI. [Link]
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Methodical Approach for Determination of the Heterocyclic Aromatic Amines in Meat Products Using HPLC-MS/MS. ResearchGate. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
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Electron Ionization for GC–MS. LCGC International. [Link]
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How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
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HPLC Sample Preparation. Organomation. [Link]
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This compound (C8H5ClN2). PubChemLite. [Link]
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Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent. [Link]
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7-chloro-2-phenyl-3,4-dihydro-1H-2,6-naphthyridine. PubChem. [Link]
-
1,6-Dichloro-2,7-naphthyridine. PubChem. [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. National Institute of Justice. [Link]
-
Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link]
-
Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. Scirp.org. [Link]
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The Strategic Application of 1-Chloro-2,7-naphthyridine in the Advancement of Organic Light-Emitting Diodes
Introduction: The Untapped Potential of the 2,7-Naphthyridine Core in OLED Technology
The relentless pursuit of highly efficient and stable organic light-emitting diodes (OLEDs) has driven researchers to explore a vast chemical landscape for novel materials. Within this landscape, nitrogen-containing heterocyclic compounds have emerged as particularly promising building blocks for emissive and charge-transporting materials. The 2,7-naphthyridine scaffold, a pyridine-fused heteroaromatic system, offers a unique combination of electronic properties, rigidity, and thermal stability, making it an attractive candidate for next-generation OLEDs. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-chloro-2,7-naphthyridine as a versatile precursor for the synthesis of advanced OLED materials, with a particular focus on thermally activated delayed fluorescence (TADF) emitters. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical framework for the design, synthesis, and device integration of 2,7-naphthyridine-based materials.
Core Principles: Why this compound is a Superior Precursor
The utility of this compound as a foundational building block stems from the reactivity of the chloro substituent, which allows for the facile introduction of various functional groups through well-established cross-coupling methodologies. This strategic functionalization is key to tuning the optoelectronic properties of the final material.
Key Advantages:
-
Versatile Functionalization: The chlorine atom at the 1-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the straightforward introduction of a wide array of aryl, heteroaryl, and amino moieties.
-
Electron-Deficient Core: The inherent electron-deficient nature of the 2,7-naphthyridine ring system makes it an excellent acceptor unit in donor-acceptor (D-A) type molecules, which are crucial for achieving TADF.
-
Rigidity and Thermal Stability: The rigid, planar structure of the naphthyridine core contributes to high thermal stability and well-defined molecular packing in the solid state, which are essential for long-lasting and efficient OLED devices.
-
Tunable Energetics: By carefully selecting the donor groups to be coupled with the 2,7-naphthyridine acceptor core, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely engineered. This allows for the fine-tuning of the emission color and the energy gap between the singlet and triplet excited states (ΔEST), a critical parameter for efficient TADF.
Synthetic Pathways: From Precursor to High-Performance Emitter
The transformation of this compound into a functional OLED material typically involves one or more cross-coupling reactions to attach electron-donating groups. The choice of reaction depends on the desired linkage (carbon-carbon or carbon-nitrogen).
Figure 1: Synthetic routes from this compound.
Protocol 1: Synthesis of a Donor-Acceptor TADF Emitter via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a generic donor-acceptor type TADF emitter where an electron-donating aryl group is coupled to the 1-position of the 2,7-naphthyridine core.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid/ester (1.2 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (0.05 equiv.), and triphenylphosphine (0.2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture of dioxane:water) to the flask via syringe. The final concentration of the limiting reagent should be around 0.1 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Donor-Acceptor TADF Emitter via Buchwald-Hartwig Amination
This protocol describes the synthesis of a TADF emitter with a direct carbon-nitrogen linkage between the donor and the 2,7-naphthyridine acceptor.
Materials:
-
This compound
-
Aromatic amine (e.g., carbazole or phenoxazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos or a similar bulky phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 equiv.), the phosphine ligand (0.08 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the aromatic amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with dichloromethane or ethyl acetate, to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Application in OLED Devices: Fabrication and Characterization
Once a promising 2,7-naphthyridine-based material has been synthesized and purified, the next critical step is its incorporation into an OLED device to evaluate its electroluminescent properties.
Figure 2: A generalized workflow for OLED device fabrication.
Protocol 3: Fabrication of a Thermally Evaporated OLED
This protocol provides a general procedure for the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum chamber.
Materials and Equipment:
-
Patterned indium tin oxide (ITO) coated glass substrates
-
Hole-injection layer (HIL) material (e.g., Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane - TAPC)
-
Hole-transporting layer (HTL) material (e.g., N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine - NPB)
-
Host material for the emissive layer (e.g., 1,3-Bis(N-carbazolyl)benzene - mCP)
-
2,7-Naphthyridine-based emitter (dopant)
-
Electron-transporting layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq3)
-
Electron-injection layer (EIL) material (e.g., Lithium fluoride - LiF)
-
Aluminum (Al) for the cathode
-
High-vacuum thermal evaporation system
-
Substrate cleaning station (with deionized water, acetone, isopropanol, and UV-ozone treatment)
-
Glovebox for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the patterned ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the evaporation chamber to improve the work function of the ITO.
-
-
Layer Deposition:
-
Load the cleaned substrates and the organic and inorganic materials into the thermal evaporation system.
-
Evacuate the chamber to a base pressure of < 10-6 Torr.
-
Deposit the layers sequentially by resistive heating of the source materials. Typical deposition rates are 1-2 Å/s for the organic layers and 5-10 Å/s for the aluminum cathode.
-
Device Structure and Typical Thicknesses:
-
ITO (anode)
-
HIL (e.g., TAPC, 30 nm)
-
HTL (e.g., NPB, 20 nm)
-
Emissive Layer (EML): Host (e.g., mCP) doped with the 2,7-naphthyridine emitter (e.g., 6-12 wt%), (20 nm)
-
ETL (e.g., Alq3, 30 nm)
-
EIL (e.g., LiF, 1 nm)
-
Cathode (e.g., Al, 100 nm)
-
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox without exposure to air or moisture.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra with a spectrometer.
-
Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency.
-
Performance Data of 2,7-Naphthyridine-Based OLEDs
The following table summarizes the performance of representative OLEDs utilizing emitters derived from naphthyridine precursors. This data showcases the potential of this class of materials.
| Emitter Type | Host | Max. EQE (%) | Max. Luminance (cd/m²) | Color | CIE (x, y) | Reference |
| 1,8-Naphthyridine-Carbazole | mCP | 20.9 | >10,000 | Blue | (0.15, 0.22) | [1] |
| 1,8-Naphthyridine-Phenoxazine | - | 13.0 | >20,000 | Green-Blue | Not Specified | [2] |
| 1,8-Naphthyridine-Iridium Complex | - | 32.3 | 242,548 | Green | Not Specified | [3] |
| 1,8-Naphthyridine Oligomer | - | - | 250 | Yellow | Not Specified | [4] |
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile precursor for the development of advanced materials for organic light-emitting diodes. Its favorable electronic properties and the ease of functionalization through established synthetic methodologies allow for the precise tuning of material characteristics to achieve high-efficiency and stable devices. The detailed protocols provided herein offer a solid foundation for researchers to explore the vast potential of the 2,7-naphthyridine core in creating novel emitters, hosts, and charge-transporting materials. Future research will likely focus on the development of more sophisticated molecular designs incorporating the 2,7-naphthyridine scaffold to further enhance device performance, particularly in the challenging blue and deep-blue emission regions, and to improve the operational lifetime of OLEDs for commercial applications.
References
- Naphthyridine-based thermally activated delayed fluorescence emitters for highly efficient blue OLEDs. (URL not available)
-
Lu, G., Wu, R., Li, N., Wang, X., Zhou, L., & Yang, C. (2022). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Journal of Materials Chemistry C, 10(45), 17303–17308. [Link]
-
Quintela, J. M., Peinador, C., Garcia-Fresnadillo, D., de la Moya, S., & Gonzalez, M. (2012). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes. New Journal of Chemistry, 36(8), 1634–1640. [Link]
-
Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916–919. [Link]
-
Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry, 9(6), 916–919. [Link]
- Naphthyridine-based thermally activated delayed fluorescence emitters for multi-color organic light-emitting diodes with low efficiency roll-off. (URL not available)
-
Dhananjaya, E., Ameen, N., Mbiplimo, A., Mbiplimo, E., & Maaza, M. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2368. [Link]
-
Salleh, M. M., Aziz, T. H. T., Sepeai, S., & Yahaya, M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]
-
Batool, R., Sharma, G., Kumar, S., & Sharma, S. K. (2023). Naphtalimide-Based Bipolar Derivatives Enabling High-Efficiency OLEDs. Materials, 16(16), 5649. [Link]
-
Beilstein Journals. (n.d.). Search Results. [Link]
-
Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. (2024, April 20). ResearchGate. [Link]
-
Optical characterisation of OLED emitters from radiation pattern analyses. (n.d.). OUCI. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 4). ResearchGate. [Link]
-
Meng, G., Zhang, D., Wei, J., Zhang, Y., Huang, T., Liu, Z., Yin, C., Hong, X., Wang, X., Zeng, X., Yang, D., Ma, D., Li, G., & Duan, L. (2022). Highly efficient and stable deep-blue OLEDs based on narrowband emitters featuring an orthogonal spiro-configured indolo[3,2,1-de]acridine structure. Chemical Science, 13(19), 5622–5630. [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. [Link]
-
Orange and red emitting OLEDs based on phenothiazine polymers. (2025, August 9). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-2,7-naphthyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-Chloro-2,7-naphthyridine. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when employing common synthetic routes such as the chlorination of 2,7-naphthyridin-1-one or a Sandmeyer reaction from 1-amino-2,7-naphthyridine.
Issue 1: Low or No Conversion of the Starting Material
Question: My chlorination of 2,7-naphthyridin-1-one with phosphorus oxychloride (POCl₃) is showing low conversion to this compound. What are the potential causes and how can I improve the yield?
Answer:
Low conversion in the chlorination of a hydroxynaphthyridine is a common issue that can often be resolved by carefully controlling the reaction conditions. Here are the primary factors to consider:
-
Insufficient Reagent or Inadequate Activation: Phosphorus oxychloride (POCl₃) is the standard reagent for this conversion. Its effectiveness can be hampered by moisture. Ensure you are using anhydrous POCl₃ and a dry reaction setup. In some cases, the addition of a catalyst or a stronger chlorinating agent mixture can be beneficial. A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be a more robust chlorinating agent.[1]
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed to completion. Heating a solution of the starting material in POCl₃ to reflux is a common procedure.[2][3] If you are running the reaction at a lower temperature, you may need to increase it. Additionally, the reaction time may need to be extended. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Presence of Water: Water will rapidly quench POCl₃, rendering it inactive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Proposed Solutions:
-
Optimize Reagent Stoichiometry and Conditions:
-
Use a significant excess of freshly distilled POCl₃ as both the reagent and solvent.[2]
-
Consider the addition of PCl₅ (e.g., a 3:1 mixture of POCl₃:PCl₅) to increase the chlorinating strength of the reagent system.[1]
-
The addition of a base, such as pyridine or diethylaniline, can sometimes facilitate the reaction, particularly for large-scale preparations.[3][4]
-
-
Adjust Reaction Temperature and Duration:
-
Gradually increase the reaction temperature to reflux (the boiling point of POCl₃ is approximately 105 °C).
-
Monitor the reaction progress every 1-2 hours until the starting material is consumed.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents and reagents.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Issue 2: Formation of Unwanted Byproducts
Question: I am observing significant byproduct formation in my reaction, leading to a complex mixture and a low yield of the desired this compound. How can I minimize these side reactions?
Answer:
Byproduct formation is often a result of side reactions involving the starting material or the product under the reaction conditions. Identifying the nature of the byproducts through techniques like Mass Spectrometry and NMR spectroscopy is the first step in diagnosing the problem.
-
Hydrolysis of the Product: this compound can be susceptible to hydrolysis back to the starting 2,7-naphthyridin-1-one, especially during the workup. This is often indicated by the reappearance of the starting material spot on a TLC plate after quenching the reaction.[4]
-
Over-chlorination or Ring Opening: While less common for this specific substrate, harsh reaction conditions (very high temperatures for prolonged periods) could potentially lead to further reactions on the naphthyridine ring.
Proposed Solutions:
-
Careful Workup Procedure:
-
After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] This should be done cautiously as the quenching of POCl₃ is highly exothermic.
-
Diluting the reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂) before the aqueous workup can help to minimize hydrolysis.[4]
-
-
Control of Reaction Parameters:
-
Avoid unnecessarily high temperatures or prolonged reaction times once the starting material has been consumed.
-
Use the minimum effective amount of the chlorinating agent.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound from the reaction mixture. What are the recommended purification techniques?
Answer:
Effective purification is critical for obtaining the final product in high purity. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
-
Residual POCl₃ and Phosphoric Acids: The workup is designed to remove the excess POCl₃ and its hydrolysis products (phosphoric acid and HCl). Incomplete quenching or extraction can leave these acidic impurities in your crude product.
-
Polar Byproducts: Byproducts from hydrolysis or other side reactions are often more polar than the desired product.
Proposed Solutions:
-
Thorough Workup:
-
Ensure the aqueous layer is basic (pH 8-9) after quenching to neutralize all acidic species.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times to ensure complete recovery.
-
Wash the combined organic layers with brine to remove residual water.
-
-
Chromatographic Purification:
-
Column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.
-
-
Recrystallization:
-
If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Hexane is a potential solvent for recrystallization.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most common synthetic approaches are:
-
Chlorination of 2,7-naphthyridin-1-one: This involves the conversion of the oxo group at the 1-position to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3][6] This is often the most direct route if the corresponding 2,7-naphthyridin-1-one is readily available.
-
Sandmeyer Reaction of 1-Amino-2,7-naphthyridine: This classic reaction involves the diazotization of an amino group with a nitrite source (e.g., sodium nitrite) in the presence of an acid, followed by the displacement of the diazonium group with a chloride ion, typically from a copper(I) chloride catalyst.[7][8] This route is advantageous if the 1-amino-2,7-naphthyridine is the more accessible starting material.
Q2: What are the key safety precautions to take during the synthesis of this compound?
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and moisture-sensitive liquid. It reacts violently with water, releasing toxic hydrogen chloride gas. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Quenching Procedure: The quenching of POCl₃ with water or a basic solution is highly exothermic and can cause splashing. Always add the reaction mixture slowly to a large volume of ice or a cold aqueous solution with vigorous stirring.
-
Inert Atmosphere: Reactions involving moisture-sensitive reagents should be conducted under an inert atmosphere (nitrogen or argon) to prevent decomposition of the reagents and ensure the reaction proceeds as expected.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic and analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the successful incorporation of the chlorine atom.
-
Infrared (IR) Spectroscopy: Can be used to confirm the disappearance of the carbonyl (C=O) stretch from the starting material (2,7-naphthyridin-1-one) and the presence of characteristic aromatic C-Cl vibrations.
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction and assess the purity of the crude product and purified fractions.
Data Presentation
Table 1: Comparison of Chlorination Conditions for Heterocyclic Compounds
| Starting Material | Chlorinating Agent | Base | Temperature | Time (h) | Yield (%) | Reference |
| Hydroxypyrimidines | POCl₃ (equimolar) | Pyridine | 140 °C | 2 | High | [3] |
| 2-Hydroxypyridines | POCl₃ (equimolar) | None | 140 °C | 2 | High | [3] |
| 2-Amino-7-hydroxy-1,8-naphthyridine | POCl₃ (excess) | N/A | Reflux | 4 | N/A | [9] |
| General Heterocycles | POCl₃ (excess) | N/A | Reflux | 2 | N/A | [2] |
| General Heterocycles | POCl₃ / PCl₅ | N/A | Reflux | 8-10 | N/A | [4] |
Note: "N/A" indicates that the specific data was not available in the cited reference.
Experimental Protocols
General Procedure for the Chlorination of 2,7-naphthyridin-1-one:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,7-naphthyridin-1-one.
-
In a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is between 8 and 9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI. [Link]
-
(PDF) Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. ResearchGate. [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo ... - PubMed. PubMed. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PubMed. PubMed. [Link]
-
Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. PubMed. [Link]
-
Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. ACS Publications. [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. MDPI. [Link]
-
Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC - NIH. National Institutes of Health. [Link]
-
A New Synthesis of 2,7-Naphthyridine Derivatives 1 - ACS Publications. ACS Publications. [Link]
- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride - Google Patents.
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. National Institutes of Health. [Link]
-
POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Indian Chemical Society. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - NIH. National Institutes of Health. [Link]
-
Reactivity in 7-benzyl-2,7-naphthyridine Derivatives: Nucleophilic Substitutions, Rearrangements, Heterocyclizations and Related Reactions | Request PDF - ResearchGate. ResearchGate. [Link]
-
How should I proceed in Chlorination using POCl3? - ResearchGate. ResearchGate. [Link]
-
Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC - NIH. National Institutes of Health. [Link]
-
Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI. MDPI. [Link]
-
Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. MDPI. [Link]
-
Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates - ResearchGate. ResearchGate. [Link]
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone | Semantic Scholar. Semantic Scholar. [Link]
-
SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed. PubMed. [Link]
-
THE NAPHTHYRIDINES. Wiley Online Library. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
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- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of 2,7-Naphthyridin-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chlorinated 2,7-naphthyridine derivatives. As a key intermediate in medicinal chemistry, the successful chlorination of 2,7-naphthyridin-1-one to 1-chloro-2,7-naphthyridine is a critical step. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of heterocyclic chemistry and practical laboratory experience. Our aim is to empower you to overcome common challenges and achieve high-yield, high-purity synthesis.
Troubleshooting Guide: Navigating Side Reactions and Other Experimental Hurdles
The chlorination of 2,7-naphthyridin-1-one, typically employing phosphorus oxychloride (POCl₃), is a robust transformation. However, like any chemical reaction, it is not without its potential pitfalls. This section addresses specific issues you may encounter and provides actionable solutions.
Issue 1: Incomplete Conversion to this compound
Question: My reaction appears to stall, and I observe a significant amount of starting material (2,7-naphthyridin-1-one) in my crude product upon workup. What could be the cause, and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a frequent challenge and can stem from several factors. The underlying chemistry involves the activation of the carbonyl oxygen of the naphthyridinone by POCl₃ to form a phosphate ester intermediate. This intermediate is then attacked by a chloride ion to yield the desired product.[1]
Potential Causes and Solutions:
-
Insufficient Reagent or Inadequate Activation: The stoichiometry of POCl₃ is critical. While it can be used as both a reagent and a solvent, an insufficient amount relative to the substrate will lead to incomplete reaction.
-
Suboptimal Reaction Temperature and Time: The conversion of the phosphate intermediate to the chloro-derivative requires sufficient thermal energy.
-
Optimization: The reaction temperature should typically be in the range of 80-110 °C. If you are running the reaction at a lower temperature, consider increasing it. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time. Extended reaction times at high temperatures can sometimes lead to decomposition.
-
-
Hydrolysis During Workup: This is a very common cause of apparent incomplete conversion. The chlorinated product can be sensitive to water, especially under acidic conditions, and may hydrolyze back to the starting material during the aqueous workup.[4]
-
Optimization:
-
Remove Excess POCl₃: Before quenching the reaction, it is highly advisable to remove the excess POCl₃ under reduced pressure.[4]
-
Controlled Quenching: Quench the reaction mixture by slowly and carefully adding it to ice or a cold, saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[2] This neutralizes the acidic byproducts and minimizes hydrolysis. Avoid quenching with water alone, as this will generate highly acidic conditions.
-
Solvent Dilution: Diluting the reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂) before quenching can help to dissipate heat and provide a more controlled workup.[4]
-
-
Issue 2: Formation of Dichlorinated Byproducts
Question: My mass spectrometry analysis indicates the presence of a dichlorinated species. How is this happening, and what steps can I take to prevent it?
Answer:
While 2,7-naphthyridin-1-one has only one hydroxyl group for direct replacement, dichlorination can occur under harsh conditions, potentially through chlorination at an activated ring position. For naphthyridinone systems, this is less common than for quinolones, but still a possibility.[5]
Potential Causes and Solutions:
-
Excessively Harsh Reaction Conditions: Prolonged heating at very high temperatures or the use of a large excess of a highly reactive chlorinating agent can promote further chlorination of the aromatic ring.
-
Optimization:
-
Temperature Control: Carefully control the reaction temperature. Start with a lower temperature (e.g., 80-90 °C) and only increase it if the reaction is not proceeding.
-
Stoichiometry: Use a moderate excess of POCl₃ (e.g., 2-5 equivalents) rather than using it as the solvent if dichlorination is a persistent issue.
-
-
-
Presence of Activating Groups: If your 2,7-naphthyridin-1-one substrate has strong electron-donating groups on the aromatic rings, this can increase the susceptibility of the ring to electrophilic chlorination.
-
Optimization: For highly activated systems, consider using milder chlorinating agents or shorter reaction times and lower temperatures.
-
Issue 3: Vilsmeier-Haack Type Side Reactions
Question: I am using N,N-dimethylformamide (DMF) as a solvent and observe the formation of an unexpected aldehyde byproduct. What is this reaction, and should I avoid using DMF?
Answer:
When POCl₃ is used in the presence of DMF, the Vilsmeier-Haack reagent, a chloroiminium salt, is formed.[6] This is a potent electrophile capable of formylating electron-rich aromatic and heteroaromatic rings. If your 2,7-naphthyridin-1-one or the resulting this compound is susceptible to electrophilic attack, you may see the formation of a formylated byproduct.
Potential Causes and Solutions:
-
Use of DMF as a Solvent: The combination of POCl₃ and DMF is the classic condition for the Vilsmeier-Haack reaction.
-
Optimization:
-
Solvent Change: If formylation is a significant side reaction, avoid using DMF as a solvent. Consider running the reaction neat in POCl₃ or using an inert, high-boiling solvent such as toluene or xylene.
-
Temperature Control: The Vilsmeier-Haack reaction is often temperature-dependent. Running the chlorination at the lowest effective temperature may minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a base, such as pyridine or a tertiary amine, in the chlorination reaction?
A1: A base is often added to POCl₃ chlorination reactions for two primary reasons:
-
Neutralization of HCl: The reaction of the hydroxyl group of the naphthyridinone with POCl₃ generates hydrogen chloride (HCl). A base will scavenge this HCl, preventing potential side reactions that can be promoted by acidic conditions.
-
Facilitation of the Elimination Step: In the mechanism of chlorination of some heterocyclic systems, a base can facilitate the elimination of the phosphate group from the intermediate to form the final chlorinated product.
However, for many pyridone-type chlorinations, the reaction can proceed without an added base.[5] If you are experiencing issues with side reactions, the addition of an equivalent of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA) is a reasonable troubleshooting step.
Q2: My crude product is a dark, tarry material that is difficult to purify. What are the likely causes and how can I improve this?
A2: The formation of dark, polymeric material is usually a sign of product or starting material decomposition.
-
Potential Causes:
-
Excessive Heat: Overheating the reaction for prolonged periods can lead to decomposition.
-
Presence of Impurities: Impurities in the starting material can sometimes catalyze decomposition pathways.
-
Uncontrolled Quench: A highly exothermic and uncontrolled quench of a large amount of excess POCl₃ can cause localized heating and decomposition.
-
-
Solutions:
-
Purify Starting Material: Ensure your 2,7-naphthyridin-1-one is of high purity before starting the reaction.
-
Optimize Reaction Conditions: Carefully control the temperature and monitor the reaction to avoid unnecessarily long heating times.
-
Controlled Workup: As mentioned previously, remove excess POCl₃ before a slow, controlled quench into a cold, basic solution.
-
Q3: What are the best methods for purifying the final this compound product?
A3: The choice of purification method will depend on the nature and quantity of the impurities.
-
Recrystallization: If the crude product is a solid and the main impurities have different solubility profiles, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes) can be a very effective and scalable purification method.
-
Column Chromatography: For complex mixtures or to remove impurities with similar solubility, silica gel column chromatography is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to prevent streaking of the basic product on the acidic silica gel.[7]
-
Acid-Base Extraction: If the main impurities are non-basic, an acid-base workup can be very effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The basic this compound will move into the aqueous layer. The aqueous layer can then be separated, basified, and the pure product extracted back into an organic solvent.[8]
Q4: How can I confirm the identity and purity of my this compound?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The chemical shifts and coupling constants will be characteristic of the this compound structure.[9]
-
Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of the product and can help to identify any byproducts. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will be a key diagnostic feature.
-
Chromatography: TLC and LC-MS are excellent for assessing the purity of the product and for monitoring the progress of the purification.
Visualizing the Process
Experimental Workflow
Caption: General workflow for the chlorination of 2,7-naphthyridin-1-one.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| POCl₃ Equivalents | 2 - 5 (or as solvent) | Ensures complete conversion of the starting material. |
| Temperature | 80 - 110 °C | Provides sufficient energy for the reaction while minimizing decomposition. |
| Reaction Time | 2 - 16 hours | Monitor by TLC/LC-MS for optimal time. |
| Base (optional) | 1 - 1.2 equivalents | Neutralizes generated HCl and can facilitate the reaction. |
Experimental Protocols
General Protocol for the Chlorination of 2,7-Naphthyridin-1-one
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2,7-naphthyridin-1-one (1.0 eq).
-
Carefully add phosphorus oxychloride (3.0 - 5.0 eq). If a solvent is desired, toluene or xylene can be used.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully, pour the reaction residue onto a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- BenchChem. (2025). Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs. BenchChem.
- Wikipedia. (2024). Phosphoryl chloride. Wikipedia.
- Various Authors. (2014). How should I proceed in Chlorination using POCl3?.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2023). RSC Advances.
- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2024). MDPI.
- BYJU'S. (n.d.). POCl3 Phosphorus Oxychloride. BYJU'S.
- Organic Chemistry Portal. (n.d.).
- Chlorination using POCl3 and benzyltriethylammonium chloride. (2007).
- Base-Induced Dismutation of POCl3 and POBr3: Synthesis and Structure of Ligand-Stabilized Dioxophosphonium C
- ChemBK. (2024). Phosphorus oxychloride. ChemBK.
- Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2. (2024).
- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). PMC.
- POCl3-PCl5 mixture: A robust chlorinating agent. (2020). Journal of the Indian Chemical Society.
- Spectral Characteristics of 2,7-Naphthyridines. (2005). MDPI.
- BenchChem. (2025). common impurities in 1,8-naphthyridine synthesis and removal. BenchChem.
- Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2005). Molecules.
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules.
- POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. (2023). The Journal of Organic Chemistry.
- POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry.
- Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. (2019). Asian Journal of Chemistry.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). BLD Pharm.
- Naphthyridine Based Molecular Switches. (2011). DiVA portal.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2023). MDPI.
- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial S. (2020). Journal of Medicinal Chemistry.
- Carbon-13 nuclear magnetic resonance spectra and electronic densities of symmetrical naphthyridines. (1973). Journal of the Chemical Society, Perkin Transactions 2.
- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (2021). Molecules.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2020). Mass Spectrometry Reviews.
- POCl3 Chlorination of 4-Quinazolones. (2011). Figshare.
- Chromatographic purification methods used for rDNA products. (n.d.). Semantic Scholar.
- 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Chloro-2,7-naphthyridine
Welcome to the technical support center for 1-Chloro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Core Concepts in this compound Purification
This compound is typically synthesized from its corresponding hydroxyl precursor, 2,7-naphthyridin-1(2H)-one, via a chlorination reaction, most commonly employing phosphorus oxychloride (POCl₃). The primary purification challenges arise from the nature of this reaction and the physicochemical properties of the product and potential impurities.
Common Purification Hurdles:
-
Removal of unreacted 2,7-naphthyridin-1(2H)-one.
-
Elimination of inorganic phosphorus-based byproducts from the chlorinating agent.
-
Separation of potential over-chlorinated or isomeric byproducts.
-
Handling of the often-colored crude product.
-
Safe and effective quenching of the highly reactive POCl₃.
This guide provides validated strategies to overcome these challenges, ensuring the high purity of your final compound, which is critical for reliable downstream applications.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis and purification of this compound.
Work-up and Initial Isolation Issues
Question: After quenching my POCl₃ reaction mixture with an aqueous base, I observe a very low yield of my extracted product, or the formation of a thick emulsion. What is happening and how can I solve this?
Answer:
This is a common issue when working with phosphorus oxychloride. The problems can be attributed to two main factors: premature precipitation of the product and inefficient extraction due to emulsions.
Causality:
-
Hydrolysis of Product: this compound can be susceptible to hydrolysis back to the starting 2,7-naphthyridin-1(2H)-one under certain pH and temperature conditions during workup.
-
Incomplete Quenching: If the quenching of POCl₃ is not complete, residual reactive phosphorus species can complicate the extraction process.
-
Emulsion Formation: The presence of inorganic phosphate salts, generated from the hydrolysis of POCl₃, can lead to the formation of stable emulsions, trapping the product and making phase separation difficult.
Troubleshooting Protocol:
-
Removal of Excess POCl₃: Before quenching, it is highly recommended to remove the bulk of the excess POCl₃ under reduced pressure. This significantly reduces the exothermicity of the quench and the amount of phosphate salts formed.
-
Controlled Reverse Quenching: The reaction mixture should always be added slowly to a vigorously stirred, ice-cold quenching solution (a "reverse quench"). Never add the quenching solution to the reaction mixture, as this can cause a dangerous, uncontrolled exotherm.
-
Choice of Quenching Solution: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is generally effective. The bicarbonate neutralizes the acidic byproducts (HCl and phosphoric acid) and helps to control the pH.
-
Breaking Emulsions: If an emulsion forms, the following techniques can be applied:
-
Addition of brine (saturated aqueous NaCl) to increase the ionic strength of the aqueous phase.
-
Filtration of the entire mixture through a pad of Celite® to break up the emulsion.
-
Allowing the mixture to stand for an extended period, if time permits.
-
Question: My final isolated crude product is a dark-colored oil or solid. What causes this discoloration and how can I remove it?
Answer:
Dark coloration in the crude product is a frequent observation in chlorination reactions with POCl₃.
Causality:
-
Thermal Decomposition: Naphthyridine scaffolds can be sensitive to high temperatures, and prolonged heating in the presence of strong reagents like POCl₃ can lead to the formation of polymeric or tar-like impurities.
-
Residual Phosphorus Byproducts: Complex phosphorus-containing byproducts can also be colored.
Solutions:
-
Temperature Control: Ensure the reaction is not overheated. Monitor the internal temperature during the reaction.
-
Purification via Chromatography: Flash column chromatography is highly effective for removing colored impurities.
-
Recrystallization with Charcoal: If the product is a solid, recrystallization from a suitable solvent with the addition of a small amount of activated charcoal can effectively decolorize the product. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Purification Technique Challenges
Question: I am attempting to purify this compound by column chromatography, but I am getting poor separation from an impurity that runs very close to my product.
Answer:
Co-elution of impurities is a common challenge in column chromatography, especially when the impurity has a similar polarity to the product.
Likely Impurity: Unreacted 2,7-naphthyridin-1(2H)-one. The starting material is more polar than the chlorinated product due to the presence of the N-H and C=O bonds (or the enolic O-H), but the difference in polarity might not be sufficient for baseline separation with a standard solvent system.
Troubleshooting Protocol for Column Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase (Eluent) | Start with a non-polar solvent system and gradually increase polarity. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether (e.g., 10% to 50% ethyl acetate). Dichloromethane/methanol gradients can also be effective. | A gradient elution is crucial for separating compounds with close Rf values. |
| Sample Loading | Dry loading is preferred. Adsorb the crude product onto a small amount of silica gel and load it onto the column. | This technique often provides sharper bands and better separation compared to wet loading in a strong solvent. |
| Column Dimensions | Use a long, thin column for better resolution. | Increases the number of theoretical plates, enhancing separation efficiency. |
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography.
Question: My recrystallization attempt resulted in a low yield, or the product oiled out instead of crystallizing. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent.
Causality:
-
Inappropriate Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, the recovery will be low. If it is not soluble enough at high temperatures, a large volume of solvent will be needed, which also leads to low recovery. "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.
-
Presence of Impurities: High levels of impurities can inhibit crystal formation.
Troubleshooting Protocol for Recrystallization:
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) in small test tubes.
-
Using a Solvent/Anti-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to get a clear solution and then allow it to cool slowly. A common system for compounds like this could be Dichloromethane/Hexane or Ethanol/Water.
-
Seeding: If crystallization is slow to initiate, add a seed crystal of pure product to the cooled solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or cause the product to oil out.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in a synthesis of this compound from 2,7-naphthyridin-1(2H)-one and POCl₃?
A1: The most common impurities include:
-
Unreacted 2,7-naphthyridin-1(2H)-one: Due to incomplete reaction.
-
Phosphoric acid and its salts: From the hydrolysis of POCl₃ during workup.
-
Polymeric/tar-like substances: From thermal degradation.
-
Isomeric chloro-naphthyridines: If the starting material is not isomerically pure.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Is an acidic wash a viable method to purify this compound?
A3: An acidic wash is generally used to remove basic impurities. In this case, this compound itself is a basic compound due to the nitrogen atoms in the naphthyridine ring. Therefore, washing with an acid would likely result in the formation of a water-soluble salt of your product, leading to its loss into the aqueous phase. This technique is not recommended for the purification of the product itself but can be useful for removing more basic impurities if your product can be selectively precipitated from the acidic solution.
Q4: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A4: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Be prepared for a highly exothermic reaction when quenching. Use an ice bath to control the temperature.
-
Always add the POCl₃-containing mixture to the quenching solution slowly (reverse quench).
Experimental Protocols
General Work-up Procedure for POCl₃ Chlorination
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate in a separate flask, cooled in an ice bath.
-
Slowly and carefully add the reaction residue dropwise to the ice/bicarbonate slurry. Monitor the temperature and maintain it below 20 °C.
-
Continue stirring until gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexanes).
-
Prepare the sample: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Load the column: Carefully add the dry sample-silica mixture to the top of the packed column.
-
Elute the column: Start with a non-polar eluent (e.g., 100% hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 40% ethyl acetate in hexanes.
-
Collect and analyze fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator.
Logical Relationship of Purification Steps:
Caption: General purification workflow for this compound.
References
-
Li, X., et al. (2012). Prevention of Exothermic Runaway in Vilsmeier-Haack Reactions. Organic Process Research & Development, 16(9), 1727–1733. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Available at: [Link]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 1-Chloro-2,7-naphthyridine
Welcome to the technical support center for optimizing cross-coupling reactions with 1-chloro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this challenging substrate.
Part 1: Foundational Knowledge & Initial Optimization
This section addresses the fundamental challenges of working with this compound and provides a solid starting point for your experiments.
FAQ 1: Why is this compound a challenging substrate for cross-coupling reactions?
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to a combination of electronic and steric factors:
-
Electron-Deficient Nature: The naphthyridine ring is an electron-poor heterocyclic system due to the presence of two electronegative nitrogen atoms. This electron deficiency strengthens the C-Cl bond, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult compared to electron-rich or even simple aryl chlorides.[1][2]
-
Catalyst Inhibition: The lone pairs of electrons on the nitrogen atoms of the naphthyridine ring can coordinate to the palladium center. This can act as a "poison" to the catalyst, forming stable, off-cycle complexes that inhibit its catalytic activity.[3]
-
Steric Hindrance: The chlorine atom is situated on a sterically hindered position, which can further impede the approach of the bulky palladium catalyst to the C-Cl bond for oxidative addition.
Understanding these inherent difficulties is the first step toward developing a successful cross-coupling strategy.
FAQ 2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
For researchers beginning their investigation, the following conditions provide a robust starting point for a Suzuki-Miyaura cross-coupling with this compound. These parameters have been selected to address the challenges mentioned above.
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or a G3/G4 Buchwald Precatalyst | Pd(OAc)₂ is a cost-effective starting point, while Buchwald precatalysts offer more reliable generation of the active Pd(0) species, which can be crucial for challenging substrates.[2] |
| Ligand | SPhos or XPhos | These are bulky, electron-rich biaryl phosphine ligands that are highly effective for activating C-Cl bonds and promoting the challenging oxidative addition step.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong bases are often required to facilitate the transmetalation step, especially with electron-deficient substrates.[1][5] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | Aprotic polar solvents, often with a small amount of water, are standard for Suzuki couplings to ensure solubility of all components.[5][6] |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[2][5] |
| Catalyst Loading | 1-3 mol% | This is a typical starting range for initial optimization.[7] |
FAQ 3: How do I choose the right ligand for coupling with this compound?
The choice of ligand is arguably the most critical parameter for a successful cross-coupling with an unreactive electrophile like this compound. The ligand's role is to stabilize the palladium catalyst and modulate its reactivity. For this substrate, the ideal ligand should be both electron-rich and sterically hindered .
-
Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the electron-deficient C-Cl bond.
-
Bulky ligands facilitate the final reductive elimination step to release the product and regenerate the active catalyst.[1] They can also disfavor the formation of inactive palladium-dimer species.
Commonly successful ligand classes include:
-
Buchwald Biaryl Phosphine Ligands: These are the industry standard for challenging cross-couplings. Ligands like SPhos, XPhos, and RuPhos have proven highly effective for aryl chlorides.[1][4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium and are excellent for activating C-Cl bonds.[1]
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.
FAQ 4: What is a typical catalyst loading range, and how do I approach optimizing it?
For initial experiments, a catalyst loading of 1-3 mol% is a sensible starting point.[7] However, optimizing the catalyst loading is crucial for cost-effectiveness, sustainability, and minimizing residual palladium in the final product. The goal is to find the lowest possible catalyst loading that provides a high yield in a reasonable timeframe.
Step-by-Step Protocol for Catalyst Loading Optimization:
-
Establish a Baseline: Using the recommended starting conditions (FAQ 2), run the reaction at 2 mol% catalyst loading to confirm the reaction works and to have a benchmark yield.
-
Incremental Reduction: If the baseline reaction is successful, perform a series of reactions with decreasing catalyst loading (e.g., 1.5%, 1.0%, 0.5%, 0.1%).
-
Monitor Reaction Progress: For each loading, monitor the reaction at regular intervals (e.g., by TLC or LC-MS) to determine the time to completion.
-
Analyze and Compare: Compare the final yields and reaction times for each catalyst loading to identify the optimal level.
Table: Effect of Catalyst Loading on Yield and Turnover Number (TON)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON)* |
| 2.0 | 4 | 95 | 47.5 |
| 1.0 | 6 | 93 | 93 |
| 0.5 | 12 | 90 | 180 |
| 0.1 | 24 | 75 | 750 |
*TON = (moles of product / moles of catalyst)
Part 2: Troubleshooting Common Issues
This section provides guidance on how to diagnose and solve common problems encountered during cross-coupling reactions with this compound.
Troubleshooting Guide 1: Low or No Product Yield
Question: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A low or non-existent yield is a common frustration. The following flowchart can help diagnose the root cause.
Caption: Troubleshooting flowchart for low or no product yield.
Detailed Solutions:
-
Inactive Catalyst: Palladium(0) catalysts are sensitive to oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen).[1] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[5] Consider switching to a more stable and reliable precatalyst.[2]
-
Inefficient Oxidative Addition: As this is often the rate-limiting step for chloro-heterocycles, it's a prime suspect.[2]
-
Suboptimal Reaction Conditions:
-
Base: The choice of base is critical.[1] If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[5]
-
Solvent: Ensure you are using a dry, degassed solvent. Water can have a complex role; while a small amount can be beneficial in Suzuki couplings, excess water can lead to side reactions.[1]
-
Troubleshooting Guide 2: Significant Side Product Formation
Question: I'm observing significant amounts of side products like homocoupled boronic acid or hydrodehalogenation of the starting material. How can I minimize these?
Detailed Solutions:
-
Homocoupling of Boronic Acid: This side reaction, where the boronic acid couples with itself, is often caused by the presence of oxygen.[3]
-
Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen, leading to the formation of 2,7-naphthyridine.
Troubleshooting Guide 3: Catalyst Deactivation/Precipitation
Question: My reaction mixture turns black, and I suspect the catalyst has precipitated. What's happening and how can I prevent it?
The formation of a black precipitate, known as palladium black, is a sign of catalyst aggregation and deactivation.
Detailed Solutions:
-
Lower Reaction Temperature: High temperatures can accelerate catalyst aggregation.[3][7] Try running the reaction at the lowest effective temperature.
-
Use a More Stabilizing Ligand: A ligand that better stabilizes the palladium species in solution can prevent precipitation. This is another reason why bulky biaryl phosphine ligands are often effective.[7]
-
Decrease Catalyst Concentration: Running the reaction at a lower concentration may help keep the catalyst in solution.[7]
Part 3: Advanced Topics & Specific Reaction Types
FAQ 5: Can I perform a Buchwald-Hartwig amination with this compound? What are the key considerations?
Yes, a Buchwald-Hartwig amination is feasible, but it requires careful selection of the catalyst system. The C-N bond formation is a powerful tool in medicinal chemistry.[8]
-
Catalyst System: Similar to Suzuki couplings, bulky, electron-rich ligands are essential for activating the C-Cl bond.[2] Josiphos-type ligands and Buchwald's biaryl phosphine ligands (e.g., RuPhos, BrettPhos) are often effective.[2][9]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[2] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[2]
FAQ 6: What about Sonogashira couplings with this compound?
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is another important transformation.[10]
-
Copper Co-catalyst: Traditionally, Sonogashira reactions use a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the reaction at milder conditions.[10][11] However, this can lead to alkyne homocoupling (Glaser coupling).
-
Copper-Free Conditions: Modern protocols often employ copper-free conditions, which require a more active palladium catalyst system, typically with bulky, electron-rich ligands.[11][12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used.[11]
Given the challenging nature of this compound, a modern copper-free system with a highly active palladium catalyst is a recommended starting point.
FAQ 7: How can I monitor the reaction progress effectively?
Effective reaction monitoring is key to optimization and knowing when a reaction is complete.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the confirmation of the product's mass and the detection of side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
References
-
Chen, C. Y., & Dagneau, P. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5485-5493. Retrieved from [Link]
-
Schaub, T., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(1), 405-411. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Gao, Y., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Organic Letters, 20(10), 3057–3060. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Taylor, R. A., & Williams, J. M. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1937–1947. Retrieved from [Link]
-
Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(45), 14217-14230. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Ruider, R., et al. (2015). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 54(1), 16-24. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Reactivity of 1-Chloro-2,7-naphthyridine
Welcome to the technical support center for 1-Chloro-2,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile heterocyclic building block into their synthetic workflows. As a Senior Application Scientist, I have compiled this resource to address the common challenges and nuances associated with the reactivity of this compound, with a focus on preventing its decomposition during key chemical transformations. This guide is structured in a question-and-answer format to provide direct and actionable solutions to problems you may encounter in the lab.
Frequently Asked Questions (FAQs) on the Stability and Reactivity of this compound
Q1: What are the primary modes of decomposition for this compound during a reaction?
A1: The primary decomposition pathways for this compound, like many other chloro-substituted N-heterocycles, include:
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Hydrolysis: The chloro group can be displaced by water or hydroxide ions, particularly under basic conditions or at elevated temperatures, to form the corresponding 2,7-naphthyridin-1(2H)-one. The electron-deficient nature of the naphthyridine ring makes the C1 position susceptible to nucleophilic attack.
-
Dechlorination: This is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of the parent 2,7-naphthyridine. This can occur via several mechanisms, including hydrodechlorination where a hydride source (often from the solvent, base, or additives) replaces the chlorine atom on the palladium complex.[1][2]
-
Ring Opening/Rearrangement: Under harsh conditions, particularly with strong nucleophiles like hydrazine at high temperatures, the naphthyridine ring itself can undergo rearrangement to form other heterocyclic systems.[3]
Q2: How does the presence of two nitrogen atoms in the 2,7-naphthyridine ring affect its reactivity in cross-coupling reactions?
A2: The two nitrogen atoms in the 2,7-naphthyridine ring have a significant electronic influence. They are electron-withdrawing, which activates the C-Cl bond towards oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions. However, the lone pairs on the nitrogen atoms can also coordinate to the metal center of the catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of inactive complexes, a known challenge when working with nitrogen-containing heterocycles.[4] Careful selection of ligands is therefore crucial to modulate the electronic properties of the catalyst and sterically hinder unproductive coordination of the naphthyridine nitrogen atoms.
Troubleshooting Guide for Common Reactions
This section provides detailed troubleshooting for specific reaction types where decomposition of this compound is a common issue.
Issue 1: Low Yields and Dechlorination in Suzuki-Miyaura Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling with this compound and observing significant formation of the dechlorinated byproduct, 2,7-naphthyridine, along with low yields of my desired coupled product. What can I do to optimize this reaction?
A: Dechlorination is a frequent challenge with electron-deficient heteroaryl chlorides. Here’s a systematic approach to troubleshoot this issue:
Underlying Causes:
-
Slow Transmetalation: If the transfer of the organic group from the boronic acid to the palladium center (transmetalation) is slow, the lifetime of the Ar-Pd(II)-Cl intermediate is extended. This intermediate can then react with trace water or other proton sources, leading to hydrodechlorination.
-
Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, which can also contribute to side reactions.
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the rate of transmetalation and the stability of the catalyst.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand System | Use a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos). Buchwald's G3 or G4 precatalysts are excellent starting points. | Bulky, electron-rich ligands accelerate both the oxidative addition and the reductive elimination steps, and can promote a faster, more efficient catalytic cycle, minimizing the lifetime of intermediates prone to dechlorination.[5] |
| Base | Screen a range of bases. Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. Avoid very strong bases like t-BuOK initially, as they can sometimes promote decomposition. | The base is crucial for activating the boronic acid. The choice of base can influence the rate of transmetalation.[6] |
| Solvent | Use anhydrous, degassed solvents. A mixture of a non-polar solvent like toluene or dioxane with a small amount of water (e.g., 10:1) is often effective. | Water can be beneficial for the Suzuki coupling mechanism, but excess water can lead to hydrolysis of the starting material and promote protodeboronation of the boronic acid. Rigorous degassing is essential to prevent catalyst oxidation. |
| Temperature | Start at a moderate temperature (e.g., 80-90 °C) and adjust as needed. | Higher temperatures can increase the rate of dechlorination. It is often a balance between achieving a reasonable reaction rate and minimizing side reactions. |
Workflow for Optimizing Suzuki-Miyaura Coupling:
Caption: Optimization workflow for Suzuki-Miyaura coupling.
Issue 2: Decomposition and Low Conversion in Buchwald-Hartwig Amination
Q: I am performing a Buchwald-Hartwig amination on this compound and observing either no reaction or decomposition of my starting material. How can I improve the outcome?
A: Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides can be challenging due to potential catalyst inhibition and substrate decomposition under strong basic conditions. A successful Buchwald-Hartwig amination of an amine with this compound has been reported in the synthesis of EXO1 inhibitors, indicating the feasibility of this reaction.[7][8]
Underlying Causes:
-
Catalyst Inhibition: The nitrogen atoms of the naphthyridine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Base-Induced Decomposition: Strong bases, while necessary for the catalytic cycle, can also promote hydrolysis or other decomposition pathways of the sensitive substrate.
-
Steric Hindrance: Both the amine and the naphthyridine can be sterically demanding, slowing down the reaction.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Catalyst/Ligand System | Use a palladium precatalyst with a highly active, bulky biarylphosphine ligand such as BrettPhos, RuPhos, or XantPhos. | These ligands are designed to promote the challenging C-N bond formation with heteroaryl chlorides and can mitigate catalyst inhibition by the substrate.[9] |
| Base | A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often good choices. | These bases are strong enough to deprotonate the amine-palladium complex but are sterically hindered, which can reduce side reactions with the substrate. |
| Solvent | Use strictly anhydrous and deoxygenated aprotic polar solvents like DME, dioxane, or toluene. | Water and oxygen are detrimental to the catalyst and can lead to hydrolysis of the starting material. |
| Temperature | Start with moderate heating (e.g., 80-100 °C). Microwave irradiation can sometimes be beneficial for driving the reaction to completion quickly, minimizing degradation. | Finding the optimal temperature is key to achieving a good reaction rate without significant decomposition. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), and the appropriate ligand if not using a precatalyst.
-
Add the base (e.g., LiHMDS, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture with stirring (e.g., at 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 3: Failure or Uncontrolled Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Q: I am trying to displace the chlorine of this compound with a nucleophile (e.g., an amine or an alcohol) and the reaction is either not proceeding or I am getting multiple products. What are the key factors to consider?
A: The C1 position of the 2,7-naphthyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom. However, the success of this reaction is highly dependent on the nucleophilicity of the incoming group and the reaction conditions. A patent has described the reaction of a substituted this compound with a piperidine derivative at high temperature in tert-butanol with K₂CO₃ as the base, indicating that SNAr is a viable strategy.[10][11]
Underlying Causes:
-
Insufficient Activation: While the ring is activated, it may not be sufficient for reaction with weak nucleophiles.
-
Competing Reactions: Strong, basic nucleophiles can lead to decomposition or side reactions.
-
Solvent Effects: The choice of solvent can greatly influence the rate of SNAr reactions.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a good nucleophile. For amines, secondary amines are generally more nucleophilic than primary amines. For alcohols, use the corresponding alkoxide (e.g., NaOMe in MeOH). | The rate of SNAr is directly proportional to the strength of the nucleophile. |
| Solvent | Use a polar aprotic solvent such as DMF, DMSO, or NMP. | These solvents can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate. |
| Temperature | Heating is often necessary. Start at a moderate temperature (e.g., 80 °C) and increase if the reaction is slow. Be mindful that higher temperatures can lead to decomposition. | SNAr reactions often have a significant activation energy barrier. |
| Base | If using a nucleophile that requires deprotonation (e.g., an alcohol or a primary/secondary amine), include a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. | The base facilitates the formation of the active nucleophile and can neutralize any acid formed during the reaction. |
Logical Flow for SNAr Troubleshooting:
Caption: Troubleshooting logic for SNAr reactions.
References
- Barnard, C. F. J. Palladium-Catalyzed Cross-Coupling of Pyrroles and Related Heterocycles. Journal of Organometallic Chemistry2008, 693 (17), 2799–2809.
- Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Reductive Elimination from Palladium(II). Journal of the American Chemical Society2011, 133 (7), 2116–2119.
- Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews2006, 106 (7), 2651–2710.
- Deng, G.; Chen, Y.; Li, Y.; Li, G. Recent Progress on the Synthesis of Naphthyridines. RSC Advances2020, 10 (38), 22683–22700.
- Guram, A. S.; Bei, X.; Turner, H. W. The Use of N-Heterocyclic Carbene Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research2009, 42 (1), 45–56.
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research2008, 41 (11), 1534–1544.
- Lácil, J.; Doležal, M. Ring Transformations of Naphthyridines. Mini-Reviews in Organic Chemistry2011, 8 (2), 164–179.
- AstraZeneca AB. Pyrrol derivatives with antibacterial activity. WO2005026149A1, March 24, 2005.
- Artios Pharma Limited. Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. Journal of Medicinal Chemistry2023, 66 (1), 239–256.
- Knochel, P.; et al. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters2017, 19 (23), 6332–6335.
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Alonso, F.; Beletskaya, I. P.; Yus, M. Metal-Mediated Reductive Dehalogenation of Organic Halides. Chemical Reviews2002, 102 (11), 4009–4092.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Ruiz-Castillo, P.; Buchwald, S. L. Palladium-Catalyzed C–N Cross-Coupling Reactions of Aryl and Heteroaryl Halides with Amines. Chemical Reviews2016, 116 (19), 12564–12649.
- Sherry, B. D.; Fürstner, A. The Promise and Challenge of Iron-Catalyzed Cross Coupling. Accounts of Chemical Research2008, 41 (11), 1500–1511.
- Grushin, V. V. Hydrodehalogenation and Related Reactions. In The Handbook of Homogeneous Hydrogenation; de Vries, J. G., Elsevier, 2007; pp 1269–1304.
- Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Yin, J.; Buchwald, S. L. A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society2000, 122 (46), 11550–11551.
-
Artios Pharma Limited. Discovery of ART5537: A Potent and Selective Small-Molecule Probe for EXO1. [Link]
-
Knochel, P.; et al. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. [Link]
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008, 41 (11), 1461–1473.
- Armada, A.; et al. Palladium(II) Complexes Based on 1,8-naphthyridine Functionalized N-heterocyclic Carbenes (NHC) and Their Catalytic Activity. Dalton Transactions2010, 39 (35), 8191–8200.
- Marion, N.; Nolan, S. P. N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
- Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated and Deactivated Aryl Chlorides.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102 (5), 1359–1470.
- AstraZeneca AB.
- Lácil, J.; Doležal, M. Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 11976, 21, 2439-2442.
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- 2. researchgate.net [researchgate.net]
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- 5. Advances in Cross-Coupling Reactions | MDPI [mdpi.com]
- 6. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Low Conversion in 1-Chloro-2,7-naphthyridine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the functionalization of 1-chloro-2,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to diagnose and resolve common issues leading to low conversion or reaction failure. Our approach is rooted in mechanistic understanding to empower you to make informed decisions for successful synthesis.
Section 1: Foundational Troubleshooting - First Principles Check
Before delving into reaction-specific issues, it's crucial to rule out common experimental pitfalls. Low conversion is often traced back to fundamental parameters that are easily overlooked.[1]
FAQ 1: My reaction shows low or no conversion of this compound. Where do I start?
Start with a systematic evaluation of the reaction's foundational components. Often, the problem lies not with the core chemistry but with the supporting conditions.
dot
Caption: Initial diagnostic workflow for low conversion.
-
Reagent Purity and Stoichiometry :
-
This compound : Confirm its purity by NMR or LC-MS. Impurities can inhibit catalysts.
-
Coupling Partner/Nucleophile : For cross-coupling, assess the purity and activity of your boronic acid, organotin, or other reagent. Boronic acids, for example, can dehydrate to form unreactive boroxines.
-
Solvents : Use anhydrous solvents, especially for metal-catalyzed reactions. Water can hydrolyze reagents and deactivate catalysts.[1]
-
Base : Ensure the base is fresh and has been stored correctly. Carbonate and phosphate bases can be hygroscopic, while alkoxides like sodium tert-butoxide are highly sensitive to moisture.
-
-
Inert Atmosphere :
-
Palladium-catalyzed reactions are notoriously sensitive to oxygen, which can lead to catalyst decomposition (e.g., formation of inactive Pd-black) and oxidation of phosphine ligands.[1] Ensure your system is thoroughly purged with an inert gas like Argon or Nitrogen.
-
-
Reaction Temperature and Time :
-
Temperature : An incorrect temperature can halt a reaction or cause decomposition of starting materials or products.[1] Calibrate your heating mantle or oil bath.
-
Time : Monitor the reaction by TLC or LC-MS to determine the optimal time. Prolonged reaction times can sometimes lead to byproduct formation and lower the yield of the desired product.[1]
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are powerful tools for functionalizing the this compound core. However, the nitrogen atoms in the naphthyridine ring can pose unique challenges.
FAQ 2: My Suzuki-Miyaura coupling is sluggish. What are the likely causes?
The Suzuki-Miyaura reaction is a robust C-C bond-forming method, but its efficiency with N-heterocyclic halides depends critically on the interplay between the catalyst, ligand, base, and substrate.
dot
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Parameter | Problem | Explanation & Solution |
| Catalyst/Ligand | Catalyst deactivation or low activity. | The nitrogen lone pairs on the naphthyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[2][3] Solution : Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the reductive elimination step and stabilize the active catalyst.[4][5] |
| Base | Incorrect base strength or solubility. | The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6] Solution : If using a mild base like Na₂CO₃ fails, try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base has some solubility in the reaction medium; for two-phase systems, a phase-transfer catalyst like TBAB can be beneficial.[7] |
| Boronic Acid | Decomposition or formation of inactive boroxine. | Boronic acids can undergo protodeborylation (replacement with 'H') or trimerize to form boroxines, especially in the presence of water or at high temperatures. Solution : Use a slight excess (1.2-1.5 eq.) of the boronic acid. Alternatively, use more stable boronate esters (e.g., pinacol esters). |
| Solvent | Poor reagent solubility or side reactions. | The choice of solvent affects the solubility of all components and the reaction rate. Solution : Common choices include toluene, dioxane, or DMF with an aqueous base solution. For stubborn reactions, polar aprotic solvents like DME or NMP can be effective. |
General Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vessel under an inert atmosphere (Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
FAQ 3: My Buchwald-Hartwig amination is failing to give the desired amine. What should I check?
The Buchwald-Hartwig amination is the go-to method for C-N bond formation. Its success hinges on a strong base and a carefully selected ligand system capable of coupling often-hindered amines.[8][9]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Parameter | Problem | Explanation & Solution |
| Base | Base is too weak or incompatible. | This reaction requires a strong, non-nucleophilic base to deprotonate the amine, making it a better nucleophile for the palladium complex.[10] Solution : Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate/carbonate for more sensitive substrates. |
| Ligand | Ligand does not promote reductive elimination. | The final C-N bond-forming step, reductive elimination, can be slow. The ligand's structure is critical to facilitating this step.[11][12] Solution : For primary and secondary amines, bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos are often superior. For heteroaryl amines, Josiphos-type ligands may be effective.[12] |
| Amine | Amine is too sterically hindered or electron-poor. | Highly hindered or electron-deficient amines can be poor nucleophiles, leading to slow or no reaction. Solution : Increase the reaction temperature or switch to a more active catalyst system (e.g., a "G3" or "G4" Buchwald precatalyst). For very weak nucleophiles, a stronger base like LHMDS might be necessary. |
| Side Reactions | Hydrodehalogenation (replacement of Cl with H). | This can occur if the catalytic cycle is interrupted, often due to moisture or an inefficient ligand, leading to a competing reaction pathway. Solution : Ensure strictly anhydrous conditions and use a highly active and robust ligand/catalyst system. |
FAQ 4: I'm attempting a Sonogashira coupling and seeing low yield and/or alkyne homocoupling. How can I fix this?
The Sonogashira reaction couples terminal alkynes with aryl halides.[13][14] Key challenges include preventing the homocoupling of the alkyne (Glaser coupling) and ensuring the palladium and copper catalytic cycles work in concert.
Troubleshooting Guide: Sonogashira Coupling
| Parameter | Problem | Explanation & Solution |
| Copper Co-catalyst | Copper promotes alkyne homocoupling. | The copper(I) co-catalyst is essential for forming the copper acetylide, which then transmetalates to the palladium center.[15] However, in the presence of oxygen, Cu(I) can promote the oxidative dimerization of the alkyne. Solution : Ensure the reaction is rigorously deoxygenated. Use a minimal amount of CuI (1-5 mol%). Alternatively, explore "copper-free" Sonogashira conditions, which often use a palladium catalyst with a bulky ligand and a stronger organic base.[15] |
| Base | Base is not suitable. | An amine base (e.g., Et₃N, DIPEA) is typically used to act as a base and often as the solvent. It neutralizes the HX byproduct and helps deprotonate the alkyne. Solution : Ensure the amine base is pure and dry. If the reaction is sluggish, a stronger base might be needed in a different solvent system (e.g., K₂CO₃ in DMF). |
| Catalyst/Ligand | Low catalyst activity. | The choice of palladium source and ligand is critical, especially for less reactive chlorides. Solution : Pd(PPh₃)₂Cl₂ is a common choice. For challenging substrates, using a more active catalyst system like Pd(OAc)₂ with a ligand such as P(t-Bu)₃ can improve yields.[15] |
Section 3: Nucleophilic Aromatic Substitution (SNAr)
For certain nucleophiles, a direct SNAr reaction is a viable, metal-free alternative for functionalizing the this compound ring.
FAQ 5: When should I consider SNAr instead of a cross-coupling reaction, and why might it be failing?
SNAr is an excellent choice when you are using a strong, non-basic nucleophile. The 2,7-naphthyridine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the C1 position towards nucleophilic attack.[16][17]
dot
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
| Parameter | Problem | Explanation & Solution |
| Nucleophile | Nucleophile is too weak or too basic. | SNAr requires a potent nucleophile (e.g., alkoxides, thiolates, secondary amines).[18] If the nucleophile is also a strong base, it may cause side reactions. Solution : If possible, generate the nucleophile in situ with a non-nucleophilic base (e.g., NaH for an alcohol). For weaker nucleophiles, higher temperatures are required. |
| Solvent | Solvent does not stabilize the intermediate. | The reaction proceeds via a negatively charged "Meisenheimer complex".[17] Polar aprotic solvents stabilize this charged intermediate, accelerating the reaction. Solution : Use solvents like DMSO, DMF, or NMP. Protic solvents (like ethanol) can solvate the nucleophile, reducing its reactivity. |
| Temperature | Insufficient thermal energy. | The initial nucleophilic attack disrupts the aromaticity of the ring, which has a significant activation energy barrier. Solution : Many SNAr reactions require heating, sometimes to temperatures above 100 °C, to proceed at a reasonable rate. |
General Protocol: SNAr with an Amine Nucleophile
-
In a sealed tube, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMSO or NMP).
-
Add the amine nucleophile (e.g., pyrrolidine, 2.0-5.0 eq.). An external base (e.g., K₂CO₃) may be added if the amine salt is used or to scavenge the HCl byproduct.
-
Seal the tube and heat the reaction mixture to 100-150 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography or crystallization.
References
- Benchchem Technical Support Team. (2025).
-
Stepanyan, G. M., et al. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Molecules, 27(11), 5904. [Link]
-
Stepanyan, G. M., et al. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. International Journal of Molecular Sciences, 25(22), 11977. [Link]
-
PubMed. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis of 1-amino-3-oxo-2,7-naphthyridines 4. [Link]
-
PubMed. (2022). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. National Center for Biotechnology Information. [Link]
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de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1433-1442. [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions. [a]. [Link]
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ResearchGate. (n.d.). Different types of C‐heteroatom cross‐coupling reactions. [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions a. [Link]
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Semantic Scholar. (2013). Palladium‐Catalyzed One‐Pot Synthesis of Benzo[b][1][19]naphthyridines via Sonogashira Coupling and Annulation Reactions from 2‐Chloroquinoline‐3‐carbonitriles. [Link]
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Al-Tel, T. H. (2010). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 15(12), 9186-9236. [Link]
-
Schmidt, A., et al. (2019). Functionalization of 4-bromobenzo[c][2][18]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry, 15, 2307-2315. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions: Optimization of reactions were.... [Link]
-
ResearchGate. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. [Link]
-
Chahal, K., et al. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Molecules, 30(23), 1-15. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
Sciforum. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ACS Publications. (n.d.). Functionalization of 2-methyl- and 2,7-dimethyl-1,8-naphthyridine. [Link]
-
TMP Chem. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ChemistryViews. (2018). Finding Optimal Reaction Conditions. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling of Heteroatomic Electrophiles. [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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Technical Support Center: Regioselectivity in Substituted 2,7-Naphthyridine Chemistry
Welcome to the technical support center for managing regioselectivity in reactions with substituted 2,7-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. The 2,7-naphthyridine core is a privileged structure in medicinal chemistry, and precise control over substituent placement is critical for developing novel therapeutics.[1][2][3][4] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the functionalization of 2,7-naphthyridines?
A1: The regioselectivity of reactions on the 2,7-naphthyridine ring is a delicate interplay of electronic and steric effects, dictated by the inherent properties of the bicyclic system and the nature of existing substituents.
-
Electronic Effects: The two nitrogen atoms in the 2,7-naphthyridine ring are electron-withdrawing, creating a non-uniform electron density distribution. This makes the ring system generally electron-deficient and influences the positions susceptible to electrophilic versus nucleophilic attack. The nitrogen atoms significantly deactivate the ring towards electrophilic aromatic substitution.[5] Conversely, they activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogens.[6][7]
-
Steric Hindrance: The size of pre-existing substituents can physically block access to adjacent positions, directing incoming reagents to less hindered sites. This is a crucial consideration in catalyst and ligand selection for cross-coupling reactions.[8][9]
-
Reaction Conditions: The choice of catalyst, ligand, solvent, temperature, and base can dramatically alter the regiochemical outcome of a reaction.[9] For instance, in metal-catalyzed reactions, the ligand can play a pivotal role in directing the catalyst to a specific position.
Troubleshooting Guides
Problem 1: Poor or incorrect regioselectivity in electrophilic aromatic substitution (e.g., nitration, halogenation).
Root Cause Analysis:
Electrophilic aromatic substitution on the 2,7-naphthyridine core is inherently difficult due to the strong deactivating effect of the two nitrogen atoms.[5] Direct functionalization often requires harsh conditions and can lead to a mixture of products or no reaction at all.
Troubleshooting Steps:
-
Activate the Ring System: If your substrate allows, consider introducing an electron-donating group (EDG) at a strategic position to enhance the ring's nucleophilicity.
-
Utilize N-Oxide Chemistry: A common strategy to facilitate electrophilic substitution on pyridine-like systems is the formation of an N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to electrophilic attack, often directing substitution to the position para to the N-oxide.
-
Consider Alternative Strategies: For introducing functionalities like halogens, it is often more efficient to employ metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution on a pre-functionalized naphthyridine.
Problem 2: Lack of regioselectivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).
Root Cause Analysis:
In di- or poly-substituted 2,7-naphthyridines with multiple potential reaction sites (e.g., two different halogen atoms), achieving selective coupling can be challenging. The outcome depends on the relative reactivity of the leaving groups and the steric and electronic environment of each site.
Troubleshooting Steps:
-
Leaving Group Reactivity: If you have different halogens (e.g., I, Br, Cl), the C-I bond will typically be the most reactive towards oxidative addition in a palladium-catalyzed cycle, followed by C-Br, and then C-Cl. You can often achieve selective coupling at the most reactive site by carefully controlling the reaction time and temperature.
-
Ligand and Catalyst Selection: The choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand can significantly influence regioselectivity. Bulky ligands can favor coupling at the less sterically hindered position. Experiment with a range of ligands to find the optimal one for your desired outcome.
-
Directed Metalation: For substrates with suitable directing groups (e.g., amides, ethers), directed ortho-metalation can be a powerful tool to achieve high regioselectivity. This involves deprotonation at a specific site directed by a coordinating group, followed by quenching with an electrophile or transmetalation for a cross-coupling reaction.[10]
Workflow for Optimizing Regioselectivity in Cross-Coupling:
Caption: Iterative workflow for optimizing regioselectivity in cross-coupling.
Problem 3: Unsuccessful or low-yielding nucleophilic aromatic substitution (SNA_r_).
Root Cause Analysis:
SNAr reactions on 2,7-naphthyridines require a good leaving group (e.g., halogen, triflate) and are highly dependent on the electronic properties of the ring. The reaction proceeds through a Meisenheimer complex, which is stabilized by electron-withdrawing groups.[6][7]
Troubleshooting Steps:
-
Assess Leaving Group: Ensure you are using a sufficiently good leaving group. Fluorine is often an excellent leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to.
-
Increase Nucleophile Concentration and/or Reactivity: Use a higher concentration of your nucleophile or switch to a more reactive one. For example, if an alcohol is not reacting, try using its corresponding alkoxide.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or DMA are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt, thereby increasing the nucleophilicity of the anion.
-
Heating: These reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can sometimes be beneficial in driving these reactions to completion.
Regioselectivity in SNAr on a Substituted 2,7-Naphthyridine:
Sources
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- 10. BJOC - Functionalization of 4-bromobenzo[c][2,7]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids [beilstein-journals.org]
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-2,7-naphthyridine
Welcome to the comprehensive technical support guide for the synthesis of 1-Chloro-2,7-naphthyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its successful and scalable synthesis is therefore of significant interest. This guide will walk you through a reliable two-step synthetic sequence, starting with the construction of the 2,7-naphthyridin-1(2H)-one core, followed by its chlorination. We will delve into the mechanistic reasoning behind procedural choices, highlight critical parameters for scale-up, and provide solutions to common challenges you may encounter.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in two main stages:
-
Formation of the Precursor: Synthesis of 2,7-naphthyridin-1(2H)-one.
-
Chlorination: Conversion of 2,7-naphthyridin-1(2H)-one to this compound.
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of 2,7-Naphthyridin-1(2H)-one (Precursor)
The construction of the 2,7-naphthyridine core is the foundational step. Various methods exist, with many involving the cyclization of substituted pyridine derivatives[1][2]. A common and effective strategy involves the condensation of a suitable pyridine precursor.
Experimental Protocol: Synthesis of 2,7-Naphthyridin-1(2H)-one
This protocol outlines a general cyclization approach. Specific starting materials and conditions may vary based on available pyridine precursors.
-
Reaction Setup:
-
To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add the appropriate pyridine precursor (e.g., a substituted 3-cyanopyridine).
-
Add a suitable solvent and any necessary reagents for the cyclization reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to the specified temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a suitable solvent and dry under vacuum.
-
If the product is in solution, perform an appropriate aqueous work-up, such as extraction, followed by drying of the organic layer and removal of the solvent under reduced pressure.
-
-
Purification:
-
The crude 2,7-naphthyridin-1(2H)-one can be purified by recrystallization or column chromatography.
-
Troubleshooting Guide: Synthesis of 2,7-Naphthyridin-1(2H)-one
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Incomplete reaction. - Incorrect reaction temperature. - Inactive reagents. | - Extend the reaction time. - Verify the reaction temperature. - Use fresh, high-quality reagents. |
| Formation of Multiple Products | - Side reactions due to incorrect stoichiometry or temperature. | - Carefully control the addition of reagents. - Optimize the reaction temperature. |
| Difficulty in Product Isolation | - Product is highly soluble in the reaction solvent. | - Concentrate the reaction mixture and attempt to precipitate the product by adding an anti-solvent. - Perform an extraction with a suitable solvent. |
Part 2: Chlorination of 2,7-Naphthyridin-1(2H)-one
The conversion of the lactam functionality in 2,7-naphthyridin-1(2H)-one to the corresponding chloride is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, particularly for large-scale synthesis due to its effectiveness and relatively low cost[3][4].
Experimental Protocol: Large-Scale Chlorination
Safety First: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.
-
Reaction Setup:
-
In a multi-neck flask equipped with a mechanical stirrer, reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), and a nitrogen inlet, charge the 2,7-naphthyridin-1(2H)-one.
-
Slowly add phosphorus oxychloride (POCl₃) to the flask. The reaction can often be run neat or with a high-boiling inert solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or HPLC until the starting material is no longer detectable.
-
-
Work-up and Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Reverse Quench: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate. This should be done in a separate, appropriately sized vessel. Monitor the temperature of the quenching mixture and maintain it below 20°C[5].
-
Continue stirring until the evolution of gas ceases and the pH of the aqueous layer is neutral or slightly basic.
-
-
Isolation and Purification:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Workflow for the chlorination of 2,7-naphthyridin-1(2H)-one.
Troubleshooting Guide: Chlorination
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | - Insufficient reaction time or temperature. - Poor quality of POCl₃. | - Extend the reflux time and monitor by TLC/HPLC. - Ensure the reaction temperature is maintained. - Use freshly distilled or high-purity POCl₃. |
| Product Hydrolyzes Back to Starting Material During Work-up | - The chloro-naphthyridine is unstable in aqueous basic conditions. | - Perform the quench at a low temperature and work up quickly. - Use a milder base for neutralization if possible. - Minimize the time the product is in contact with the aqueous layer. |
| Formation of Dark-Colored Impurities | - Overheating or prolonged reaction times can lead to decomposition. | - Carefully control the reaction temperature and time. - Consider using a lower boiling solvent if applicable. |
| Difficult Purification | - Presence of closely related impurities. | - Optimize the mobile phase for column chromatography to achieve better separation. - Attempt recrystallization from a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: My TLC analysis after the chlorination reaction shows complete conversion, but after work-up, I see the starting material again. What is happening?
A1: This is a common issue and is likely due to the hydrolysis of the this compound product back to the 2,7-naphthyridin-1(2H)-one starting material during the aqueous work-up[4][6]. The chloro-substituent at the 1-position is activated towards nucleophilic attack, and water can act as a nucleophile, especially under basic conditions. To mitigate this, ensure your quenching procedure is performed at low temperatures (0-10 °C) and that you proceed with the extraction into an organic solvent promptly after neutralization.
Q2: The quenching of the excess POCl₃ is highly exothermic and difficult to control on a larger scale. What are the best practices for a safe quench?
A2: A "reverse quench" is the safest and most controlled method[5][7]. This involves adding the reaction mixture slowly to a vigorously stirred, cooled quenching solution (e.g., ice/water or an aqueous base). Never add water or an aqueous solution directly to the reaction flask containing excess POCl₃, as this can lead to a dangerous, uncontrolled exotherm. For larger scales, using an automated addition pump can provide better control over the addition rate and temperature.
Q3: What are the common impurities I should look for in my final this compound product?
A3: Besides unreacted starting material, potential impurities include:
-
Dichlorinated byproducts: If there are other hydroxyl groups or activated positions on the naphthyridine ring.
-
Phosphate esters: Formed by the reaction of POCl₃ with any residual water or if an alcohol is used as a solvent.
-
Polymeric materials: Resulting from decomposition at high temperatures.
Q4: Can I use other chlorinating agents besides POCl₃?
A4: While other chlorinating agents like thionyl chloride (SOCl₂) or a mixture of POCl₃ and PCl₅ can be used for similar transformations, POCl₃ is generally preferred for the chlorination of lactams due to its high efficiency and reliability[5][8]. The choice of reagent may depend on the specific substrate and desired reaction conditions.
Q5: What are the key safety precautions when handling phosphorus oxychloride?
A5:
-
Work in a certified fume hood. POCl₃ is volatile and has toxic fumes.
-
Wear appropriate PPE: This includes chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Avoid contact with water: POCl₃ reacts violently with water, releasing HCl gas. Ensure all glassware is dry.
-
Have an emergency plan: Know the location of the nearest safety shower and eyewash station. Have a suitable quenching agent and a spill kit readily available. For more details, consult the material safety data sheet (MSDS)[9][10].
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
- Wójcicka, A., & Becan, L. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6617.
- Wójcicka, A., & Becan, L. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.
- Various Authors. (2020). How can I properly quench POCl3?
- Organic Syntheses, Inc. (2012). Working with Hazardous Chemicals. Organic Syntheses, 89, 380-393.
- Various Authors. (2025). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates.
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2008). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues.
- Lowe, D. (2009). My friend phosphorus oxychloride. Chemical Space.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.
- New Jersey Department of Health. (2010). Hazard Summary: Phosphorus Oxychloride. NJ.gov.
- Chen, H., Xu, X., Liu, L. L., Tang, G., & Zhao, Y. (2021). Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Royal Society of Chemistry.
- Various Authors. (2013). Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of...
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Mandal, A. C. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Molecules, 11(8), 617-626.
- Wang, Z., Li, D., & Ganesan, A. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 22(7), 1134.
- Various Authors. (2014). How should I proceed in Chlorination using POCl3?
- Various Authors. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?
- Ibañez, J., El-Gharbawy, A., Goya, P., & Jagerovic, N. (2021). 1,6-Naphthyridin-2(1H)
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Phosphorus oxychloride. Sigma-Aldrich.
- Mondal, S., & Gribble, G. W. (2015). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 92(12), 1937-1944.
- Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Mandal, A. C. (2006). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines.
- Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020).
- Zhang, A., Ding, C., Cheng, C., & Yao, Q. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.
- Movassaghi, M., & Hill, M. D. (2011). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 76(15), 6096-6103.
- Field, J. S., Haines, R. J., Lakoba, E. I., & Sosabowski, M. H. (2009). A luminescent rhenium(I) complex of 2,7-dimethyl-1,8-naphthyridine: synthesis, spectroscopy and X-ray crystal structure. Inorganica Chimica Acta, 362(10), 3552-3556.
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- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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Stability of 1-Chloro-2,7-naphthyridine in different solvents
Welcome to the technical support center for 1-chloro-2,7-naphthyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various experimental settings. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The chloro-substituent at the 1-position makes the naphthyridine ring susceptible to nucleophilic substitution, a feature that is both synthetically useful and a potential source of instability.[1][2][3] Understanding the stability of this compound in different solvents and conditions is therefore critical for its effective use and storage. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and best practices for handling and analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in methanol seems to be degrading over time. What is happening?
A1: This is likely due to a solvolysis reaction, a type of nucleophilic substitution where the solvent (in this case, methanol) acts as the nucleophile.[2] The lone pair of electrons on the oxygen atom of methanol can attack the electron-deficient carbon atom bearing the chloro group, leading to the formation of 1-methoxy-2,7-naphthyridine. This reaction is common for chloro-substituted heteroaromatics, especially in protic solvents like alcohols. To mitigate this, it is advisable to prepare fresh solutions in protic solvents or to use a less nucleophilic solvent if your experimental conditions permit.
Q2: Is this compound stable in aqueous solutions? What is the effect of pH?
A2: The stability of this compound in aqueous solutions is highly pH-dependent.
-
Acidic Conditions (pH < 7): In acidic media, the naphthyridine nitrogen atoms can be protonated. This may increase the electrophilicity of the carbon-chlorine bond, potentially accelerating hydrolysis to 1-hydroxy-2,7-naphthyridine.
-
Neutral Conditions (pH ≈ 7): While hydrolysis can still occur, the rate is generally slower compared to acidic or basic conditions.
-
Basic Conditions (pH > 7): In the presence of hydroxide ions (a strong nucleophile), the rate of nucleophilic aromatic substitution to form 1-hydroxy-2,7-naphthyridine is expected to increase significantly.
For applications requiring aqueous solutions, it is crucial to use buffered systems and to evaluate the stability over the time course of the experiment.
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For long-term storage, aprotic solvents are generally preferred due to their lower reactivity towards nucleophilic substitution.
-
Recommended: Aprotic polar solvents such as anhydrous Dimethyl Sulfoxide (DMSO)[4], N,N-Dimethylformamide (DMF), or acetonitrile (ACN) are good choices. Ensure these solvents are of high purity and stored under anhydrous conditions to prevent hydrolysis.[4]
-
Use with Caution: Protic solvents like methanol, ethanol, and water can react with the compound and should be used for freshly prepared solutions for immediate use.
-
Non-polar Aprotic Solvents: Solvents like toluene or dichloromethane (DCM) can also be used, particularly if the downstream application is sensitive to polar solvents.
All stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials, protected from light, to minimize degradation.[4]
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, an increase in temperature will accelerate the rate of degradation. Nucleophilic substitution and hydrolysis reactions will proceed faster at elevated temperatures. Therefore, it is recommended to handle and store solutions of this compound at room temperature or below whenever possible. For long-term storage, freezing is recommended. Some suppliers suggest storing the solid compound under an inert atmosphere at room temperature.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak in HPLC analysis of a stock solution. | Degradation of this compound. | Identify the degradation product (e.g., via LC-MS). The likely culprit is reaction with the solvent (solvolysis) or residual water (hydrolysis). Prepare fresh stock solutions in high-purity, anhydrous aprotic solvents like DMSO or ACN. Store at -20°C or -80°C. |
| Inconsistent results in biological or chemical assays. | The concentration of the active compound is decreasing over time due to instability in the assay medium. | Perform a time-course stability study of this compound in your specific assay buffer. If degradation is observed, consider preparing the compound solution immediately before addition to the assay. |
| Poor solubility in the desired solvent. | The intrinsic physicochemical properties of the compound. | For aqueous buffers, consider the use of a co-solvent such as a small percentage of DMSO or ethanol.[4] However, be mindful of the potential for solvolysis if using an alcohol co-solvent. Adjusting the pH might also improve solubility depending on the pKa of the compound.[4] |
Predicted Stability in Common Solvents
The following table provides a qualitative prediction of the stability of this compound in various solvents based on general principles of chemical reactivity. It is strongly recommended to perform experimental validation for your specific application.
| Solvent Class | Example Solvents | Predicted Stability | Primary Degradation Pathway |
| Aprotic Polar | DMSO, DMF, Acetonitrile | Good to Excellent | Minimal; potential for slow hydrolysis with trace water. |
| Aprotic Non-polar | Toluene, Hexanes, DCM | Excellent | Minimal. |
| Protic Polar (Alcohol) | Methanol, Ethanol | Poor to Fair | Solvolysis (formation of alkoxy-naphthyridine). |
| Protic Polar (Aqueous) | Water, Buffers | Poor to Fair (pH-dependent) | Hydrolysis (formation of hydroxy-naphthyridine). |
Potential Degradation Pathways
The primary degradation pathways for this compound involve nucleophilic aromatic substitution at the C1 position.
Caption: Potential nucleophilic substitution pathways for this compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound.[4] This involves subjecting the compound to a variety of stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photostability: Expose a solution of the compound to light (as per ICH Q1B guidelines) and analyze at appropriate time points.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[7]
-
Compare the chromatograms of the stressed samples to that of a control sample (stock solution stored at -20°C).
-
Quantify the amount of parent compound remaining and identify any major degradation products, potentially using LC-MS for structural elucidation.[8]
Caption: Workflow for a forced degradation study.
References
-
Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
-
Nucleophilic Substitution Reactions. [Link]
-
Molecules. (2018). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Appchem. This compound. [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
DiVA portal. Naphthyridine Based Molecular Switches. [Link]
-
RSC Publishing. Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate. [Link]
-
ChemRxiv. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
-
ResearchGate. Convergence of degradation pathways for aromatic and chloroaromatic.... [Link]
-
St. John's University & College of St. Benedict. aliphatic nucleophilic substitution. [Link]
-
NIH. (2020). Characterization of deltamethrin degradation and metabolic pathway by co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052. [Link]
-
NIH. Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi. [Link]
-
ResearchGate. (PDF) Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). [Link]
-
OUCI. Analytical Techniques for the Assessment of Drug Stability. [Link]
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- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 69042-30-4 [sigmaaldrich.com]
- 6. 2,7-NAPHTHYRIDINE, 1-CHLORO- CAS#: 69042-30-4 [m.chemicalbook.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Common impurities in commercial 1-Chloro-2,7-naphthyridine and their removal
Welcome to the technical support guide for 1-Chloro-2,7-naphthyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Commercial grades of this compound, while often stated as >98% pure, can contain minor but critical impurities that may interfere with sensitive downstream applications, such as catalysis, high-throughput screening, or late-stage functionalization.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to help you identify and remove these common impurities, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable impurities in my commercial bottle of this compound?
The impurity profile of commercial this compound is primarily dictated by its synthetic route. A common method involves the chlorination of a corresponding naphthyridinone precursor. Therefore, the most likely impurities are:
-
2,7-Naphthyridin-1(2H)-one: This is the unreacted starting material or a product of hydrolysis of the chloro group. Its presence suggests incomplete chlorination or exposure of the final product to moisture during storage or workup. This impurity is more polar than the target compound.
-
Residual Solvents: High-boiling point solvents used during synthesis or purification, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or pyridine, can be retained in the final product.[1]
-
Di-chloro Naphthyridines: Over-chlorination can lead to the formation of dichlorinated isomers, which can be difficult to separate due to similar polarities.
-
Starting Materials from Precursor Synthesis: Depending on the full synthetic pathway, precursors to the naphthyridinone, such as substituted aminopyridines, may also be present in trace amounts.[1]
Q2: My NMR spectrum shows a broad singlet and my compound streaks badly on a silica TLC plate. What is the likely issue?
This is a classic sign of a basic compound interacting with the acidic surface of standard silica gel. Naphthyridines are nitrogen-containing heterocycles and are basic in nature.[2] The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape in chromatography (tailing or streaking) and potentially irreversible adsorption.
Solution: To mitigate this, you can "deactivate" the silica gel by adding a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N), to your mobile phase.[2] This neutralizes the acidic sites, allowing your basic compound to elute symmetrically.
Q3: I suspect my sample is contaminated with the hydrolyzed impurity, 2,7-Naphthyridin-1(2H)-one. What is the most efficient removal strategy?
Because 2,7-Naphthyridin-1(2H)-one has a significantly different polarity and functionality (an amide-like structure) compared to the chloro-derivative, two primary methods are highly effective:
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities. The naphthyridinone is significantly more polar and will have a much lower Rf value on a TLC plate than this compound. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) will effectively separate the two compounds.[3][4]
-
Recrystallization: If the impurity is present in a small quantity (<5%), recrystallization can be a simpler and more scalable option. The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor.[5][6]
Q4: Can I use a liquid-liquid extraction to purify my compound?
Yes, an acid-base extraction is a highly effective and often overlooked technique for purifying nitrogen heterocycles from non-basic impurities.[7][8] The basic nitrogen atoms of the naphthyridine ring can be protonated by a dilute acid, forming a water-soluble salt. This allows you to wash away any non-basic organic impurities.
Caveat: This method will not separate this compound from other basic impurities, such as unreacted aminopyridine starting materials. However, it is excellent for removing neutral or acidic contaminants.
Purification Decision Workflow
This diagram outlines a logical approach to selecting the appropriate purification strategy based on the initial purity and nature of the contaminants.
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product that is >95% pure. The choice of solvent is critical.
1. Solvent Selection:
-
Screen solvents like ethanol, isopropanol, ethyl acetate, toluene, and mixtures of hexane/ethyl acetate.
-
An ideal solvent will fully dissolve the compound when hot but provide low solubility when cold.
-
Place a small amount of crude material in a test tube, add a few drops of solvent, and heat. If it dissolves, let it cool to room temperature and then in an ice bath to see if crystals form.
2. Step-by-Step Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and perform a hot gravity filtration to remove it.[6]
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This is the most powerful technique for separating mixtures with components of varying polarities.
1. Preparation:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude mixture on a silica gel plate and elute with different ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). An ideal system will give the desired product an Rf value of ~0.3.
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour this into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.[3]
2. Step-by-Step Procedure:
-
Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load".
-
Carefully add the dry load to the top of the packed column.
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:EtOAc).[6]
-
Collect the eluate in fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Caption: Workflow for flash column chromatography.
Protocol 3: Purification by Acid-Base Extraction
This protocol is excellent for removing non-basic or neutral impurities from the basic this compound product.
1. Step-by-Step Procedure:
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the top aqueous layer.
-
Drain and save the aqueous layer. Discard the organic layer which contains the neutral/acidic impurities.
-
Cool the saved aqueous layer in an ice bath.
-
Slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). The pure product should precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[1]
Comparative Summary of Purification Techniques
| Purification Technique | Starting Purity | Final Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >95% | >99% | 70-90% | Simple, scalable, cost-effective. | Not effective for complex mixtures or impurities with similar solubility.[5] |
| Column Chromatography | 50-98% | >99.5% | 60-85% | High resolution, separates complex mixtures.[3] | Labor-intensive, requires significant solvent, can have lower yield.[2] |
| Acid-Base Extraction | Variable | Variable | 85-95% | Fast, high yield, removes specific impurity classes effectively.[7] | Does not separate basic impurities from the basic product. |
Note: Data in this table is illustrative and represents typical outcomes for purifying nitrogen heterocycles.
References
-
DiVA-portal. Naphthyridine Based Molecular Switches.[Link]
- Google Patents.Purification of heterocyclic organic nitrogen compounds.
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[Link]
-
ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.[Link]
-
ResearchGate. Acid Gas Capture by Nitrogen Heterocycle Ring Expansion.[Link]
-
Organic Syntheses. Benzene, 2,4-dichloro-1-methoxy.[Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.[Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]
-
ResearchGate. Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.[Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.[Link]
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Optimizing reaction conditions for specific 1-Chloro-2,7-naphthyridine derivatives
Welcome to the technical support center for optimizing reactions involving 1-Chloro-2,7-naphthyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process scientists to navigate the common challenges encountered during the functionalization of this important heterocyclic scaffold. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions — A Troubleshooting Guide
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstone methods for derivatizing the this compound core. However, the electron-deficient nature of the naphthyridine ring and the potential for nitrogen coordination to the palladium center can present unique challenges.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction with a simple arylboronic acid is showing low to no conversion. What are the first things I should check?
A1: Before undertaking extensive re-optimization, it's crucial to validate the foundational components of your reaction. Low conversion is often traced back to a few common culprits.
-
Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes or three freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas.[1] Homocoupling of the boronic acid is a tell-tale sign of oxygen contamination.
-
Reagent Quality:
-
Boronic Acid: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation.[1] Use a fresh bottle or a recently purified batch. Consider using more stable boronate esters like pinacol (BPin) or MIDA esters if protodeboronation is a persistent issue.
-
Base: Inorganic bases like K₂CO₃ or K₃PO₄ can be hygroscopic. Use freshly ground, dried base. The efficacy of the base is critical for the transmetalation step.[2][3]
-
Solvent: Anhydrous solvents are essential. Use freshly dried solvents, as water can interfere with the catalytic cycle.[4][5][6]
-
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species.[7] Sometimes this process is inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) to ensure a sufficient concentration of the active catalyst.[8][9]
Q2: I'm observing significant amounts of a major byproduct: the dechlorinated starting material (hydrodehalogenation). How can I minimize this?
A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient heteroaryl chlorides. It typically occurs when the transmetalation step is slow relative to competing pathways, such as reaction with trace water or other proton sources.
-
Causality: The palladium-hydride species responsible for this side reaction can arise from several sources, including β-hydride elimination from certain ligands or reactions involving the solvent or base. Your goal is to accelerate the productive transmetalation step to outcompete this pathway.
-
Troubleshooting Steps:
-
Increase Boronic Acid Equivalents: A simple first step is to increase the concentration of the boronic acid (e.g., from 1.1 to 1.5 equivalents) to favor the transmetalation kinetically.
-
Choice of Base: A stronger, non-hydroxide base can be beneficial. K₃PO₄ is often more effective than carbonates for challenging couplings.[2][10] Cs₂CO₃ or CsF can also be effective. The fluoride anion in CsF is thought to activate the boronic acid, facilitating transmetalation.
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate both the oxidative addition and the subsequent reductive elimination, often minimizing side reactions.
-
Solvent System: While polar aprotic solvents like DMF or dioxane are common, sometimes a less coordinating, non-polar solvent like toluene can disfavor the formation or stabilization of palladium-hydride intermediates.[4][11][12]
-
Logical Troubleshooting Workflow: Low Yield in Suzuki Coupling
This decision tree provides a structured approach to troubleshooting.
Caption: A step-by-step decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of this compound with a primary amine is sluggish and gives a complex mixture. What's the likely cause?
A1: This is a classic challenge. The N-H bond of a primary amine is acidic enough to coordinate strongly to the palladium center, and the product, a secondary amine, can sometimes compete with the starting amine for the catalyst, leading to double-arylation or catalyst inhibition. Furthermore, the naphthyridine nitrogens can act as competing ligands.[13][14]
-
Catalyst System is Key: Standard catalysts like Pd(OAc)₂/PPh₃ are often insufficient. This transformation requires a carefully selected catalyst system.
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) or Josiphos-type ferrocenyl ligands. These ligands create a sterically hindered coordination sphere around the palladium, which promotes the crucial C-N reductive elimination step and prevents catalyst deactivation.[7]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the standards.[15] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent choice, especially if base-sensitive functional groups are present. Avoid carbonate or phosphate bases as they are generally not strong enough to deprotonate the amine-palladium complex effectively.[16]
-
-
Solvent Considerations: Aprotic solvents are necessary. Toluene and 1,4-dioxane are the most common and effective choices.[14] Polar solvents like DMF or DMSO can sometimes interfere with the catalytic cycle and should be used with caution.
Q2: Can I use ammonia or an equivalent to synthesize the 1-amino-2,7-naphthyridine derivative?
A2: Yes, but direct coupling with ammonia gas is technically challenging. It is more common to use an ammonia equivalent.[13][14]
-
Benzophenone Imine: This is a widely used ammonia surrogate. It couples efficiently under standard Buchwald-Hartwig conditions, and the resulting imine is easily hydrolyzed with mild acid (e.g., aqueous HCl in THF) to reveal the primary amine.
-
Direct Coupling with Ammonium Salts: Some modern catalyst systems, particularly those using highly active palladacycle precatalysts, can facilitate the direct coupling of ammonium salts (e.g., (NH₄)₂SO₄), though this is often lower yielding than the surrogate approach.
Section 2: Reaction Condition Optimization Data
The choice of catalyst, ligand, base, and solvent is paramount for success. The following tables summarize typical starting conditions for screening Suzuki-Miyaura and Buchwald-Hartwig reactions on chloro-heterocyclic scaffolds. These serve as a robust starting point for your specific this compound derivative.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Screening
| Component | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale & Reference |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) | Pd(0) source is direct; G3 precatalysts are air-stable and highly active.[8][9] |
| Ligand | N/A (included in Pd source) | N/A (included in precatalyst) | Buchwald ligands like XPhos accelerate reductive elimination. |
| Boronic Acid | 1.2 equivalents | 1.5 equivalents | Higher loading can overcome protodeboronation and speed up transmetalation.[17] |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄ (2-3 equivalents) | K₃PO₄ is a stronger base, often better for electron-poor chlorides.[2][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) | Toluene or 2-MeTHF | Aprotic, non-polar solvents can minimize hydrodehalogenation.[4][11] |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures may be needed to drive sluggish reactions to completion. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination Screening
| Component | Condition A (Secondary Amine) | Condition B (Primary Amine) | Rationale & Reference |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | RuPhos Pd G3 (1-3 mol%) | G3 precatalysts are highly effective for C-N coupling.[15] |
| Ligand | Xantphos (2-4 mol%) | RuPhos (1.5-2x Pd) | Xantphos is excellent for many couplings; RuPhos is tailored for primary amines.[16] |
| Amine | 1.1 equivalents | 1.2 equivalents | Slight excess of the amine is typically used. |
| Base | NaOtBu (1.5 equivalents) | LiHMDS (1.5 equivalents) | Strong, non-nucleophilic bases are essential. LiHMDS is often milder.[13] |
| Solvent | Toluene | 2-MeTHF or Toluene | Anhydrous, aprotic solvents are required.[14] |
| Temperature | 90-110 °C | 80-100 °C | Reaction temperature should be optimized for each substrate pair. |
Section 3: Experimental Protocols & Purification
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a reliable starting point for the coupling of an arylboronic acid with this compound.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and freshly ground K₃PO₄ (2.0-3.0 eq).
-
Inerting: Seal the vessel with a septum or cap. Evacuate the atmosphere and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Toluene, 0.1 M concentration) via syringe. In a separate vial under inert gas, prepare a stock solution of the palladium precatalyst and ligand if needed, then add the required amount to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time, monitoring the reaction's progress by TLC or LC-MS.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by silica gel column chromatography or recrystallization.[18]
Q3: My final product is difficult to purify. I see streaking on my TLC plate and have trouble with column chromatography. What can I do?
A3: The basic nitrogen atoms on the 2,7-naphthyridine core can interact strongly with the acidic silica gel, leading to poor separation.
-
TLC Analysis: Before running a column, add 1% triethylamine (Et₃N) to your TLC mobile phase. If this results in a well-defined spot with a higher Rf value, it indicates that neutralizing the silica is necessary for chromatography.
-
Column Chromatography:
-
Neutralize the Silica: Pre-treat your silica gel by flushing the packed column with your starting eluent containing 0.5-1% Et₃N before loading your sample.
-
Alternative Sorbents: If issues persist, consider using a less acidic stationary phase, such as alumina (neutral or basic), or a C18-functionalized silica (reverse-phase chromatography).
-
-
Acid/Base Wash: An acidic wash during workup can remove basic impurities.[19] Conversely, if your product is sufficiently basic, you can sometimes purify it by extracting it into an aqueous acid layer, washing the aqueous layer with an organic solvent to remove non-polar impurities, and then basifying the aqueous layer to recover your product via extraction.
-
Recrystallization: If your product is a solid, recrystallization is an excellent and scalable purification method that avoids chromatography altogether.[18] Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) to find suitable conditions.
References
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
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Friscic, T., et al. (2017). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal. [Link]
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Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society. [Link]
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Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
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Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Wang, D., et al. (2018). Optimization of the reaction conditions for Suzuki coupling of phenols. ResearchGate. [Link]
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Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Newman, S. G., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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Bhaskaran, S., et al. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
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Zhang, A., et al. (2007). Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI. [Link]
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LibreTexts, Chemistry. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]
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Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]
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Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
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Royal Society of Chemistry. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Organ, M. G., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
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Pérez-Lorenzo, M., et al. (2012). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]
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Zhang, A., et al. (2007). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. Journal of Combinatorial Chemistry. [Link]
-
Cai, C. (2007). From high-throughput catalyst screening to reaction optimization: Detailed investigation of regioselective Suzuki cross-coupling of 1,6-naphthyridone dichloride. MARM-ACS. [Link]
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Levina, I. I., & Gridnev, A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Semantic Scholar. [Link]
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Chilin, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
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Chilin, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
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Srola, M., & Sarpong, R. (2021). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]
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Ji, G. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. [Link]
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Jain, P., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
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Chilin, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
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Wozniak, M., & Van der Plas, H. C. (1984). Ring transformations involving chloroheterocycles. Part I. Reaction of chloronaphthyridines with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chilin, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. OUCI. [Link]
-
Eweas, A. F., et al. (2018). Synthesis and reactions of some novel 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine candidates. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chloro-2,7-naphthyridine and its Isomers in Nucleophilic Aromatic Substitution
Introduction: The Significance of Chloronaphthyridines in Modern Chemistry
The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a chlorine atom onto the naphthyridine core provides a versatile handle for further functionalization, primarily through nucleophilic aromatic substitution (SNAr). This reaction allows for the facile introduction of a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel compounds with tailored properties.
This guide provides an in-depth comparison of the reactivity of 1-chloro-2,7-naphthyridine with other monochlorinated naphthyridine isomers in SNAr reactions. By examining the available experimental data and analyzing the underlying electronic and structural factors, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their synthetic strategies and accelerate their research endeavors.
Theoretical Underpinnings of Reactivity: The SNAr Mechanism on Naphthyridine Scaffolds
Nucleophilic aromatic substitution on chloronaphthyridines, much like on other electron-deficient heteroaromatics, predominantly proceeds via a two-step addition-elimination mechanism. The key to understanding the relative reactivity of different isomers lies in the stability of the intermediate formed during this process, often referred to as a Meisenheimer complex.
The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged, resonance-stabilized intermediate. The rate-determining step is typically the formation of this high-energy intermediate. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and thus, the faster the reaction.
The stability of the Meisenheimer complex is significantly influenced by the position of the nitrogen atoms in the naphthyridine ring relative to the site of substitution. Nitrogen atoms, being more electronegative than carbon, can effectively delocalize the negative charge of the intermediate through resonance, particularly when the charge is located at the ortho or para positions relative to the nitrogen.
Figure 1: Generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism on a chloronaphthyridine scaffold.
Comparative Reactivity Analysis of Chloronaphthyridine Isomers
The reactivity of a given chloronaphthyridine isomer is primarily dictated by the position of the chlorine atom relative to the two nitrogen atoms. The general order of reactivity can be predicted based on the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate. Positions that are ortho or para to a nitrogen atom are generally more activated towards nucleophilic attack.
| Isomer | Reaction Conditions | Nucleophile | Product | Yield (%) | Reference |
| This compound | Ethanol, reflux | Cyclic amines (pyrrolidine, piperidine, azepane) | 1-Amino-2,7-naphthyridine derivatives | High (not specified) | [4][5] |
| 2-Chloro-1,8-naphthyridine | Methanol, reflux | Hydrazine hydrate, Sodium acetate | 2-Hydrazinyl-1,8-naphthyridine derivative | Not specified | [6] |
| DMF | Sodium sulphide | 2-Mercapto-1,8-naphthyridine derivative | Not specified | [7][8] | |
| 4-Chloro-1,5-naphthyridine | Not specified | 3-(2-nitro-1-imidazolyl)-propylamine | 4-Substituted-amino-1,5-naphthyridine | Good | [2] |
| 2-Amino-5-chloro-1,8-naphthyridine | Sealed tube, 150-180°C | Ammonia in ethanol | 2,5-Diamino-1,8-naphthyridine | Not specified | [3] |
Discussion of Reactivity Trends:
-
This compound: The chlorine atom at the 1-position is ortho to the nitrogen at the 2-position and meta to the nitrogen at the 7-position. The ortho relationship to N2 provides significant activation, facilitating nucleophilic attack. This is supported by reports of high-yielding substitution reactions with various amines.[4][5]
-
2-Chloro-1,8-naphthyridine: The chlorine at the 2-position is ortho to the nitrogen at the 1-position and in a more complex relationship with the nitrogen at the 8-position. The activation provided by the adjacent nitrogen at the 1-position makes this isomer highly susceptible to nucleophilic substitution.
-
4-Chloro-1,5-naphthyridine: The chlorine atom at the 4-position is para to the nitrogen at the 1-position and ortho to the nitrogen at the 5-position. This dual activation, particularly the para relationship to N1, is expected to render this isomer highly reactive, likely one of the most reactive among the monochloronaphthyridines.
-
3-Chloro Isomers (e.g., 3-Chloro-1,6-naphthyridine): In general, chlorine atoms at positions meta to both nitrogen atoms are expected to be the least reactive. The negative charge in the Meisenheimer intermediate cannot be directly delocalized onto the nitrogen atoms through resonance, leading to a less stable intermediate and a higher activation barrier for the reaction.
Based on these electronic principles, a predicted order of reactivity for monochloronaphthyridines in SNAr reactions is:
4-Chloro- > 2-Chloro- ≈ 1-Chloro- >> 3-Chloro- isomers
This predicted trend is analogous to the well-established reactivity of chloropyridine isomers.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for representative nucleophilic substitution reactions on chloronaphthyridine scaffolds are presented below. These protocols are based on established literature procedures and can be adapted for various nucleophiles and substrates.
Protocol 1: General Procedure for the Amination of this compound
This protocol is adapted from the synthesis of 1-amino-2,7-naphthyridine derivatives.[4]
Materials:
-
This compound derivative
-
Cyclic amine (e.g., pyrrolidine, piperidine, or azepane)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Standard work-up and purification equipment (e.g., separatory funnel, silica gel for chromatography)
Procedure:
-
To a solution of the this compound derivative (1.0 eq) in absolute ethanol, add the desired cyclic amine (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Figure 2: Experimental workflow for the amination of this compound.
Protocol 2: Synthesis of 2,5-Dichloro-1,8-naphthyridine and Subsequent Amination
This protocol is based on a multi-step synthesis of 2-amino-5-chloro-1,8-naphthyridine.[3]
Step 1: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq), followed by 2-amino-5-chloropyridine (1.0 eq).
-
Heat the reaction mixture at reflux for 8-10 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Synthesis of 2,5-Dichloro-1,8-naphthyridine
-
Heat a mixture of 5-chloro-1,8-naphthyridin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) at reflux for 3-4 hours.
-
Remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate.
-
Filter the resulting precipitate, wash with water, and dry.
Step 3: Synthesis of 2-Amino-5-chloro-1,8-naphthyridine
-
Place a solution of 2,5-dichloro-1,8-naphthyridine (1.0 eq) in a sealed tube with a solution of ammonia in ethanol.
-
Heat the sealed tube at 150-180°C for 12-16 hours.
-
After cooling, the product can be isolated and purified by standard methods.
Conclusion
The reactivity of chloronaphthyridine isomers in nucleophilic aromatic substitution is a critical consideration for the efficient synthesis of novel compounds in drug discovery and materials science. While direct comparative kinetic data is sparse, a clear understanding of the electronic factors governing the stability of the Meisenheimer intermediate allows for a rational prediction of reactivity trends. This compound, with its chlorine atom positioned ortho to a ring nitrogen, exhibits high reactivity, making it a valuable building block for the synthesis of diverse 2,7-naphthyridine derivatives. This guide provides a framework for understanding and predicting the reactivity of various chloronaphthyridine isomers, supported by representative experimental protocols to aid in the practical application of this knowledge.
References
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-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. [Link]
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YouTube. (2021). Substituent Effects on Reactivity. [Link]
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OUCI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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MDPI. (2024). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. [Link]
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PMC. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]
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NIH. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. [Link]
-
PubMed. (2024). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. [Link]
-
ResearchGate. (2024). Syntheses and transformations of 1-amino-3-chloro-2,7-naphthyridines 2. [Link]
-
Chem LibreTexts. (2022). Nucleophilic Substitution Reactions. [Link]
-
DiVA. (n.d.). Naphthyridine Based Molecular Switches. [Link]
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ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. [Link]
-
AMiner. (n.d.). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. [Link]
-
PMC. (2024). Synthesis of Thiaphenanthridinones from Sulfinate Esters and 2-Borylanilines. [Link]
-
TSI Journals. (n.d.). A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. [Link]
-
Semantic Scholar. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
-
Chem LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
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Navigating the Bioactive Landscape of Chloro-Naphthyridines: A Comparative Guide for Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the naphthyridine scaffold represents a privileged heterocyclic system, consistently yielding compounds with a broad spectrum of pharmacological activities. The introduction of a chlorine atom to this scaffold can significantly modulate its biological properties, influencing everything from target affinity to metabolic stability. This guide provides an in-depth, objective comparison of the biological activities of chloro-substituted naphthyridine isomers, offering a critical analysis of available experimental data to inform rational drug design and development.
While a direct head-to-head comparison of every possible chloro-substituted positional isomer across all six naphthyridine scaffolds is not extensively documented in the current literature, a comprehensive analysis of existing studies on various chloro-naphthyridine derivatives allows for a robust comparative overview. This guide will dissect the known biological activities—primarily focusing on anticancer and antimicrobial effects—of chloro-derivatives of 1,8-, 2,7-, 1,7-, and 1,5-naphthyridines, providing quantitative data where available and detailing the experimental methodologies that underpin these findings.
The Structural Significance of Chlorine Substitution
The position of the nitrogen atoms within the bicyclic naphthyridine ring system, combined with the placement of a chlorine substituent, creates a diverse chemical space. Chlorine, a halogen, introduces a unique combination of steric and electronic effects. Its electron-withdrawing nature can alter the electron density of the aromatic system, influencing pKa and hydrogen bonding capabilities. Furthermore, its size can dictate conformational preferences and interactions within a biological target's binding pocket. Understanding these nuances is paramount to elucidating the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class.
Comparative Biological Activity of Chloro-Naphthyridine Isomers
Naphthyridines, as diazanaphthalenes, exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-).[1][2] The biological profile of chloro-substituted derivatives is significantly influenced by the underlying isomeric scaffold.
1,8-Naphthyridine Derivatives: A Hub of Anticancer and Antimicrobial Activity
The 1,8-naphthyridine core is the most extensively studied among the chloro-substituted isomers, with a wealth of data supporting its potential in oncology and infectious diseases.[3]
Halogenated 1,8-naphthyridine-3-carboxamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5] For instance, a derivative bearing a 7-chloro substitution exhibited significant anti-inflammatory and anticancer properties.[6][7] The presence of a chlorine atom at the C7 position, often in conjunction with other substitutions, has been a recurring motif in compounds with promising anticancer activity.[5][8]
One study highlighted a 7-chloro-6-fluoro-1,8-naphthyridine derivative, C-34, which not only showed high cytotoxicity against several cancer cell lines but also demonstrated potent inhibition of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo.[6][7] This dual activity suggests a potential therapeutic advantage in inflammation-driven cancers.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [4][5] |
| K-562 (Leukemia) | 0.77 | [4][5] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [4][5] |
| C-34 | Various | High Cytotoxicity | [6][7] |
Table 1: In Vitro Cytotoxic Activity of Select Chloro-1,8-Naphthyridine Derivatives
In the realm of antimicrobial agents, chloro-substituted 1,8-naphthyridines have also shown considerable promise. 2-Chloro-1,8-naphthyridine-3-carbaldehyde displayed moderate activity against E. coli and high activity against S. pyogenes.[1] Furthermore, derivatives where a chloro-substituted phenyl ring is appended to the 1,8-naphthyridine scaffold have been found to be highly active against a range of bacteria and fungi.[1]
Interestingly, some 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide derivatives have been shown to act as antibiotic modulators, enhancing the efficacy of fluoroquinolones against multi-drug resistant bacteria, even when exhibiting no direct antibacterial activity themselves.[9]
2,7-Naphthyridine Derivatives: Emerging Antimicrobial and Kinase Inhibitory Potential
While less explored than the 1,8-isomer, the 2,7-naphthyridine scaffold is gaining traction as a template for novel therapeutic agents.[10]
A notable study investigating a series of 2,7-naphthyridine derivatives against various pathogens found that these compounds exhibited selective and potent antimicrobial activity exclusively against Staphylococcus aureus.[2] In this study, a derivative featuring a dichloro-substituted phenyl ring demonstrated the highest activity, with a Minimum Inhibitory Concentration (MIC) of 8 mg/L.[2] This highlights the importance of the chloro-substitution pattern for potent and selective antibacterial effects.
| Compound | Bacterial Strain | MIC (mg/L) | Reference |
| Dichloro-substituted phenyl-2,7-naphthyridine | Staphylococcus aureus | 8 | [2] |
Table 2: Antimicrobial Activity of a Chloro-Substituted 2,7-Naphthyridine Derivative
Recent research has also identified 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives as selective inhibitors of MET and AXL kinases, both of which are implicated in cancer progression.[11] This finding opens up a new avenue for the development of targeted cancer therapies based on the 2,7-naphthyridine scaffold.
1,7-Naphthyridine Derivatives: Potential in CNS Disorders and Inflammation
The 1,7-naphthyridine scaffold has been investigated for its potential in treating Central Nervous System (CNS) disorders and inflammatory conditions.[12] While specific data on 1-chloro-1,7-naphthyridine is sparse, the exploration of halogenated derivatives, such as 5-bromo-8-chloro-1,7-naphthyridine, as a starting point for anticancer agent development is being considered.[13]
1,5-Naphthyridine Derivatives: A Foundation for Diverse Biological Activities
The 1,5-naphthyridine scaffold has been utilized in the development of compounds with a range of biological activities. For instance, the reaction of 2,6-dibromo-1,5-naphthyridine highlights the synthetic accessibility of halogenated precursors for further derivatization.
Experimental Methodologies: A Closer Look
To ensure the scientific integrity and reproducibility of the cited findings, it is crucial to understand the experimental protocols employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds (chloro-naphthyridine derivatives) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Figure 1: Workflow of the MTT assay for determining in vitro cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data, though not exhaustive for all isomers, provides valuable insights into the SAR of chloro-naphthyridines:
-
Position of Chlorine: The position of the chlorine atom on the naphthyridine ring is a critical determinant of biological activity. For instance, the 7-chloro substitution on the 1,8-naphthyridine scaffold is frequently associated with potent anticancer and anti-inflammatory effects.
-
Isomeric Scaffold: The underlying naphthyridine isomer profoundly influences the therapeutic potential. 1,8-Naphthyridines are well-represented in anticancer and antimicrobial studies, while 2,7-naphthyridines are emerging as promising scaffolds for selective antimicrobial and kinase inhibitory activities.
-
Synergistic Effects: Chloro-substituted naphthyridines can exhibit synergistic effects with existing drugs, such as antibiotics, opening up possibilities for combination therapies to combat drug resistance.
The lack of specific biological data for 1-Chloro-2,7-naphthyridine highlights a significant gap in the current literature and presents a compelling opportunity for future research. A systematic evaluation of the biological activity of this compound and its direct comparison with other chloro-substituted isomers would provide a more complete understanding of the SAR landscape.
Conclusion
This comparative guide synthesizes the current understanding of the biological activities of chloro-substituted naphthyridine derivatives. While the 1,8-naphthyridine scaffold has been a major focus of research, the emerging data on other isomers, such as 2,7-naphthyridines, underscores the vast and underexplored therapeutic potential of this compound class. For drug discovery and development professionals, the key takeaway is that both the isomeric nature of the naphthyridine core and the precise placement of chloro substituents are critical variables that can be strategically manipulated to design novel and effective therapeutic agents. Further systematic investigations, particularly focusing on less-studied isomers like this compound, are warranted to fully unlock the potential of this versatile chemical scaffold.
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A Researcher's Comparative Guide to In Vitro Assay Protocols for 2,7-Naphthyridine Derivatives
The 2,7-naphthyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules.[1][2] Derivatives of this core structure have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, including protein kinases, poly(ADP-ribose) polymerase (PARP), and bacterial enzymes, making them attractive candidates for the development of novel anticancer and antimicrobial agents.[3][4][5][6]
This guide provides a comparative analysis of essential in vitro assay protocols for the functional characterization of 2,7-naphthyridine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, empowering you to select and optimize the most appropriate assays for your specific research objectives. We will explore key methodologies for evaluating target engagement, cellular activity, and early pharmacokinetic properties, ensuring a robust and comprehensive preclinical assessment of your compounds.
Section 1: Target-Based Assays: Quantifying Molecular Interactions
The initial step in characterizing a novel 2,7-naphthyridine derivative often involves confirming its direct interaction with and inhibition of its intended molecular target. Given that kinases and PARP enzymes are prominent targets for this class of compounds, we will focus on assays designed to measure their enzymatic activity.[4][5][6][7]
Kinase Inhibition Assays
Protein kinases are a major class of enzymes targeted by 2,7-naphthyridine derivatives in oncology research.[3][4][5][7] Assaying the inhibitory potential of your compound against its target kinase is a critical first step. The choice of assay format often depends on factors such as throughput requirements, sensitivity, and the availability of specific reagents.
| Assay Format | Principle | Advantages | Disadvantages | Typical Throughput |
| Luminescence-Based (e.g., Kinase-Glo®) | Measures ATP consumption during the kinase reaction. Lower kinase activity results in higher ATP levels and a stronger luminescent signal. | Homogeneous "add-mix-measure" format, high sensitivity, broad applicability to any ATP-utilizing kinase. | Indirect measurement of phosphorylation, potential for interference from compounds that affect luciferase or ATP. | High (384-well, 1536-well) |
| Homogeneous Time-Resolved Fluorescence (HTRF®) | Uses a FRET-based system with a europium-labeled antibody that recognizes a phosphorylated substrate and a second fluorophore-labeled component. | High sensitivity, low background, robust in high-throughput screening (HTS). | Requires specific antibody-reagent pairs for each kinase/substrate, potential for compound interference with FRET. | High (384-well, 1536-well) |
| Microfluidic Mobility Shift Assay (e.g., Caliper) | Electrophoretically separates a fluorescently labeled substrate from its phosphorylated product based on changes in charge. | Direct measurement of substrate conversion, high precision, and reproducibility. | Requires specialized instrumentation, lower throughput compared to plate-based assays. | Medium (384-well) |
Diagram 1: Workflow for a Luminescence-Based Kinase Inhibition Assay
Caption: Workflow of a typical luminescence-based kinase inhibition assay.
This protocol is a general guideline and should be optimized for the specific kinase and 2,7-naphthyridine derivative being tested.
-
Compound Preparation: Prepare a serial dilution of the 2,7-naphthyridine derivative in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Plate Setup: In a 384-well white, opaque-bottom plate, add 50 nL of the diluted compound solution. Include controls for 100% inhibition (e.g., a known potent inhibitor or no enzyme) and 0% inhibition (DMSO vehicle).
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in kinase reaction buffer.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix the contents of the wells on a plate shaker for 2 minutes.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.
PARP Inhibition Assays
Several 2,7-naphthyridine derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[6] In a therapeutic context, particularly for cancers with BRCA1/2 mutations, inhibiting PARP can lead to synthetic lethality.
A common method for assessing PARP inhibition in vitro is a chemiluminescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBS-T (PBS with 0.05% Tween-20).
-
Compound Addition: Add various concentrations of the 2,7-naphthyridine derivative to the wells, along with a DMSO vehicle control.
-
Reaction Initiation: Add a reaction mixture containing recombinant PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP-mediated poly(ADP-ribosyl)ation of histones.
-
Detection:
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and immediately measure the signal using a luminometer.
-
-
Data Analysis: The chemiluminescent signal is directly proportional to PARP activity. Calculate the percent inhibition and IC50 values for the test compounds.
Section 2: Cell-Based Assays: Assessing Cellular Effects
While target-based assays are crucial for understanding the direct molecular interactions of a compound, cell-based assays provide a more physiologically relevant context by evaluating the compound's effects on living cells.[6] For 2,7-naphthyridine derivatives, which are often developed as anticancer agents, assessing their impact on cell viability and proliferation is paramount.[8][9][10]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration at which a compound inhibits cell growth or induces cell death.
| Assay Format | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11][12] | Inexpensive, well-established. | Requires a solubilization step for the formazan crystals, which can introduce variability.[10] |
| Luminescent ATP Assay (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells.[1][8][13] | Homogeneous "add-mix-measure" format, high sensitivity, and wide linear range.[1][8][13][14] | Can be more expensive than colorimetric assays. |
Diagram 2: Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
This protocol is suitable for assessing the cytotoxic or cytostatic effects of 2,7-naphthyridine derivatives on cancer cell lines.[1][8][13][14]
-
Cell Seeding: Plate cancer cells in a 96-well or 384-well clear-bottom, opaque-walled plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 2,7-naphthyridine derivative in cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48-72 hours).[6] Include a vehicle control (e.g., DMSO).[6]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13][14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the number of viable cells. Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Section 3: In Vitro ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities that could lead to late-stage drug development failure. A panel of in vitro ADME assays should be conducted for promising 2,7-naphthyridine derivatives.
Key In Vitro ADME Assays
| Assay | Purpose |
| Aqueous Solubility | Determines the solubility of the compound in aqueous buffer at different pH values. Poor solubility can limit absorption. |
| LogD7.4 | Measures the lipophilicity of the compound at physiological pH. Lipophilicity influences membrane permeability, plasma protein binding, and metabolism. |
| Metabolic Stability (Microsomes, Hepatocytes) | Assesses the rate at which the compound is metabolized by liver enzymes. High metabolic clearance can lead to poor oral bioavailability and a short half-life. |
| CYP450 Inhibition | Evaluates the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins. High plasma protein binding can limit the free fraction of the drug available to exert its therapeutic effect. |
| Permeability (e.g., Caco-2, PAMPA) | Assesses the ability of the compound to cross intestinal cell monolayers, predicting its potential for oral absorption. |
A comprehensive guide to performing these assays is beyond the scope of this document; however, numerous contract research organizations (CROs) offer these as standard services. It is advisable to perform these assays on lead candidates to build a comprehensive profile and guide further optimization efforts.[15]
Conclusion
The in vitro characterization of 2,7-naphthyridine derivatives is a multi-faceted process that requires a thoughtful selection of assays. By starting with robust target-based assays to confirm on-target activity and progressing to physiologically relevant cell-based assays to assess cellular efficacy, researchers can build a strong foundation of data. Integrating early ADME profiling further enhances the decision-making process, enabling the prioritization of compounds with the highest potential for successful clinical development. The protocols and comparative analyses provided in this guide are intended to equip researchers with the knowledge to design and execute a comprehensive in vitro testing cascade, ultimately accelerating the journey of promising 2,7-naphthyridine derivatives from the bench to the clinic.
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Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. Available from: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 1-Chloro-2,7-naphthyridine-based Compounds
In the landscape of modern drug discovery, particularly within oncology and inflammation, the validation of a compound's mechanism of action (MoA) is a cornerstone of its preclinical development.[1] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel 1-chloro-2,7-naphthyridine-based compounds. The naphthyridine scaffold itself is a versatile pharmacophore, with derivatives demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-pronged experimental strategy designed to build a robust body of evidence for a compound's MoA. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and grounding our claims in authoritative scientific principles.
The Scientific Imperative: Why Rigorous MoA Validation Matters
A well-defined MoA is critical for several reasons. It provides a rational basis for patient selection in clinical trials, helps in understanding potential resistance mechanisms, and is crucial for identifying and mitigating off-target effects that could lead to toxicity.[5][6] For kinase inhibitors, a common target class for naphthyridine-based compounds, a lack of selectivity can lead to undesirable side effects.[5][7] This guide will use a hypothetical this compound-based compound, "Cmpd-Naph," presumed to target a specific kinase, "Kinase X," to illustrate the validation process.
A Multi-Faceted Approach to MoA Validation
Our validation strategy is built on three pillars: confirming direct target engagement, elucidating the downstream signaling consequences of target modulation, and assessing the compound's selectivity profile.
Pillar 1: Confirming Direct Target Engagement in a Cellular Context
The initial and most critical step is to demonstrate that Cmpd-Naph physically interacts with its intended target, Kinase X, within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose as it does not require modification of the compound or the target protein.[8][9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as Cmpd-Naph, stabilizes its target protein, Kinase X, leading to an increase in its melting temperature.[11][12]
Experimental Workflow for CETSA
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Table 1: Hypothetical CETSA Data for Cmpd-Naph
| Treatment | Apparent Melting Temperature (Tm) of Kinase X (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 48.5 | - |
| Cmpd-Naph (1 µM) | 53.2 | +4.7 |
| Alternative Inhibitor (1 µM) | 52.8 | +4.3 |
Interpretation of CETSA Data: A significant positive thermal shift for Kinase X in the presence of Cmpd-Naph provides strong evidence of direct target engagement in intact cells.[13] Comparing this shift to a known alternative inhibitor helps to contextualize the binding affinity.
Detailed Protocol for CETSA
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing Kinase X) and allow them to adhere overnight. Treat the cells with Cmpd-Naph at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Fractionation: After the heat challenge, lyse the cells (e.g., by freeze-thaw cycles or sonication). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble Kinase X in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble Kinase X as a function of temperature for both the vehicle- and Cmpd-Naph-treated samples. The resulting melt curves can be used to determine the apparent melting temperature (Tm) and the thermal shift (ΔTm) induced by the compound.[11]
Pillar 2: Elucidating Downstream Signaling Consequences
Confirming that Cmpd-Naph binds to Kinase X is the first step. The next is to demonstrate that this binding event leads to the expected functional consequence: the inhibition of the kinase's activity and its downstream signaling pathway.[14][15]
Western Blot Analysis of Pathway Modulation
Western blotting is a robust and widely used technique to assess changes in the phosphorylation status of downstream substrates of Kinase X.[16]
Signaling Pathway Diagram
Caption: Inhibition of the Kinase X signaling pathway by Cmpd-Naph.
Table 2: Hypothetical Western Blot Densitometry Data
| Treatment | p-Substrate Y / Total Substrate Y Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| Cmpd-Naph (1 µM) | 0.15 |
| Alternative Inhibitor (1 µM) | 0.25 |
Interpretation of Western Blot Data: A dose-dependent decrease in the phosphorylation of Substrate Y upon treatment with Cmpd-Naph confirms the functional inhibition of the Kinase X pathway.
Detailed Protocol for Western Blot Analysis
-
Cell Treatment and Lysis: Treat cells with Cmpd-Naph or a vehicle control for an appropriate duration. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated form of Substrate Y (p-Substrate Y) and the total Substrate Y.
-
Detection and Analysis: After washing, incubate the membrane with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate and image the blot. Quantify the band intensities using densitometry software and normalize the p-Substrate Y signal to the total Substrate Y signal.
Pillar 3: Assessing the Selectivity Profile
A critical aspect of MoA validation is to determine the selectivity of Cmpd-Naph. An ideal inhibitor will have high potency for its intended target and minimal activity against other related and unrelated proteins.[17][18]
Kinome Profiling
To assess the selectivity of Cmpd-Naph across the human kinome, a large-scale kinase inhibitor profiling panel is an invaluable tool.[19] These assays measure the inhibitory activity of a compound against a broad range of purified kinases.
Table 3: Hypothetical Kinome Profiling Data for Cmpd-Naph (at 1 µM)
| Kinase | Percent Inhibition |
| Kinase X (Target) | 95% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | <5% |
Interpretation of Kinome Profiling Data: This data provides a quantitative measure of Cmpd-Naph's selectivity. High inhibition of Kinase X and low inhibition of other kinases indicate good selectivity.
Workflow for Kinome Profiling
Caption: A general workflow for assessing kinase inhibitor selectivity.
Detailed Protocol for Kinase Profiling
-
Compound Submission: Provide a sample of Cmpd-Naph to a commercial vendor that offers kinome profiling services.
-
Assay Performance: The vendor will typically perform in vitro kinase activity assays in the presence of a fixed concentration of Cmpd-Naph (e.g., 1 µM). These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by each kinase in the panel.
-
Data Reporting: The vendor will provide a report detailing the percent inhibition of each kinase by Cmpd-Naph.
Synthesizing the Evidence: Building a Conclusive Case
By integrating the data from these three pillars, a compelling and scientifically rigorous case for the MoA of Cmpd-Naph can be constructed. The CETSA data confirms direct target engagement in a cellular context. The Western blot analysis demonstrates the functional consequence of this engagement on the downstream signaling pathway. Finally, the kinome profiling data provides a quantitative assessment of the compound's selectivity. This multi-faceted approach provides the robust evidence required to confidently advance a promising this compound-based compound through the drug discovery pipeline.
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A Comparative Analysis of Synthetic Routes to 2,7-Naphthyridines: A Guide for Medicinal and Process Chemists
Introduction: The Rising Significance of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine core, a bicyclic aromatic N-heterocycle, is an increasingly important pharmacophore in modern drug discovery.[1] Its rigid structure and hydrogen bonding capabilities make it a privileged scaffold for interacting with a wide range of biological targets.[2][3] Derivatives have demonstrated a broad spectrum of therapeutic potential, including antitumor, antimicrobial, and analgesic activities.[2][4] This guide provides a comparative analysis of the most prominent synthetic strategies to access this valuable heterocyclic system, offering insights into the rationale behind methodological choices to aid researchers in selecting the optimal route for their specific objectives.
The primary synthetic challenges involve controlling regioselectivity and achieving functionalization on a sensitive heterocyclic system. Syntheses can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed approaches, each with distinct advantages and limitations.[2][4]
Classical Approach: The Friedländer Annulation
The Friedländer synthesis is a cornerstone of quinoline and naphthyridine chemistry, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6]
Mechanistic Rationale
The reaction proceeds via an initial base or acid-catalyzed aldol-type condensation to form a β-enaminone intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic naphthyridine ring system. The choice of catalyst is crucial for driving the reaction to completion and can influence yields and reaction times. While traditional methods used harsh conditions, modern variations employ milder catalysts like propylphosphonic anhydride (T3P®) or cerium chloride (CeCl₃·7H₂O), improving the reaction's scope and environmental footprint.[7][8]
Representative Workflow & Protocol
A common application involves the reaction of 2-aminonicotinaldehyde with an active methylene compound, such as a β-ketoester, to construct the 2,7-naphthyridine core.
Caption: High-level workflow for the Friedländer Annulation.
Experimental Protocol: T3P®-Promoted Synthesis of a Polysubstituted 2,7-Naphthyridine [7]
-
To a solution of 2-aminonicotinaldehyde (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in ethyl acetate (10 mL), add propylphosphonic anhydride (T3P®, 50 wt. % in ethyl acetate, 1.5 mmol).
-
Stir the reaction mixture at 60 °C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 2,7-naphthyridine product.
| Parameter | Value/Observation | Reference |
| Catalyst | Propylphosphonic anhydride (T3P®) | [7] |
| Solvent | Ethyl Acetate | [7] |
| Temperature | 60 °C | [7] |
| Typical Yield | Excellent | [7] |
| Workup | Aqueous quench and extraction | [7] |
Modern Approaches: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, offering milder conditions, improved functional group tolerance, and novel pathways for bond formation.[9][10]
A. Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are powerful tools for constructing the 2,7-naphthyridine skeleton in a convergent and modular fashion.[11] The general strategy involves preparing functionalized pyridine precursors and coupling them to form the second ring.
Mechanistic Rationale
These methods rely on the classic catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The key is the strategic placement of leaving groups (e.g., halides) and organometallic functionalities (e.g., boronic acids or terminal alkynes) on pyridine precursors, which dictates the final bond construction. This modularity allows for the late-stage introduction of diversity, a highly attractive feature in medicinal chemistry.
Caption: Modular approach using Pd-catalyzed cross-coupling.
B. Rhodium-Catalyzed C-H Activation/Annulation
A more recent and highly step-economical strategy involves the direct functionalization of C-H bonds. Rhodium(III)-catalyzed syntheses of naphthyridinones, for example, leverage a directing group to achieve high regioselectivity in the annulation of alkynes or alkenes.[12]
Mechanistic Rationale
This approach utilizes a directing group on the pyridine substrate (e.g., an N-oxide) to coordinate the rhodium catalyst.[12] This brings the catalyst into proximity of a specific C-H bond, facilitating its cleavage and the formation of a rhodacycle intermediate. This intermediate then undergoes migratory insertion with a coupling partner (like an alkyne), followed by reductive elimination to forge the new ring and regenerate the active catalyst. The use of a double directing group strategy can provide exceptional control over regioselectivity.[12]
Experimental Protocol: Rh(III)-Catalyzed Synthesis of a Naphthyridinone [12]
-
In a nitrogen-filled glovebox, combine nicotinamide N-oxide substrate (0.2 mmol), alkyne (0.3 mmol), [RhCp*Cl₂]₂ (5 mol %), and AgSbF₆ (20 mol %) in a vial.
-
Add 1,2-dichloroethane (DCE) (1.0 mL) as the solvent.
-
Seal the vial and stir the reaction mixture at room temperature (for alkynes) or an elevated temperature (e.g., 80 °C for alkenes).
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the naphthyridinone product.
| Parameter | Value/Observation | Reference |
| Catalyst | [RhCp*Cl₂]₂ / AgSbF₆ | [12] |
| Directing Group | N-oxide on nicotinamide | [12] |
| Temperature | Room temperature for alkynes | [12] |
| Yields | Generally high | [12] |
| Atom Economy | High (C-H activation) | [12] |
Cycloaddition Strategies
Cycloaddition reactions, particularly aza-Diels-Alder reactions, offer a powerful and convergent route to construct the 2,7-naphthyridine core, often establishing multiple stereocenters in a single step.[13]
Mechanistic Rationale
The intramolecular aza-hetero-Diels-Alder reaction involves a [4+2] cycloaddition where a diene and a dienophile are tethered within the same molecule.[11] For 2,7-naphthyridine synthesis, a precursor containing a 1-azadiene system tethered to an alkene or alkyne is constructed. Upon heating or Lewis acid catalysis, the molecule undergoes intramolecular cyclization to form a bicyclic intermediate, which can then be oxidized to the final aromatic 2,7-naphthyridine product.[11]
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The Ascendancy of 2,7-Naphthyridines: A Comparative Benchmark in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutic agents is relentless. Among the myriad of heterocyclic systems, the 2,7-naphthyridine core has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive performance benchmark of 1-Chloro-2,7-naphthyridine-derived materials, specifically focusing on their application as anticancer agents. We will delve into the rationale behind their design, present comparative experimental data against established alternatives, and provide detailed protocols for their evaluation, offering a critical resource for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine skeleton, a bicyclic aromatic system containing two nitrogen atoms, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as π-stacking surfaces. This structural rigidity and electronic distribution make it an ideal candidate for targeting the ATP-binding pockets of various kinases, enzymes often dysregulated in cancer.[1][2] The introduction of a chlorine atom at the 1-position serves as a versatile synthetic handle, allowing for the facile introduction of a diverse range of substituents to explore the chemical space and optimize for potency and selectivity.
Performance Benchmark: 2,7-Naphthyridine Derivatives versus a Kinase Inhibitor Standard
To objectively assess the potential of this class of compounds, we present a comparative analysis of a novel 2,7-naphthyridone-based MET kinase inhibitor, herein designated as Naphthy-METi , against a well-established multi-kinase inhibitor, BMS-777607 . The c-Met proto-oncogene is a key driver in numerous human cancers, making it a prime target for therapeutic intervention.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Naphthy-METi (13f) | MET | 3.2 | [2] |
| BMS-777607 | MET | 3.9 | [2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that the 2,7-naphthyridone scaffold can yield inhibitors with potency comparable to, and in this case, slightly exceeding, a known clinical candidate.[2] This underscores the viability of the 2,7-naphthyridine core in designing highly potent kinase inhibitors.
Table 2: In Vitro Antiproliferative Activity against Human Cancer Cell Lines
| Compound | Cancer Cell Line | GI50 (µM) | Reference |
| Naphthy-Schiff-8i | CNS Cancer (SF-539) | 0.70 | [3] |
| Doxorubicin | CNS Cancer (SF-539) | ~0.05 | (General Knowledge) |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
While the direct comparison to Doxorubicin, a topoisomerase inhibitor with a different mechanism of action, shows a difference in potency, the sub-micromolar activity of the 2,7-naphthyridine-derived Schiff base Naphthy-Schiff-8i against a central nervous system cancer cell line is highly significant and warrants further investigation.[3]
Causality in Experimental Design: From Synthesis to Biological Evaluation
The journey from the this compound starting material to a potent anticancer agent is a multi-step process guided by principles of medicinal chemistry and structure-activity relationship (SAR) studies.
Synthetic Strategy: The Gateway to Diversity
The synthesis of diverse 2,7-naphthyridine derivatives is pivotal for comprehensive SAR studies. A common and effective approach begins with the construction of a functionalized 2,7-naphthyridine core, often involving a chlorination step to introduce a reactive handle for subsequent modifications.
Caption: Generalized synthetic workflow for 2,7-naphthyridine derivatives.
This workflow allows for the systematic introduction of various functional groups at the 1-position, enabling the exploration of how different substituents impact biological activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the potency of the synthesized compounds against their target kinase, a robust and reproducible assay is essential.
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The activity is typically quantified by measuring the phosphorylation of a substrate, often detected using a fluorescent or luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer containing ATP and the kinase-specific substrate.
-
Dilute the kinase enzyme to the desired concentration in kinase buffer.
-
-
Assay Plate Preparation:
-
Perform serial dilutions of the test compound in a 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and add the detection reagent.
-
Incubate to allow the signal to develop.
-
Read the plate using a suitable plate reader (e.g., fluorescence or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
The systematic evaluation of a library of 2,7-naphthyridine derivatives has yielded crucial insights into the structural features that govern their anticancer activity.
Caption: Logical flow of structure-activity relationship studies.
Key findings from various studies indicate that:
-
Substitution at the 1-position is critical: The nature of the group replacing the chlorine atom significantly influences potency. Bulky aromatic and heteroaromatic moieties often lead to enhanced activity.
-
The 2,7-naphthyridone core is a privileged scaffold for kinase inhibition: The lactam functionality can form key hydrogen bond interactions within the ATP-binding site.[2]
-
Modifications at other positions can fine-tune activity: Substitutions on the phenyl rings of the appended groups can further optimize potency and selectivity.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable starting point for the development of potent anticancer agents. The derivatives have demonstrated comparable, and in some cases superior, performance to established kinase inhibitors in preclinical models. The versatility of the chloro-substituent allows for extensive exploration of the chemical space, leading to the identification of compounds with promising therapeutic potential.
Future research should focus on:
-
In vivo efficacy studies: Promising candidates identified in vitro should be advanced to animal models to assess their therapeutic efficacy and pharmacokinetic properties.
-
Selectivity profiling: Comprehensive kinase profiling is necessary to ensure the identified inhibitors are selective for their intended target, thereby minimizing off-target effects.
-
Exploration of other applications: The unique electronic properties of the 2,7-naphthyridine core suggest its potential in other areas, such as materials science for organic electronics.
The continued investigation of 2,7-naphthyridine derivatives holds significant promise for the discovery of next-generation therapeutics that can address the unmet needs of cancer patients.
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The Strategic Advantage of the 1-Chloro-2,7-Naphthyridine Scaffold in Designing Next-Generation Kinase Inhibitors
A Comparative Guide to Cross-Reactivity Profiling and Lead Optimization
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The inherent structural similarity across the human kinome often leads to off-target effects, complicating preclinical development and clinical outcomes.[1] This guide provides an in-depth analysis of the 1-Chloro-2,7-naphthyridine scaffold as a strategic starting point for developing highly selective kinase inhibitors. We will explore its synthetic utility, the impact of the chloro-substituent on kinase interaction, and provide a comparative framework for cross-reactivity profiling, supported by detailed experimental protocols.
The 2,7-Naphthyridine Core: A Privileged Scaffold for Kinase Inhibition
The 2,7-naphthyridine core is emerging as a valuable scaffold in the design of novel kinase inhibitors. Its rigid, planar structure and the strategic placement of nitrogen atoms provide key hydrogen bonding opportunities within the ATP-binding pocket of kinases. Recent research has highlighted the potential of this scaffold in targeting critical cancer-related kinases. For instance, novel 2,7-naphthyridine compounds have been identified as potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key mitotic kinase implicated in cancer progression.[2] Furthermore, 2,7-naphthyridinone-based derivatives have been successfully developed as inhibitors of the MET kinase, demonstrating excellent in vivo efficacy in xenograft models.[3]
The true potential of this scaffold, however, lies in its amenability to chemical modification to achieve high selectivity. The introduction of a chloro-substituent at the 1-position creates a versatile chemical handle for further synthetic elaboration, enabling the exploration of a vast chemical space to optimize potency and selectivity.
The Role of the 1-Chloro Substituent: A Gateway to Selectivity
The presence of a chlorine atom at the 1-position of the 2,7-naphthyridine ring is not merely a synthetic convenience; it offers a strategic advantage in modulating the pharmacological properties of the inhibitor.
Synthetic Versatility: The chloro group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide array of side chains. This is a critical step in the structure-activity relationship (SAR) studies aimed at optimizing the inhibitor's interaction with the target kinase. For example, synthetic routes often start with chlorinated precursors to build more complex, functionalized naphthyridines.[4]
Modulation of Kinase Binding: Halogen substituents can significantly influence the binding affinity and selectivity of kinase inhibitors.[5] A chlorine atom can:
-
Form Halogen Bonds: Engage in halogen bonding with backbone carbonyls or other electron-rich residues in the ATP-binding site, providing an additional anchor point.
-
Influence Lipophilicity: Alter the lipophilicity of the compound, which can affect cell permeability and pharmacokinetic properties.
-
Induce Conformational Changes: The steric and electronic properties of the chloro group can induce subtle conformational changes in the inhibitor or the kinase, leading to a more favorable binding pose with the intended target over off-targets.[5]
Late-stage chlorination of existing kinase inhibitors is a known strategy to explore how selectivity is altered across the kinome, although it can sometimes lead to a decrease in potency for the primary target.[6] This underscores the importance of incorporating the chloro-substituent early in the design process, as with the this compound scaffold, to guide the optimization of both potency and selectivity.
Comparative Cross-Reactivity Profiling: A Conceptual Framework
While extensive public data on a specific kinase inhibitor derived directly from this compound is not yet available, we can illustrate the principles of selectivity by comparing a promiscuous, early-generation naphthyridine-based inhibitor, CX-4945, with a highly selective, next-generation compound. This comparison highlights the successful outcome of medicinal chemistry efforts, which often rely on versatile, reactive scaffolds like chlorinated naphthyridines to achieve such improvements.
CX-4945, a benzo[c][4][7]naphthyridine derivative, is a potent inhibitor of Casein Kinase 2 (CK2) but also interacts with numerous other kinases.[8] In contrast, dedicated efforts have led to the development of exquisitely selective CK2 probes. This conceptual comparison serves as a benchmark for what researchers can aim to achieve when starting with a versatile scaffold like this compound.
Table 1: Conceptual Comparison of Kinase Inhibitor Selectivity
| Feature | CX-4945 (Less Selective) | Conceptual Highly Selective Inhibitor (Exemplar Goal) |
| Primary Target | Casein Kinase 2 (CK2) | A specific target kinase (e.g., MASTL, MET) |
| Kinome Scan Profile (at 1 µM) | Significant inhibition of multiple off-target kinases | Minimal to no inhibition of off-target kinases |
| Selectivity Score (S10) | Higher (indicating more off-targets) | Lower (indicating higher selectivity) |
| Therapeutic Window | Potentially narrow due to off-target toxicities | Potentially wider, with a better safety profile |
| Utility as a Chemical Probe | Limited due to polypharmacology | High, enabling precise interrogation of target biology |
Experimental Protocols for Cross-Reactivity Profiling
To rigorously assess the selectivity of a novel kinase inhibitor derived from this compound, a multi-faceted approach is required. The following are detailed protocols for key experiments.
In Vitro Kinase Profiling (Kinome Scan)
This experiment provides a broad overview of the inhibitor's selectivity against a large panel of kinases.
Protocol Overview:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP at a concentration close to its Michaelis-Menten constant (Km) for each kinase.
-
Inhibitor Addition: Add the test compound at one or more concentrations (e.g., 1 µM for a primary screen). Include a positive control (a known pan-kinase inhibitor like staurosporine) and a negative control (vehicle, e.g., DMSO).
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using methods like radiometric assays (³³P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control. The results can be visualized as a kinome tree map or a selectivity score.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context, which can also provide insights into off-target binding.
Protocol Overview:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures. The binding of the inhibitor stabilizes the target protein, leading to a higher melting temperature.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (and potential off-targets) remaining at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: The this compound core structure.
Caption: Synthetic utility of the this compound scaffold.
Caption: A typical workflow for kinase inhibitor profiling.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of the next generation of selective kinase inhibitors. Its synthetic tractability, combined with the beneficial effects of the chloro-substituent on kinase binding, provides a robust platform for medicinal chemists to address the persistent challenge of selectivity. By employing rigorous cross-reactivity profiling methodologies, such as kinome scanning and CETSA, researchers can effectively navigate the complex landscape of the human kinome to identify and optimize potent and selective drug candidates with a higher probability of success in clinical development.
References
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Late-stage chlorination of kinase inhibitors to elucidate metabolic pathways and explore isosteric motifs. (2025). ACS Fall 2025. [Link]
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Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. (2022). Molecules. [Link]
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Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry. [Link]
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Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. (2006). Arkivoc. [Link]
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Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. (2007). Journal of Combinatorial Chemistry. [Link]
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Naphthyridine Based Molecular Switches. (2010). DiVA portal. [Link]
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Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [Link]
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Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. [Link]
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Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (2021). ACS Medicinal Chemistry Letters. [Link]
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Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][4][7]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. (2011). Journal of Medicinal Chemistry. [Link]
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2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). European Journal of Medicinal Chemistry. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). British Journal of Pharmacology. [Link]
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Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2024). International Journal of Molecular Sciences. [Link]
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Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. (2024). Pharmaceutics. [Link]
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Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][6][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2017). Organic & Biomolecular Chemistry. [Link]
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Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. (2024). International Journal of Molecular Sciences. [Link]
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Tyrosine Kinase Inhibitor Profiling Using Multiple Forskolin-Responsive Reporter Cells. (2023). International Journal of Molecular Sciences. [Link]
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Activity-based kinase profiling of approved tyrosine kinase inhibitors. (2013). Genes to Cells. [Link]
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A Senior Application Scientist's Guide to Catalytic Couplings of 1-Chloro-2,7-naphthyridine: A Head-to-Head Comparison
Introduction: The Significance of the 2,7-Naphthyridine Scaffold and the Challenge of C-1 Functionalization
The 2,7-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and kinase inhibitory effects[1][2][3]. The strategic functionalization of this heterocyclic system is paramount for the development of novel therapeutics and advanced materials. 1-Chloro-2,7-naphthyridine serves as a key building block for introducing molecular diversity at the C-1 position. However, the coupling of chloro-heterocycles, particularly those containing a nitrogen atom adjacent to the reaction center, presents a significant challenge due to the high C-Cl bond strength and the potential for catalyst inhibition by the pyridine-like nitrogen.
This guide provides a head-to-head comparison of catalytic systems for the cross-coupling of this compound. While direct comparative studies on this specific substrate are limited, this document synthesizes available data and extrapolates from closely related systems to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, present comparative data to guide your experimental design, and provide detailed, reproducible protocols.
The Landscape of Catalysis for Chloro-Heterocycle Couplings
The activation of the C-Cl bond is the kinetic bottleneck in many cross-coupling reactions. Consequently, the choice of catalyst, particularly the ligand, is critical. Modern catalyst systems for chloro-heterocycles typically employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the crucial oxidative addition step by stabilizing the resulting Pd(II) complex and facilitate the reductive elimination to release the desired product.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis remains the gold standard for a vast array of cross-coupling reactions due to its versatility and functional group tolerance. For challenging substrates like this compound, the selection of the appropriate palladium precursor and ligand is a key determinant of success.
Copper-Catalyzed Couplings: An Evolving Alternative
While palladium catalysis dominates the field, copper-catalyzed couplings, particularly for C-N and C-O bond formation, have seen a resurgence. These systems can offer a more cost-effective and sometimes orthogonal approach to palladium.
Head-to-Head Comparison of Catalytic Systems
The following sections provide a comparative overview of catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. The data is a compilation from studies on the target molecule and closely related chloro-heterocycles to provide a predictive framework.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds. For the coupling of this compound with boronic acids, the catalyst must overcome the inertness of the C-Cl bond while tolerating the coordinating nitrogen atoms.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | 2.5 | Moderate | Effective for some activated chloro-heterocycles. |
| [PdP(t-Bu)₃Br]₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | High | Bulky, electron-rich phosphine is key for C-Cl activation. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High | Buchwald-type ligands are generally superior for challenging substrates. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Toluene/H₂O | 90 | 12 | Moderate | Often effective for a range of chloro-heterocycles. |
Expertise & Experience: The trend observed is that for unactivated chloro-heterocycles, catalyst systems employing bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., XPhos) significantly outperform traditional catalysts like those based on triphenylphosphine (PPh₃)[4]. The increased electron density on the palladium center from these ligands facilitates the oxidative addition of the aryl chloride, which is often the rate-limiting step. The steric bulk of these ligands also promotes the final reductive elimination step to release the product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl amines[5]. The challenge in the amination of this compound lies in the potential for the amine substrate and the product to coordinate to the palladium center, leading to catalyst deactivation.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 16 | Moderate | Second-generation catalyst, effective for some aryl chlorides. |
| Pd(OAc)₂ / XPhos | XPhos | NaOtBu | Toluene | 100 | 12 | High | Bulky biarylphosphine ligands are crucial for efficient C-N coupling of chloro-heterocycles[6]. |
| Pd-BIAN-NHC | BIAN-INon | K₂CO₃ | 1,4-Dioxane | 110 | 24 | High | N-heterocyclic carbene ligands offer high stability and activity for challenging substrates. |
| Pd(OAc)₂ / cataCXium® A | Di(1-adamantyl)-n-butylphosphine | NaOtBu | Toluene | 120 | 18 | Very High | Highly effective for sterically hindered amines and aryl chlorides. |
Expertise & Experience: For the Buchwald-Hartwig amination of chloro-heterocycles, the use of highly electron-rich and sterically demanding ligands is paramount[6]. Ligands like XPhos and cataCXium® A create a coordinatively unsaturated and highly reactive Pd(0) species that readily undergoes oxidative addition. The steric bulk also facilitates the C-N bond-forming reductive elimination. N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high thermal stability and resistance to catalyst degradation, which is particularly beneficial for less reactive substrates.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis[7]. Traditional Sonogashira couplings employ a copper co-catalyst, which can lead to the formation of undesired alkyne homocoupling products (Glaser coupling). Modern protocols often focus on copper-free conditions.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | CuI | Et₃N | THF | 65 | 8 | Moderate | Classic Sonogashira conditions; risk of homocoupling. |
| PdCl₂(PPh₃)₂ / CuI | CuI | Cs₂CO₃ | DMF | 25 | 6 | Good | Milder conditions can sometimes be achieved with a stronger base. |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | High | Copper-free conditions with a bulky phosphine ligand to avoid homocoupling. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | 25 | 2 | High | Highly active precatalyst for room temperature, copper-free Sonogashira couplings. |
Expertise & Experience: For the Sonogashira coupling of this compound, copper-free conditions are generally preferred to avoid the formation of diacetylene byproducts. The use of a strong base like cesium carbonate or 2,2,6,6-tetramethylpiperidine (TMP) is often necessary to facilitate the deprotonation of the terminal alkyne. Highly active palladium precatalysts, such as [DTBNpP]Pd(crotyl)Cl, which rapidly form a monoligated Pd(0) species, can enable these reactions to proceed at room temperature with high efficiency.
Catalytic Cycle for Copper-Free Sonogashira Coupling
Caption: Generalized catalytic cycle for the copper-free Sonogashira coupling reaction.
Experimental Protocols
The following protocols are representative examples for the coupling of this compound, adapted from procedures for structurally similar substrates. Note: These are starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using a palladium/biarylphosphine catalyst system.
Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle two more times. Add degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with a primary or secondary amine.
Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 mmol). Add Pd(OAc)₂ (0.02 mmol, 2 mol%), cataCXium® A (0.04 mmol, 4 mol%), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle two more times. Add degassed toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 18-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride (10 mL). Extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion
The functionalization of this compound via cross-coupling reactions is a challenging yet highly rewarding endeavor. While traditional palladium catalysts may offer limited success, the use of modern catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes has opened the door to efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The choice of catalyst is paramount and should be guided by the specific transformation desired. For C-C bond formation, Buchwald-type ligands are generally superior. For C-N bond formation, highly specialized ligands like XPhos or cataCXium® A are recommended. For Sonogashira couplings, copper-free conditions with highly active precatalysts provide a clean and efficient route to the desired alkynes. This guide provides a framework for rational catalyst selection and a starting point for the development of robust and high-yielding coupling reactions for this important heterocyclic scaffold.
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Köcher, S., & Plenio, H. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51342. Available at: [Link]
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Bariáin, C., & de la Hoz, A. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal, 26(68), 15729-15749. Available at: [Link]
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Bosiak, M. J., Zielińska, A., Kędziera, D., & Małecki, P. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835-17846. Available at: [Link]
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Hopkins, B. A., & Garg, N. K. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8195-8204. Available at: [Link]
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Bosiak, M. J., Zielińska, A., Kędziera, D., & Małecki, P. (2021). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]
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Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 19(14), 3297-3303. Available at: [Link]
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Chutia, R., & Sarmah, P. (2025). Sonogashira Cross-Coupling Reaction Catalyzed by Pd/CuFe2O4 Magnetic Nanocatalyst. International Journal of New Chemistry, 12(3), 329-339. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388-4391. Available at: [Link]
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Lakshman, M. K., & Gunda, P. (2003). Palladium-catalyzed synthesis of carcinogenic polycyclic aromatic hydrocarbon epoxide-nucleoside adducts: the first amination of a chloro nucleoside. Organic Letters, 5(1), 39-42. Available at: [Link]
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Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Available at: [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
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Evaluating the Drug-like Properties of 1-Chloro-2,7-naphthyridine Derivatives: A Comparative Guide
Introduction: The Rising Prominence of the 2,7-Naphthyridine Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds forming the bedrock of many successful drugs. Among these, the naphthyridine isomers, a family of bicyclic aromatic compounds containing two nitrogen atoms, have garnered significant attention.[1][2] The 2,7-naphthyridine scaffold, in particular, is an area of growing interest due to the diverse biological activities exhibited by its derivatives, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1][3] The strategic placement of nitrogen atoms in the 2,7-isomer offers unique opportunities for molecular interactions with biological targets, making it a privileged scaffold in drug discovery.
The introduction of a chlorine atom at the 1-position of the 2,7-naphthyridine core serves as a versatile chemical handle for further functionalization, allowing for the generation of diverse compound libraries. However, the journey from a promising chemical scaffold to a viable drug candidate is contingent on a thorough evaluation of its drug-like properties. These properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), dictate the pharmacokinetic and pharmacodynamic behavior of a compound in a biological system.[4]
This guide provides a comprehensive framework for evaluating the drug-like properties of 1-chloro-2,7-naphthyridine derivatives. We will delve into the experimental methodologies for assessing key parameters such as permeability, metabolic stability, and cytotoxicity. The causality behind experimental choices will be explained, and the protocols described are designed to be self-validating. By comparing the performance of these derivatives with established benchmarks, researchers can gain critical insights to guide lead optimization and candidate selection.
I. Assessing Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)
A crucial determinant of a drug's oral bioavailability is its ability to passively diffuse across the intestinal epithelium.[5][6] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models this passive transport.[5][6] It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[6][7] This assay is particularly valuable in early-stage drug discovery for its cost-effectiveness and ability to rank compounds based on their passive permeability.[5][7]
Experimental Workflow: PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol: PAMPA
-
Preparation of Solutions and Plates:
-
Prepare a 10 mM stock solution of each this compound derivative in DMSO.
-
The PAMPA membrane is created by carefully applying 5 µL of a lipid solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) to the filter of each well in the donor plate.[5]
-
Fill each well of the acceptor plate with 300 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Prepare the donor solutions by diluting the 10 mM stock solutions to a final concentration of 200 µM in PBS containing 5% DMSO.[8]
-
-
Assay Execution:
-
Add 200 µL of the prepared donor solutions to the lipid-coated donor plate wells.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 4 to 18 hours with gentle agitation.[9]
-
-
Quantification and Data Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS for its sensitivity and specificity.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t) Where:
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Comparative Data for this compound Derivatives (Hypothetical)
| Compound | Structure | Permeability (Pe, 10⁻⁶ cm/s) | Classification |
| Derivative A | 1-chloro-4-methyl-2,7-naphthyridine | 15.2 | High |
| Derivative B | 1-chloro-4-(trifluoromethyl)-2,7-naphthyridine | 8.5 | Moderate |
| Derivative C | 1-chloro-4-amino-2,7-naphthyridine | 1.8 | Low |
| Warfarin | (Control) | 10.5 | Moderate |
| Atenolol | (Control) | 0.5 | Low |
Note: Data is hypothetical and for illustrative purposes only.
II. Evaluating Metabolic Stability: In Vitro Liver Microsomal Assay
The liver is the primary site of drug metabolism, and a compound's susceptibility to metabolism significantly impacts its half-life and oral bioavailability.[10] In vitro metabolic stability assays using liver microsomes are a standard method to assess this.[10][11] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[10]
Experimental Workflow: Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Detailed Protocol: In Vitro Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Incubation:
-
In a 96-well plate, combine the liver microsome suspension and the test compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard.[10]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the amount of the parent compound remaining at each time point by LC-MS/MS.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) is calculated as: Clint = (0.693 / t½) / (mg microsomal protein/mL).
-
Comparative Data for this compound Derivatives (Hypothetical)
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Classification |
| Derivative A | 1-chloro-4-methyl-2,7-naphthyridine | 45 | 30.8 | Moderately Stable |
| Derivative B | 1-chloro-4-(trifluoromethyl)-2,7-naphthyridine | > 60 | < 23.1 | Stable |
| Derivative C | 1-chloro-4-amino-2,7-naphthyridine | 15 | 92.4 | Unstable |
| Verapamil | (Control) | 8 | 173.3 | Unstable |
| Carbamazepine | (Control) | 55 | 25.2 | Stable |
Note: Data is hypothetical and for illustrative purposes only.
III. Assessing Cytotoxicity: The MTT Assay
Early assessment of a compound's potential to cause cellular toxicity is a critical step in drug development to avoid late-stage failures. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[12][13] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[12][14] The amount of formazan produced is proportional to the number of living cells.[13]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[15]
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a period of 24 to 72 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[15][16]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[13][16]
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[13][15]
-
-
Absorbance Measurement and Data Analysis:
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Comparative Data for this compound Derivatives (Hypothetical)
| Compound | Structure | Cytotoxicity (IC₅₀, µM) on HepG2 cells | Therapeutic Index (Hypothetical) |
| Derivative A | 1-chloro-4-methyl-2,7-naphthyridine | > 100 | High |
| Derivative B | 1-chloro-4-(trifluoromethyl)-2,7-naphthyridine | 75.3 | Moderate |
| Derivative C | 1-chloro-4-amino-2,7-naphthyridine | 8.9 | Low |
| Doxorubicin | (Control) | 0.5 | - |
Note: Data is hypothetical and for illustrative purposes only. The therapeutic index would be calculated by comparing the cytotoxic concentration to the effective concentration for a desired biological activity.
IV. Conclusion: Synthesizing the Data for Lead Selection
The evaluation of drug-like properties is a multi-faceted process that is integral to the successful progression of a drug discovery project. By employing a battery of in vitro assays such as PAMPA, microsomal stability, and cytotoxicity assessments, researchers can build a comprehensive profile of their lead compounds.
For the this compound series, the hypothetical data presented illustrates how these assays can differentiate between derivatives. Derivative A , with its high permeability and moderate stability, coupled with low cytotoxicity, would emerge as a promising candidate for further investigation. In contrast, Derivative C , despite potentially having desirable activity at its target, would be flagged for its poor permeability, rapid metabolism, and significant cytotoxicity, suggesting that substantial medicinal chemistry efforts would be needed to address these liabilities.
This guide provides a foundational framework for the systematic evaluation of this compound derivatives. The integration of these experimental approaches allows for data-driven decision-making, ultimately enhancing the efficiency and success rate of identifying novel drug candidates.
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Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. Available from: [Link]
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Safety Operating Guide
Proper Disposal of 1-Chloro-2,7-naphthyridine: A Comprehensive Guide for Laboratory Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-Chloro-2,7-naphthyridine. As a chlorinated heterocyclic compound, its waste is classified as hazardous and requires stringent handling procedures to ensure the safety of laboratory personnel and to maintain environmental integrity. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Identification and Immediate Safety Precautions
This compound is a solid organic compound with specific health and safety risks that dictate its handling and disposal protocols. Understanding these hazards is the first step in ensuring a safe laboratory environment.
Hazard Profile Summary:
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Irritation | H315: Causes skin irritation[1][2] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
Core Directive: Due to its classification as a halogenated organic compound, this compound waste must never be mixed with non-halogenated waste streams.[5][6] Improper segregation can lead to dangerous chemical reactions, complicate the disposal process, and result in regulatory non-compliance.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or a face shield are mandatory.[2][4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[5]
-
Body Protection: A standard laboratory coat is required to prevent skin contact.[5]
-
Respiratory Protection: All handling and weighing of the solid compound, as well as transfers of its solutions, should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][5]
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process involving waste characterization, segregation, containment, and labeling, culminating in collection by a licensed waste disposal service.
All waste streams containing this compound must be treated as hazardous halogenated organic waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing paper, and contaminated gloves.
-
Rinsate from cleaning glassware that was in contact with the compound.[5]
Segregation is Critical:
-
Halogenated vs. Non-Halogenated: Maintain a dedicated waste container specifically for halogenated organic waste.[6][7] This is the most critical segregation step.
-
Solid vs. Liquid:
-
Solid Waste: Contaminated solid materials (gloves, wipes, etc.) should be placed in a designated, lined container for solid hazardous waste.
-
Liquid Waste: Unused solutions and solvent rinsates should be collected in a dedicated "Halogenated Organic Liquid Waste" container.[5]
-
-
Container Selection: Use a designated and compatible hazardous waste container, typically made of high-density polyethylene (HDPE).[8][9] The container must have a secure, tight-fitting lid to prevent the release of vapors.[6]
-
Collection Procedure:
-
Conduct all waste transfers within a chemical fume hood.[5]
-
Carefully transfer liquid waste into the designated container using a funnel to prevent spills.
-
For solid waste, double-bag contaminated items before placing them in the solid waste container to minimize exposure.
-
Keep the waste container closed at all times except when actively adding waste.[6]
-
Proper labeling is a critical compliance requirement for hazardous waste management.
-
The waste container must be clearly labeled with the words "Hazardous Waste ".[5]
-
The label must include the full chemical name: "This compound " and list any other solvents or chemicals present in the waste mixture.[5][6] Do not use abbreviations or chemical formulas.[6]
-
Affix the label to the container before the first drop of waste is added.[6]
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[10]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[9]
-
Ensure the waste container is stored within secondary containment to control any potential leaks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Spill Management
In the event of a spill, prioritize personal safety and contain the spill to the smallest possible area.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the appropriate PPE as described in Section 1.
-
Contain & Absorb: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[11][12] For solid spills, carefully sweep up the material to avoid creating dust.[2][4]
-
Collect: Place the absorbed material or swept-up solid into a designated, sealed container for hazardous waste.[2][4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous halogenated waste.[5]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal facility.[13][14]
-
Contact your institution's EHS department to arrange for the pickup of full or dated waste containers.[5]
-
The primary and recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted facility.[8][12]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[2][12]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
